Product packaging for Diaminorhodamine-M(Cat. No.:CAS No. 261351-44-4)

Diaminorhodamine-M

Cat. No.: B3039162
CAS No.: 261351-44-4
M. Wt: 486.6 g/mol
InChI Key: IBGARXADGVCBJX-UHFFFAOYSA-N
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Description

Diaminorhodamine-M is a useful research compound. Its molecular formula is C29H34N4O3 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N4O3 B3039162 Diaminorhodamine-M CAS No. 261351-44-4

Properties

IUPAC Name

2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3/c1-6-32(7-2)18-10-12-20-24(16-18)36-25-17-19(33(8-3)9-4)11-13-21(25)26(20)22-14-15-23(31-5)28(30)27(22)29(34)35/h10-17H,6-9,30H2,1-5H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGARXADGVCBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=NC)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Diaminorhodamine-M (DAR-4M): Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-4M) is a fluorescent probe renowned for its utility in the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and key quantitative properties of DAR-4M and its nitric oxide adduct, this compound Triazole (DAR-4M T). The information presented herein is intended to support researchers and professionals in the fields of chemical biology, pharmacology, and drug development in their endeavors to utilize and further develop rhodamine-based fluorescent probes.

Chemical Structure

The chemical structure of this compound (DAR-4M) is formally named 9-[3-amino-2-carboxy-4-(methylamino)phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt.[1] It belongs to the rhodamine family of dyes, characterized by a xanthene core.

Molecular Formula: C₂₅H₂₆N₄O₃[1]

Molecular Weight: 430.5 g/mol [1]

CAS Number: 339527-79-6[1]

Upon reaction with nitric oxide in the presence of oxygen, DAR-4M is converted to its highly fluorescent triazole derivative, DAR-4M T.[1] This reaction forms the basis of its function as a nitric oxide indicator.

Synthesis Pathway

The synthesis of this compound (DAR-4M) involves the condensation of two key precursors: a substituted aminobenzoic acid derivative and a xanthone. While the seminal work by Kojima et al. (2001) in Analytical Chemistry describes the development and application of DAR-4M, the detailed experimental protocol for its synthesis is often not fully elaborated in publicly available abstracts. However, based on established rhodamine synthesis methodologies and analysis of its structure, the pathway can be outlined as follows:

  • Synthesis of the Phenyl Moiety: The synthesis commences with the preparation of a suitably substituted aminobenzoic acid derivative, which constitutes the NO-reactive part of the probe.

  • Synthesis of the Xanthone Core: The fluorophore component, 3,6-bis(dimethylamino)xanthone, is synthesized separately.

  • Condensation Reaction: The final step involves the condensation of the substituted aminobenzoic acid derivative with the 3,6-bis(dimethylamino)xanthone to yield the final this compound product. This is typically an acid-catalyzed reaction.

A logical workflow for the synthesis is depicted in the following diagram:

G Synthesis Pathway of this compound (DAR-4M) cluster_0 Precursor Synthesis A Substituted Aminobenzoic Acid Derivative C This compound (DAR-4M) A->C Condensation B 3,6-bis(dimethylamino)xanthone B->C

Caption: General synthesis workflow for this compound (DAR-4M).

Experimental Protocols

Quantitative Data

The photophysical properties of DAR-4M and its triazole derivative, DAR-4M T, are crucial for its application as a fluorescent NO probe. The key quantitative data are summarized in the table below.

PropertyThis compound (DAR-4M)This compound Triazole (DAR-4M T)Reference
Molar Absorptivity (ε) Not ReportedNot Reported
Fluorescence Quantum Yield (Φ) Not Reported840 times higher than DAR-4M[1]
Absorption Maximum (λ_abs) Not Reported554 nm[1]
Emission Maximum (λ_em) Weakly Fluorescent572 nm[1][2]

Signaling Pathway and Detection Principle

The detection of nitric oxide by DAR-4M is based on a "turn-on" fluorescence mechanism. In its native state, DAR-4M is weakly fluorescent. The presence of nitric oxide and oxygen triggers a chemical reaction that converts the o-diaminophenyl moiety of DAR-4M into a triazole ring, forming DAR-4M T. This structural change rigidifies the molecule and enhances its fluorescence quantum yield dramatically, resulting in a significant increase in fluorescence intensity.

The signaling pathway can be visualized as follows:

G Detection Principle of DAR-4M DAR4M DAR-4M (Weakly Fluorescent) DAR4MT DAR-4M T (Highly Fluorescent) DAR4M->DAR4MT Reaction NO Nitric Oxide (NO) + O₂ NO->DAR4MT

Caption: Mechanism of NO detection by DAR-4M.

Conclusion

This compound (DAR-4M) is a valuable tool for the detection and imaging of nitric oxide in biological systems. Its utility stems from a significant fluorescence enhancement upon reaction with NO. While detailed synthesis protocols and some quantitative photophysical parameters are not widely available in the public domain, this guide provides a foundational understanding of its chemical structure, a plausible synthesis pathway, and its principle of operation. For researchers engaged in the development of novel fluorescent probes or utilizing DAR-4M in their studies, consulting the primary literature for in-depth experimental details is highly recommended.

References

The Mechanism of Diaminorhodamine-M Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-M) is a highly sensitive and photostable fluorescent probe designed for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the core mechanism of DAR-M fluorescence, its practical applications, and detailed experimental protocols. Understanding the intricacies of this probe is paramount for accurate and reliable quantification of NO in biological systems.

Core Mechanism of Fluorescence

The fluorescence of this compound is contingent upon its chemical reaction with reactive nitrogen species (RNS) derived from nitric oxide. In its native state, DAR-M is a non-fluorescent molecule. However, in the presence of NO and oxygen, it undergoes an oxidative cyclization to form a highly fluorescent triazole derivative, DAR-4M T.[1][2][3] This transformation is the cornerstone of its utility as an NO indicator.

It is crucial to note that DAR-M does not react directly with the nitric oxide radical (•NO). Instead, it reacts with dinitrogen trioxide (N₂O₃), which is an autooxidation product of NO in the presence of oxygen. This multi-step reaction pathway underscores the importance of aerobic conditions for effective NO detection using this probe. While specific for NO-derived species, it's important to recognize that other reactive nitrogen species can potentiate the fluorescent signal, suggesting that DAR-M is a broader indicator of RNS.[4]

Signaling Pathway Diagram

Diagram 1: this compound Activation Pathway NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Autooxidation O2 Oxygen (O₂) O2->N2O3 DARMT DAR-4M T (Highly Fluorescent Triazole) N2O3->DARMT DARM This compound (Non-fluorescent) DARM->DARMT Reaction

Diagram 1: The activation pathway of this compound by nitric oxide.

Quantitative Data Summary

The photophysical properties and detection limits of this compound and its fluorescent product are summarized in the tables below for easy comparison.

ParameterThis compound (DAR-M)DAR-4M T (Triazole Product)Reference
Fluorescence Very WeakStrong[1]
Excitation Maxima ~560 nm~554-560 nm[1][3][5]
Emission Maxima -~572-575 nm[1][3][5]
Color of Fluorescence -Orange-Red[1]

Table 1: Spectroscopic properties of this compound and its fluorescent product.

ParameterValueReference
NO Detection Limit ~7-10 nM[2]
Optimal pH Range 4 - 12[1][2]

Table 2: Performance characteristics of this compound.

Experimental Protocols

For successful application of this compound, particularly its cell-permeable acetoxymethyl (AM) ester form (DAR-4M AM), meticulous adherence to experimental protocols is essential.

Intracellular NO Detection using DAR-4M AM

This protocol outlines the steps for loading cultured cells with DAR-4M AM and subsequent fluorescence measurement.

Diagram 2: Intracellular NO Detection Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment cluster_measurement Fluorescence Measurement cell_culture Culture cells to desired confluency wash1 Wash cells with buffer (e.g., HBSS) cell_culture->wash1 prepare_probe Prepare DAR-4M AM working solution (5-10 µM) load_probe Incubate cells with DAR-4M AM (e.g., 30-60 min) prepare_probe->load_probe wash2 Wash cells to remove excess probe load_probe->wash2 stimulate Add NO donor or experimental stimulus wash2->stimulate incubate Incubate for desired time period stimulate->incubate measure Measure fluorescence (Ex: ~560 nm, Em: ~575 nm) incubate->measure

Diagram 2: A generalized workflow for intracellular nitric oxide detection using DAR-4M AM.

  • DAR-4M AM (Diaminorhodamine-4M, Acetoxymethyl Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cultured cells

  • NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP) or experimental stimulus

  • Fluorescence plate reader or fluorescence microscope

  • Preparation of DAR-4M AM Stock Solution: Dissolve DAR-4M AM in anhydrous DMSO to prepare a stock solution of 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.

  • Preparation of Loading Buffer: On the day of the experiment, dilute the DAR-4M AM stock solution in HBSS or another appropriate buffer to a final working concentration of 5-10 µM.[6]

  • Cell Loading: Remove the culture medium from the cells and wash them once with HBSS. Add the DAR-4M AM loading buffer to the cells and incubate at 37°C for 30-60 minutes.[6] The optimal loading time may vary depending on the cell type.

  • Washing: After incubation, remove the loading buffer and wash the cells twice with warm HBSS to remove any excess probe.

  • Stimulation: Add the NO donor or experimental stimulus to the cells in HBSS.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader or microscope with excitation at approximately 560 nm and emission at approximately 575 nm.[1][5]

Note: For intracellular applications, the acetoxymethyl ester group of DAR-4M AM is cleaved by intracellular esterases, trapping the active DAR-M probe inside the cells.[6]

Conclusion

This compound is a powerful tool for the detection of nitric oxide and associated reactive nitrogen species in biological systems. Its bright, red-shifted fluorescence and high sensitivity make it a valuable probe for researchers in various fields. A thorough understanding of its reaction mechanism, quantitative properties, and appropriate experimental protocols, as detailed in this guide, is essential for obtaining accurate and reproducible results. Researchers should be mindful of the probe's reactivity with NO-derived species rather than NO directly and consider potential potentiation by other RNS when interpreting data.

References

Diaminorhodamine-M Acetoxymethyl Ester: A Technical Guide to the Principle of Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M acetoxymethyl ester (DAR-M AM) is a cell-permeable fluorescent probe widely utilized for the detection of intracellular nitric oxide (NO) and other reactive nitrogen species (RNS). Its ability to provide a fluorescent readout upon reaction with these transient signaling molecules makes it a valuable tool in studying a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. This technical guide provides an in-depth overview of the core principles underlying the detection of NO by DAR-M AM, detailed experimental protocols, and a comprehensive summary of its quantitative properties.

Principle of Detection

The detection of nitric oxide by DAR-M AM is a multi-step process that begins with the passive diffusion of the non-polar, non-fluorescent probe across the cell membrane. Once inside the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, rendering the molecule polar and trapping it within the cytosol as this compound (DAR-M).

The now cell-impermeable DAR-M is the active sensor for nitric oxide. In the presence of NO and molecular oxygen, DAR-M undergoes an irreversible chemical reaction to form a highly fluorescent triazolo-rhodamine derivative, DAR-M T. This reaction is believed to proceed via the formation of dinitrogen trioxide (N₂O₃) from the auto-oxidation of NO, which then reacts with the o-phenylenediamine moiety of DAR-M to form the stable and fluorescent triazole. The fluorescence intensity of DAR-M T is directly proportional to the concentration of nitric oxide, allowing for its quantification.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its fluorescent product, DAR-M T.

PropertyValueReference
Excitation Wavelength (λex)~560 nm[1]
Emission Wavelength (λem)~575 nm[1]
Detection Limit~10 nM
Molar Extinction Coefficient (ε) of DAR-M76,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) of DAR-M TNot explicitly stated, but an 840-fold increase in quantum efficiency upon reaction with NO is reported.
pH Range4-12 (fluorescence is pH-independent in this range)[2]

Specificity

While DAR-M AM is a powerful tool for detecting nitric oxide, it is important to note that it is not entirely specific for NO. Research has shown that DAR-M can also react with other reactive nitrogen species (RNS). Furthermore, its fluorescence can be potentiated in the presence of other oxidizing agents. A summary of its known reactivity is presented below.

Reactive SpeciesReactivity with DAR-MReference
Nitric Oxide (NO)Yes
Peroxynitrite (ONOO⁻)No (alone), but can potentiate the reaction with NO[3]
Superoxide (O₂⁻)No[3][4]
Hydrogen Peroxide (H₂O₂)No[3][4]
Dehydroascorbic Acid (DHA)Yes
Nitrite (NO₂⁻)Slight fluorescence at high concentrations (≥ 10 mM) with prolonged incubation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of DAR-M AM.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-M_AM_ext DAR-M AM (Cell-Permeable, Non-Fluorescent) DAR-M_AM_int DAR-M AM DAR-M_AM_ext->DAR-M_AM_int Passive Diffusion DAR-M DAR-M (Cell-Impermeable, Weakly Fluorescent) DAR-M_AM_int->DAR-M Hydrolysis DAR-M_T DAR-M T (Highly Fluorescent) DAR-M->DAR-M_T Esterases Intracellular Esterases Esterases->DAR-M_AM_int NO Nitric Oxide (NO) + O2 NO->DAR-M Reaction

Caption: Signaling pathway of DAR-M AM for nitric oxide detection.

G Start Start Prepare_Cells Prepare Cells (e.g., plate and culture) Start->Prepare_Cells Prepare_Reagents Prepare DAR-M AM Working Solution Start->Prepare_Reagents Load_Cells Load Cells with DAR-M AM (e.g., 5-10 µM for 30-60 min) Prepare_Cells->Load_Cells Prepare_Reagents->Load_Cells Wash_Cells Wash Cells to Remove Excess Probe Load_Cells->Wash_Cells Induce_NO Induce Nitric Oxide Production (Optional, e.g., with agonist) Wash_Cells->Induce_NO Acquire_Images Acquire Images using Fluorescence Microscopy (Ex: ~560 nm, Em: ~575 nm) Induce_NO->Acquire_Images Analyze_Data Analyze Fluorescence Intensity Acquire_Images->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for cellular NO detection.

Experimental Protocols

In Vitro Nitric Oxide Detection

This protocol is adapted for a 96-well plate format for the cell-free detection of NO.

Materials:

  • This compound (DAR-M)

  • Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of DAR-M in DMSO.

  • Dilute the DAR-M stock solution in PBS to a final concentration of 5-10 µM.

  • Add the DAR-M solution to the wells of the 96-well plate.

  • Prepare a stock solution of the NO donor.

  • Add the NO donor to the wells containing the DAR-M solution to achieve a range of final NO concentrations.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~575 nm.

Cellular Nitric Oxide Imaging using Fluorescence Microscopy

This protocol provides a general guideline for imaging intracellular NO in cultured cells.

Materials:

  • DAR-M AM

  • Cultured cells on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM, RPMI 1640)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filters for rhodamine

  • Optional: NO agonist or inhibitor

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of DAR-M AM in anhydrous DMSO (e.g., 1-5 mM). Immediately before use, dilute the stock solution in serum-free medium or HBSS to a final working concentration of 5-10 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the DAR-M AM working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with warm HBSS to remove any extracellular probe.

  • Imaging: Mount the cells on the fluorescence microscope. Acquire images using an appropriate objective and filter set for rhodamine (Excitation: ~560 nm, Emission: ~575 nm).

  • (Optional) Stimulation/Inhibition: To observe changes in NO production, a baseline image can be acquired before adding an NO-inducing agent (agonist) or an NO synthase inhibitor. Images can then be acquired at various time points after treatment.

  • Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. The change in fluorescence intensity over time or in response to treatment can be used to infer changes in intracellular NO levels.

Conclusion

This compound acetoxymethyl ester is a valuable fluorescent probe for the detection of nitric oxide and other reactive nitrogen species in living cells. Its utility is derived from its cell-permeable nature, the intracellular trapping mechanism, and the significant increase in fluorescence upon reaction with its target molecules. Researchers employing DAR-M AM should be mindful of its potential for cross-reactivity with other RNS and experimental conditions that may influence its fluorescence. By following well-defined protocols and carefully considering the probe's characteristics, investigators can effectively utilize DAR-M AM to gain insights into the complex roles of nitric oxide in biological systems.

References

Photophysical and chemical properties of DAR-4M

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Photophysical and Chemical Properties of DAR-4M

Introduction

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe renowned for its application in the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the photophysical and chemical properties of DAR-4M and its cell-permeable acetoxymethyl (AM) ester, DAR-4M AM. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this probe for their experimental work.

Core Properties of DAR-4M and DAR-4M AM

DAR-4M is a rhodamine-based dye that exhibits weak fluorescence in its native state. Upon reaction with nitric oxide in the presence of oxygen, it is converted to a highly fluorescent triazole form, DAR-4M T. This reaction leads to a significant increase in fluorescence quantum efficiency, reported to be around 840-fold. An advantage of DAR-4M over fluorescein-based NO probes like DAF-2 is its stable fluorescence across a broad pH range (4-12).[1][2]

For intracellular applications, the cell-permeable derivative DAR-4M AM is utilized. The acetoxymethyl ester groups facilitate its passage across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, releasing the cell-impermeable DAR-4M, which is then trapped within the cell and available to react with intracellular NO.[2]

Data Presentation: Photophysical and Chemical Properties

The key quantitative properties of DAR-4M and its derivatives are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Properties of DAR-4M and DAR-4M AM

PropertyDAR-4MDAR-4M AM
Synonyms DAF-4M, Diaminorhodamine-4MDiaminorhodamine-4M AM
Molecular Formula C₂₅H₂₆N₄O₃C₂₈H₃₁IN₄O₅
Molecular Weight 430.50 g/mol 630.47 g/mol
Cell Permeability NoYes[2]
Form SolutionSolution
Storage Temperature -20°C-20°C

Table 2: Photophysical Properties of DAR-4M (Post-reaction with NO)

PropertyValue
Excitation Maximum (λex) ~560 nm[1][2]
Emission Maximum (λem) ~575 nm[1][2]
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.42[2]
Detection Limit ~10 nM
Optimal Working Concentration 5 - 10 µM[1][2]
Optimal pH Range 4 - 12[1][2]

Reaction Mechanism and Selectivity

DAR-4M does not react directly with nitric oxide. Instead, it reacts with dinitrogen trioxide (N₂O₃), an auto-oxidation product of NO in the presence of oxygen, to form the fluorescent triazole derivative DAR-4M T.[1][2][3] This is a common mechanism for diaminofluorescein and diaminorhodamine-based NO probes.

It is crucial to note that while DAR-4M is a valuable tool, it is not entirely specific to NO. Studies have shown that it detects reactive nitrogen species (RNS) more broadly.[4][5] Its fluorescence can be potentiated by the presence of other oxidants like peroxynitrite, particularly when reacting with low levels of NO donors.[4] However, it does not show a fluorescent response to superoxide, hydrogen peroxide, or nitroxyl alone.[4][5] Additionally, under physiological conditions, it does not react with nitrite (NO₂⁻) or nitrate (NO₃⁻).[2] It has been reported that DAR-4M can also react with dehydroascorbic acid (DHA).[6]

Signaling Pathway and Detection Principle

The following diagrams illustrate the chemical reaction and the principle of intracellular NO detection.

G cluster_reactants Reactants cluster_product Product cluster_intermediate Intermediate DAR4M DAR-4M (Non-fluorescent) DAR4MT DAR-4M T (Highly Fluorescent) DAR4M->DAR4MT + N2O3 NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 + O2 O2 Oxygen (O2) O2->N2O3 N2O3->DAR4MT

Caption: Reaction mechanism of DAR-4M with nitric oxide.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR4M_AM_ext DAR-4M AM (Cell-Permeable) DAR4M_AM_int DAR-4M AM DAR4M_AM_ext->DAR4M_AM_int Membrane Diffusion DAR4M_int DAR-4M (Cell-Impermeable, Non-fluorescent) DAR4M_AM_int->DAR4M_int Hydrolysis Esterases Esterases Esterases->DAR4M_int DAR4MT_int DAR-4M T (Fluorescent) DAR4M_int->DAR4MT_int Reaction with NO NO_int Intracellular NO NO_int->DAR4MT_int

Caption: Intracellular detection of NO using DAR-4M AM.

Experimental Protocols

The following sections provide generalized protocols for the use of DAR-4M and DAR-4M AM. Optimal conditions, including probe concentration and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically.

Protocol 1: In Vitro Detection of Nitric Oxide

This protocol is suitable for detecting NO in cell-free systems or in extracellular fluids.

  • Reagent Preparation: Prepare a stock solution of DAR-4M in DMSO. A common stock concentration is 5 mM.[1]

  • Working Solution: Dilute the DAR-4M stock solution in a neutral aqueous buffer (e.g., PBS, HEPES) to a final working concentration of 5-10 µM.[1][2]

  • Incubation: Add the DAR-4M working solution to the sample containing the NO source.

  • Measurement: After an appropriate incubation period, measure the fluorescence intensity using a fluorometer, fluorescence plate reader, or fluorescence microscope. Use an excitation wavelength of ~560 nm and measure the emission at ~575 nm.

  • Controls: Include a negative control (sample without NO) to determine the background fluorescence of the probe. For quantitative analysis, a calibration curve can be generated using a standard NO donor, such as a NONOate.[1]

Protocol 2: Intracellular Detection of Nitric Oxide in Live Cells

This protocol describes the use of DAR-4M AM for imaging NO in living cells.

  • Cell Preparation: Culture cells on a suitable imaging platform (e.g., coverslips, glass-bottom dishes).

  • Reagent Preparation: Prepare a stock solution of DAR-4M AM in DMSO (e.g., 5 mM).

  • Loading Solution: Dilute the DAR-4M AM stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final working concentration of 5-10 µM.[2]

  • Cell Loading: Remove the culture medium from the cells and wash them once with the buffer. Add the loading solution to the cells and incubate at 37°C. Incubation times can range from 30 to 60 minutes, depending on the cell type.[2]

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the buffer to remove any extracellular probe.

  • Stimulation (Optional): If studying stimulated NO production, add the stimulus at this point.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., excitation ~560 nm, emission ~575 nm). Acquire images at desired time points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular NO.

Experimental Workflow Diagram

The logical flow for a typical cell-based imaging experiment is outlined below.

G start Start plate_cells Plate cells on imaging dish start->plate_cells prepare_reagents Prepare DAR-4M AM loading solution plate_cells->prepare_reagents load_cells Load cells with DAR-4M AM (37°C) prepare_reagents->load_cells wash_cells Wash cells to remove extracellular probe load_cells->wash_cells add_stimulus Add experimental stimulus (e.g., drug, agonist) wash_cells->add_stimulus acquire_images Acquire fluorescence images (Ex: ~560 nm, Em: ~575 nm) add_stimulus->acquire_images analyze_data Analyze image data: quantify fluorescence intensity acquire_images->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for intracellular NO imaging.

Conclusion

DAR-4M and its AM ester are powerful fluorescent tools for the detection of nitric oxide and related reactive nitrogen species. Their red-shifted spectra, high sensitivity, and broad pH stability make them advantageous for a variety of biological applications, particularly when autofluorescence in the green spectrum is a concern. However, researchers must be mindful of the probe's reactivity with other species besides NO to ensure accurate interpretation of experimental results. Proper controls and careful experimental design are paramount to leveraging the full potential of this valuable probe.

References

Diaminorhodamine-M: A Technical Guide to its Photophysical Properties and Application in Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-4M) is a powerful fluorescent probe utilized for the detection of nitric oxide (NO), a critical signaling molecule in a myriad of physiological and pathological processes. This guide provides an in-depth overview of the key photophysical properties of DAR-4M, its mechanism of action, and detailed experimental protocols for its characterization and use.

Core Photophysical Properties

DAR-4M itself is a weakly fluorescent molecule. However, upon reaction with nitric oxide in the presence of oxygen, it is converted into a highly fluorescent triazole derivative, referred to as DAR-4M T. This reaction forms the basis of its use as a specific NO probe. The fluorescence quantum efficiency of DAR-4M T is approximately 840 times greater than that of DAR-4M, leading to a significant and detectable fluorescent signal in the presence of NO.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters for DAR-4M and its nitric oxide adduct, DAR-4M T. For comparative purposes, data for the widely used fluorescent standard, Rhodamine 6G, is also included.

ParameterThis compound (DAR-4M)This compound Triazole (DAR-4M T)Rhodamine 6G (Reference Standard)
Molar Extinction Coefficient (ε) Not ReportedNot Reported~116,000 cm⁻¹M⁻¹ (in ethanol at 530 nm)
Quantum Yield (Φ) Very Low~840x higher than DAR-4M~0.95 (in ethanol)[1][2][3]
Absorption Maximum (λ_abs) Not Reported~554 nm~530 nm (in ethanol)
Emission Maximum (λ_em) Not Reported~572-575 nm~555 nm (in ethanol)

Mechanism of Nitric Oxide Detection

The detection of nitric oxide by DAR-4M is a specific chemical reaction. In biological systems, nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes. The produced NO, a highly reactive and diffusible molecule, can then react with DAR-4M that has been introduced into the system. This reaction, which requires oxygen, results in the formation of the highly fluorescent DAR-4M T.

cluster_cellular_process Cellular Environment cluster_detection_reaction Detection Chemistry NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Synthesis DAR4MT DAR-4M Triazole (DAR-4M T) (Highly Fluorescent) NO->DAR4MT DAR4M This compound (DAR-4M) (Weakly Fluorescent) DAR4M->DAR4MT Reaction O2 Oxygen (O2) O2->DAR4MT Reaction

Caption: Nitric oxide (NO) detection mechanism by this compound (DAR-4M).

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined experimentally using a spectrophotometer by applying the Beer-Lambert law.

Materials:

  • This compound T (or a suitable rhodamine standard like Rhodamine 6G)

  • High-purity solvent (e.g., ethanol or DMSO)

  • Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Cuvettes with a known path length (typically 1 cm)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of known concentration.

  • Prepare a dilution series: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max). Use the pure solvent as a blank to zero the instrument.

  • Plot a calibration curve: Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

  • Calculate the molar extinction coefficient: The plot should yield a straight line passing through the origin. According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

A Prepare Stock Solution B Create Dilution Series A->B C Measure Absorbance at λ_max B->C D Plot Absorbance vs. Concentration C->D E Calculate Slope (ε) D->E

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • This compound T solution of unknown quantum yield

  • A standard solution of a fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)[1][2][3]

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Measure absorption spectra: Record the UV-Vis absorption spectra of both the sample and the standard solutions.

  • Measure fluorescence spectra: Excite both the sample and the standard solutions at the same wavelength. Record the fluorescence emission spectra over the entire emission range.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

A Prepare Sample and Standard Solutions B Measure Absorbance Spectra A->B C Measure Fluorescence Spectra A->C E Calculate Quantum Yield B->E D Integrate Fluorescence Intensities C->D D->E

References

Spectral Properties and Applications of Diaminorhodamine-M for Nitric Oxide Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectral properties, reaction mechanisms, and experimental protocols for the fluorescent probe Diaminorhodamine-M (DAR-M) in the context of nitric oxide (NO) detection. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for utilizing DAR-M as a robust tool for quantifying NO in biological systems.

Principle of Nitric Oxide Detection

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe designed for the detection of nitric oxide.[1] In its native state, DAR-4M is essentially non-fluorescent. However, upon reacting with nitric oxide in the presence of oxygen, it is converted to a highly fluorescent triazole derivative, designated as DAR-4M T.[2][3][4] This reaction is irreversible and results in a substantial increase in fluorescence quantum efficiency, reportedly by as much as 840-fold.[2] The underlying detection mechanism involves the reaction of DAR-4M with intermediates generated from the interaction of NO and oxygen.[1][5] This specificity ensures that under physiological conditions, the probe primarily responds to the generation of NO.[1][5]

The reaction can be visualized as follows:

cluster_reactants Reactants cluster_product Product DAR_M DAR-4M (Non-Fluorescent) DAR_M_T DAR-4M T (Highly Fluorescent) DAR_M->DAR_M_T Reaction NO_O2 Nitric Oxide (NO) + Oxygen (O₂) NO_O2->DAR_M_T

Figure 1: Reaction mechanism of DAR-4M with nitric oxide.

Spectral and Photophysical Properties

The key advantage of DAR-4M over other NO probes, such as diaminofluoresceins (DAFs), is its operational range across a wider spectrum of pH levels (4-12) and its emission in the orange-red region of the spectrum, which helps to minimize interference from tissue autofluorescence.[1] The spectral properties of the NO-reacted product, DAR-4M T, are summarized in the table below.

PropertyValueReference
Excitation Maximum (λmax) ~560 nm[1][5]
Emission Maximum (λmax) ~575 nm[1][4][5]
Molar Extinction Coefficient (ε) 76,000 M-1cm-1[1][5]
Fluorescence Quantum Yield (Φ) 0.42[1][5]
Effective pH Range 4 - 12[1][5]
Detection Limit ~10 nM[2]

Experimental Protocols

For practical applications, DAR-M is available in two primary forms: DAR-4M, which is cell-impermeable and suitable for detecting extracellular NO, and DAR-4M AM, a cell-permeable acetoxymethyl ester version for measuring intracellular NO.[1][5]

Preparation of Reagents
  • DAR-4M Stock Solution: To prepare a 5 mM stock solution, dissolve 1 mg of DAR-4M (MW: 430.50) in 0.47 mL of dimethyl sulfoxide (DMSO).[1] Store the stock solution at -20°C, protected from light.

  • DAR-4M AM Stock Solution: DAR-4M AM is often supplied as a 5 mM solution in DMSO.[6] If starting from a solid, prepare a stock solution of 5-10 mM in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration (typically 5-10 µM) in a neutral aqueous buffer, such as Hanks' Balanced Salt Solution (HBSS) or a 0.1 M phosphate buffer (pH 7.4).[5][7] Note that the presence of phenol red or bovine serum albumin (BSA) in the buffer may cause interference.[7]

Protocol for Intracellular NO Detection using DAR-4M AM

This protocol outlines a general workflow for loading live cells with DAR-4M AM and subsequent fluorescence measurement.

A 1. Cell Culture (Plate cells on coverslips or a multi-well plate) B 2. Prepare Working Solution (Dilute DAR-4M AM stock to 5-10 µM in buffer) A->B C 3. Cell Loading (Replace media with DAR-4M AM solution. Incubate for 30-60 min at 37°C) B->C D 4. De-esterification & Wash (Wash cells 2-3 times with buffer to remove excess probe) C->D E 5. Experimental Treatment (Induce NO production with agonist/drug) D->E F 6. Fluorescence Measurement (Ex: ~560 nm, Em: ~575 nm) E->F G Fluorescence Microscopy or Plate Reader F->G

Figure 2: Experimental workflow for intracellular NO detection.

Methodology:

  • Cell Seeding: Culture cells on an appropriate vessel for fluorescence imaging (e.g., glass-bottom dishes, coverslips, or 96-well plates). Allow cells to adhere and reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells once with a pre-warmed physiological buffer (e.g., HBSS). Add the DAR-4M AM working solution (typically 5-10 µM) to the cells.[5]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. During this time, the AM ester is cleaved by intracellular esterases, trapping the now cell-impermeable DAR-4M inside the cells.[5]

  • Washing: After incubation, gently wash the cells two to three times with the buffer to remove any extracellular probe.

  • NO Stimulation: Add fresh buffer to the cells. If applicable, introduce the experimental stimulus (e.g., an NO donor, agonist, or drug) to induce nitric oxide production.

  • Fluorescence Measurement: Immediately begin imaging or measuring fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. Use an excitation wavelength of approximately 560 nm and collect the emission signal around 575 nm.[1][5] Time-lapse imaging can be performed to monitor the dynamics of NO production.

Important Considerations

  • Specificity: While DAR-4M is a valuable tool for NO detection, some studies have indicated that it may also react with other reactive nitrogen species (RNS), and its fluorescence can be enhanced in their presence.[4] Additionally, a potential cross-reactivity with dehydroascorbic acid (DHA) has been reported, which is also observed with DAF-based probes.[8] Researchers should consider these potential interferences when interpreting results.

  • Photostability: DAR-4M is described as a photostable indicator, which is advantageous for prolonged imaging experiments.[2][3][4]

  • Cytotoxicity: At typical working concentrations of around 10 µM, significant cytotoxicity is generally not observed.[5] However, it is always recommended to perform a toxicity assay if there are concerns about the specific cell line being used.[5]

Conclusion

This compound is a potent fluorescent probe for the detection of nitric oxide, offering significant advantages in terms of its broad pH stability and long-wavelength emission profile. By following the detailed protocols and being mindful of the potential for cross-reactivity, researchers can effectively employ DAR-4M and its cell-permeable AM ester to obtain reliable and quantitative measurements of both extracellular and intracellular nitric oxide, furthering our understanding of the diverse roles of this critical signaling molecule.

References

A Technical Guide to the Cell Permeability of Diaminorhodamine-M and DAR-4M AM for Cellular Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences in cell permeability between Diaminorhodamine-M (DAR-M) and its acetoxymethyl (AM) ester derivative, DAR-4M AM. A comprehensive understanding of their distinct permeability characteristics is crucial for the accurate application of these fluorescent probes in the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.

Introduction: The Role of AM Esters in Cellular Staining

Diaminorhodamine-based fluorescent probes are invaluable tools for the detection of nitric oxide. However, their utility in live-cell imaging is contingent on their ability to cross the cell membrane and reach their intracellular target. DAR-M, in its native form, is a charged molecule with limited ability to passively diffuse across the lipophilic cell membrane. To overcome this limitation, DAR-4M AM was developed. The addition of the acetoxymethyl (AM) ester group renders the molecule more hydrophobic and electrically neutral, facilitating its passive diffusion into the cell. Once inside, ubiquitous intracellular esterases cleave the AM group, regenerating the cell-impermeant DAR-M and effectively trapping it within the cytoplasm. This mechanism of action is central to the design of many fluorescent probes for live-cell applications.

Comparative Analysis of Cell Permeability

The primary distinction between DAR-M and DAR-4M AM lies in their ability to penetrate the cell membrane. While DAR-M is considered cell-impermeable and is therefore suitable for detecting extracellular NO, DAR-4M AM is designed to be cell-permeable for the measurement of intracellular NO.[1][2]

Qualitative Assessment
  • This compound (DAR-M): Due to its charged carboxylate group, DAR-M exhibits poor membrane permeability and is largely excluded from the intracellular space.[2]

  • DAR-4M AM: The esterification of the carboxylate group with an acetoxymethyl moiety masks the negative charge, significantly increasing the lipophilicity of the molecule and enabling it to freely cross the cell membrane.[3]

Quantitative Data on Permeability

The following table summarizes representative data from studies on other fluorescent probes, which can be considered analogous to the DAR-M/DAR-4M AM pair.

ProbeModificationRelative Intracellular Concentration (Arbitrary Units)Reference
Rhodamine B None (Free Acid)Low
Rhodamine B Ester Derivatives EsterificationHigh
Calcein None (Free Acid)Low
Calcein AM Acetoxymethyl EsterHigh

Mechanism of Cellular Uptake and Activation of DAR-4M AM

The successful use of DAR-4M AM for intracellular NO detection relies on a two-step process: passive diffusion across the cell membrane followed by enzymatic activation.

G Mechanism of DAR-4M AM Cellular Uptake and Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAR-4M_AM_ext DAR-4M AM (Cell-Permeable) DAR-4M_AM_int DAR-4M AM DAR-4M_AM_ext->DAR-4M_AM_int Passive Diffusion Membrane Lipid Bilayer DAR-M DAR-M (Cell-Impermeable) DAR-4M_AM_int->DAR-M Cleavage Trapped_DAR-M Trapped DAR-M reacts with NO to produce fluorescence DAR-M->Trapped_DAR-M Trapping Esterases Intracellular Esterases Esterases->DAR-4M_AM_int

Caption: Cellular uptake and activation of DAR-4M AM.

Experimental Protocols

Accurate and reproducible results when using DAR-4M AM depend on careful adherence to optimized experimental protocols. The following provides a general framework for cell loading and imaging.

Reagent Preparation
  • DAR-4M AM Stock Solution: Prepare a 1-5 mM stock solution of DAR-4M AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4] Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 5-10 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium).[3] The presence of serum or phenol red may interfere with the fluorescence and should be avoided in the final incubation medium.[4]

Cell Loading Protocol
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture to the desired confluency.

  • Washing: Gently wash the cells twice with warm HBSS or serum-free medium to remove any residual serum.

  • Loading: Add the DAR-4M AM working solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator.[5] The optimal loading time may vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, remove the loading solution and wash the cells twice with warm HBSS or imaging buffer to remove any extracellular probe.

  • Imaging: The cells are now ready for imaging. Proceed with fluorescence microscopy or flow cytometry.

Fluorescence Microscopy
  • Excitation/Emission: DAR-4M, upon reaction with NO, can be excited at approximately 560 nm and its fluorescence emission can be detected at around 575 nm.[3]

  • Live-Cell Imaging: Maintain the cells in a suitable imaging buffer at 37°C and 5% CO2 during image acquisition.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using DAR-4M AM for intracellular NO detection.

G Experimental Workflow for Intracellular NO Detection Start Start Prepare_Cells Prepare Cells (Plate and Culture) Start->Prepare_Cells Prepare_Reagents Prepare DAR-4M AM Working Solution Prepare_Cells->Prepare_Reagents Wash_Cells_1 Wash Cells Prepare_Reagents->Wash_Cells_1 Load_Dye Load Cells with DAR-4M AM (20-30 min) Wash_Cells_1->Load_Dye Wash_Cells_2 Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells_2 Induce_NO Induce NO Production (Optional) Wash_Cells_2->Induce_NO Image_Acquisition Image Acquisition (Fluorescence Microscopy or Flow Cytometry) Induce_NO->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow using DAR-4M AM.

Conclusion

The distinct cell permeability of this compound and DAR-4M AM dictates their specific applications in nitric oxide research. DAR-M is restricted to the extracellular environment, while the acetoxymethyl ester modification of DAR-4M AM facilitates its entry into cells for the detection of intracellular NO. A thorough understanding of the principles of AM ester-mediated cell loading and adherence to optimized experimental protocols are paramount for obtaining reliable and meaningful data in studies of cellular nitric oxide signaling.

References

The Reactivity of Diaminorhodamine-M with Reactive Nitrogen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction between the fluorescent probe Diaminorhodamine-M (DAR-M) and various reactive nitrogen species (RNS). It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the probe's mechanism, its applications, and the necessary experimental protocols for its effective use.

Introduction to this compound

This compound (DAR-M) is a fluorescent probe belonging to the rhodamine family, designed for the detection of reactive nitrogen species. Its cell-permeable form, this compound acetoxymethyl ester (DAR-M AM), allows for the investigation of intracellular RNS production. Upon entering the cell, intracellular esterases cleave the acetoxymethyl group, trapping the probe inside. In its native state, DAR-M is weakly fluorescent. However, upon reaction with certain RNS, it is converted into a highly fluorescent triazole derivative, exhibiting a significant increase in fluorescence quantum efficiency.

The Core Reaction Mechanism

The primary mechanism of DAR-M activation involves a reaction with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of nitric oxide (NO) in the presence of oxygen. This reaction leads to the formation of a stable and highly fluorescent triazole ring structure.

While often marketed as a nitric oxide probe, it is crucial to understand that DAR-M is not specific to NO. Instead, it detects a broader range of reactive nitrogen species. Studies have shown that other RNS can influence the fluorescence of DAR-M. For instance, peroxynitrite (ONOO⁻) has been observed to potentiate the fluorescence signal of DAR-M in the presence of NO donors, although it does not directly cause a significant increase in fluorescence on its own.[1][2] In contrast, species like superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and nitroxyl (HNO) do not elicit a fluorescent response from DAR-M.[1][2]

dot

This compound (DAR-M)\n(Weakly Fluorescent) This compound (DAR-M) (Weakly Fluorescent) DAR-M Triazole\n(Highly Fluorescent) DAR-M Triazole (Highly Fluorescent) This compound (DAR-M)\n(Weakly Fluorescent)->DAR-M Triazole\n(Highly Fluorescent) Reaction Nitric Oxide (NO) Nitric Oxide (NO) Dinitrogen Trioxide (N2O3) Dinitrogen Trioxide (N2O3) Nitric Oxide (NO)->Dinitrogen Trioxide (N2O3) Autooxidation Oxygen (O2) Oxygen (O2) Oxygen (O2)->Dinitrogen Trioxide (N2O3) Dinitrogen Trioxide (N2O3)->DAR-M Triazole\n(Highly Fluorescent)

Caption: Reaction of this compound with Nitric Oxide.

Quantitative Data on DAR-M Reactivity

The following table summarizes the available quantitative data on the reaction of DAR-M with RNS. It is important to note that specific reaction rate constants for DAR-M with various RNS are not extensively reported in the literature.

ParameterValueReactive SpeciesReference
Detection Limit ~10 nMNitric Oxide (NO)[3]
Fluorescence Increase ~840-foldNitric Oxide (NO)[3]
Excitation Wavelength (max) ~560 nmDAR-M TriazoleGoryo Chemical, Inc.
Emission Wavelength (max) ~575 nmDAR-M TriazoleGoryo Chemical, Inc.
pH Range 4-12-Goryo Chemical, Inc.
Reaction with other RNS Potentiation of NO-induced fluorescencePeroxynitrite (ONOO⁻)[1][2]
Reaction with other RNS No significant fluorescence changeSuperoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Nitroxyl (HNO)[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments using DAR-M and its cell-permeable analog, DAR-M AM.

In Vitro Fluorometric Assay for RNS Detection

This protocol is designed for the direct measurement of RNS in a cell-free system using a fluorometer or a fluorescence microplate reader.

Materials:

  • This compound (DAR-M)

  • RNS donor (e.g., Sodium nitroprusside for NO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DAR-M in DMSO.

    • Prepare fresh solutions of the RNS donor in PBS.

  • Assay Setup:

    • In a 96-well black microplate, add the desired concentration of the RNS donor to PBS.

    • Add DAR-M to each well to a final concentration of 5-10 µM.

    • Include control wells containing only DAR-M in PBS (background fluorescence).

  • Incubation:

    • Incubate the microplate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with excitation at approximately 560 nm and emission at approximately 575 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the samples.

    • Plot the fluorescence intensity against the concentration of the RNS donor to generate a dose-response curve.

Intracellular RNS Detection using DAR-M AM

This protocol outlines the steps for detecting intracellular RNS in cultured cells using the cell-permeable DAR-M AM.

Materials:

  • This compound acetoxymethyl ester (DAR-M AM)

  • Cultured cells

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Stimulant for RNS production (e.g., lipopolysaccharide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable culture vessel (e.g., coverslips for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Loading with DAR-M AM:

    • Remove the culture medium and wash the cells with HBSS.

    • Prepare a loading solution of 5-10 µM DAR-M AM in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Washing:

    • Remove the loading solution and wash the cells twice with fresh HBSS to remove any extracellular probe.

  • Stimulation of RNS Production:

    • Add the RNS-inducing stimulant to the cells in fresh HBSS or culture medium.

    • Incubate for the desired period to allow for RNS production.

    • Include an unstimulated control group.

  • Imaging or Flow Cytometry:

    • Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for rhodamine (e.g., excitation ~560 nm, emission ~580 nm).

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis:

    • Quantify the fluorescence intensity of the stimulated cells and compare it to the unstimulated control.

dot

cluster_0 Cell Preparation cluster_1 Probe Loading cluster_2 Stimulation cluster_3 Analysis Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Wash Cells Wash Cells Adherence->Wash Cells Add DAR-M AM Add DAR-M AM Wash Cells->Add DAR-M AM Incubate Incubate Add DAR-M AM->Incubate Add Stimulant Add Stimulant Incubate->Add Stimulant Incubate for RNS Production Incubate for RNS Production Add Stimulant->Incubate for RNS Production Fluorescence Microscopy Fluorescence Microscopy Incubate for RNS Production->Fluorescence Microscopy Flow Cytometry Flow Cytometry Incubate for RNS Production->Flow Cytometry

Caption: Experimental workflow for intracellular RNS detection.

RNS Signaling Pathways

Reactive nitrogen species, particularly nitric oxide and peroxynitrite, are involved in a multitude of cellular signaling pathways. NO, produced by nitric oxide synthases (NOS), can diffuse across membranes and activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling. Peroxynitrite, formed from the rapid reaction of NO with superoxide, is a potent oxidizing and nitrating agent that can modify proteins, lipids, and DNA, thereby modulating various cellular functions and contributing to both physiological and pathological processes.

dot

L-Arginine L-Arginine NOS NOS L-Arginine->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Reaction sGC sGC Nitric Oxide (NO)->sGC Superoxide (O2-) Superoxide (O2-) Superoxide (O2-)->Peroxynitrite (ONOO-) Cellular Targets (Proteins, Lipids, DNA) Cellular Targets (Proteins, Lipids, DNA) Peroxynitrite (ONOO-)->Cellular Targets (Proteins, Lipids, DNA) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Signaling Downstream Signaling cGMP->Downstream Signaling Oxidative/Nitrative Stress Oxidative/Nitrative Stress Cellular Targets (Proteins, Lipids, DNA)->Oxidative/Nitrative Stress

Caption: Simplified RNS signaling pathways.

Conclusion

This compound is a valuable tool for the detection of reactive nitrogen species. Its bright fluorescence upon reaction, coupled with its cell-permeable analog, makes it suitable for a range of applications in RNS research. However, users must be cognizant of its lack of specificity for nitric oxide and the potential influence of other RNS and oxidants on its fluorescence. Careful experimental design, including the use of appropriate controls, is essential for the accurate interpretation of data obtained with this probe.

References

The Inner Workings of "Light-Up" Molecules: A Technical Guide to Rhodamine-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

Rhodamine-based fluorescent probes are indispensable tools in modern biological research and drug development. Their exceptional photophysical properties—including high photostability, bright fluorescence (high quantum yields), and long excitation and emission wavelengths that minimize cellular autofluorescence—make them ideal candidates for imaging and sensing applications.[1][2][3] This guide delves into the core fluorescence chemistry that underpins their function, providing researchers with a detailed understanding of their signaling mechanisms, quantitative characteristics, and practical application.

Core Signaling Mechanisms: The Chemistry of "Turning On" the Light

The utility of most rhodamine probes stems from their ability to exist in a non-fluorescent "off" state and switch to a highly fluorescent "on" state only in the presence of a specific target analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection.[4] This transition is governed by several key chemical principles.

Spirolactam Ring-Opening: The Predominant "Off/On" Switch

The most common mechanism for rhodamine probes is the reversible transition between a colorless, non-fluorescent spirolactam form and a colorful, intensely fluorescent open-ring amide form.[1][5]

  • "Off" State (Spirocyclic Form): In the absence of the target analyte, the probe exists in a closed, spirocyclic structure. This conformation disrupts the π-electron conjugation across the xanthene backbone of the rhodamine core, rendering it non-fluorescent.

  • "On" State (Open-Ring Form): The binding of a target analyte, such as a metal ion (e.g., Fe³⁺, Al³⁺) or a proton (in pH probes), to a recognition site on the probe induces a structural transformation.[3][4] This opens the spirolactam ring, restoring the conjugated π-system and "turning on" the characteristic strong fluorescence and color of the rhodamine fluorophore.[1]

Spirolactam_Mechanism Off Non-Fluorescent 'Off' State (Spirolactam Form) On Highly Fluorescent 'On' State (Open-Ring Form) Off->On Analyte Binding On->Off Reversibility Removal Analyte Removal or Dissociation On->Removal Analyte Target Analyte (e.g., Metal Ion, H+) Analyte->On

Caption: Spirolactam ring-opening mechanism in rhodamine probes.

Photoinduced Electron Transfer (PET) Quenching

Another important "off/on" mechanism is Photoinduced Electron Transfer (PET), also known as a quencher-based mechanism.

  • "Off" State (Quenched): The probe consists of the rhodamine fluorophore linked to an electron-rich quenching moiety (e.g., an amine group). Upon excitation with light, an electron from the quencher is transferred to the excited fluorophore. This provides a non-radiative pathway for the fluorophore to return to its ground state, thus quenching fluorescence.[6]

  • "On" State (Unquenched): When the probe interacts with its target analyte, the electron-donating ability of the quencher is suppressed. This inhibition of PET blocks the non-radiative decay pathway, forcing the fluorophore to relax by emitting a photon, thereby "turning on" fluorescence.[6]

PET_Mechanism cluster_off Fluorescence 'Off' cluster_on Fluorescence 'On' Excitation_Off Light Excitation Fluorophore_Off Excited Fluorophore Excitation_Off->Fluorophore_Off Ground_State_Off Ground State (No Fluorescence) Fluorophore_Off->Ground_State_Off Non-Radiative Decay Quencher PET Quencher Quencher->Fluorophore_Off Electron Transfer Excitation_On Light Excitation Fluorophore_On Excited Fluorophore Excitation_On->Fluorophore_On Fluorescence Fluorescence Emission Fluorophore_On->Fluorescence Analyte Analyte Binding Analyte->Quencher Inhibits PET Ground_State_On Ground State Fluorescence->Ground_State_On Radiative Decay

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Reaction-Based Sensing

This strategy involves an irreversible chemical reaction between the probe and its analyte that generates the fluorescent rhodamine product. This is commonly used for detecting highly reactive species.

  • Reactive Oxygen Species (ROS) Detection: A popular example is the use of dihydrorhodamine 123 (DHR123).[7] This reduced, non-fluorescent rhodamine derivative is oxidized by ROS (like hydroxyl radicals or hydrogen peroxide) into the highly fluorescent rhodamine 123, providing a direct measure of oxidative activity.[7][8]

  • Enzyme Activity Probes: A non-fluorescent rhodamine derivative can be functionalized with a substrate moiety specific to a target enzyme.[9][10] The enzymatic cleavage of this substrate releases the parent rhodamine fluorophore, leading to a "turn-on" signal that is directly proportional to enzyme activity.[11][12] This principle is central to Activity-Based Protein Profiling (ABPP).[9]

Reaction_Based_Sensing Probe Non-Fluorescent Precursor (e.g., Dihydrorhodamine, Substrate-Conjugate) Product Fluorescent Rhodamine Product Probe->Product Irreversible Reaction (Oxidation or Cleavage) Analyte Reactive Analyte (ROS, Enzyme) Analyte->Product

Caption: Reaction-based mechanism for analyte detection.

Quantitative Data of Representative Rhodamine Probes

The performance of a fluorescent probe is defined by several key parameters. The following tables summarize data for representative rhodamine-based probes designed for different analytes.

Table 1: Probes for Metal Ion Detection

Probe Name/Derivative Target Ion Excitation (λ_ex) Emission (λ_em) Detection Limit (LOD) Stoichiometry (Probe:Ion) Reference
RhB-DCT Fe³⁺ ~562 nm (Abs) Not Specified 0.0521 µM 1:1 [4]
BOS1 Al³⁺ Not Specified Not Specified 1.839 µM Not Specified [3]
BOS2 Al³⁺ Not Specified Not Specified 1.374 µM Not Specified [3]
Rh-DCP Hg²⁺ Not Specified Not Specified Not Specified Not Specified [2]

| Rhodamine B hydrazide derivative | Ag⁺ / Hg²⁺ | Not Specified | 657 nm | 1.87 ppb (for Hg²⁺) | Not Specified |[13] |

Table 2: Probes for pH and ROS

Probe Type Target Analyte Excitation (λ_ex) Emission (λ_em) Key Feature Reference
Rhodamine B derivatives (Probes 1-4) pH (H⁺) 550-560 nm ~575-600 nm Spirocyclic (1-3) & PET (4) mechanisms [6]
Dihydrorhodamine 123 (DHR123) ROS ~488 nm ~525 nm Oxidation-based "turn-on" [7][8]
2-Me TeR (Te-rhodamine) ROS Not Specified Near-Infrared (NIR) Reversible NIR probe for ROS dynamics [14]

| Rhodamine nitroxide derivatives | Hydroxyl Radical (•OH) | Not Specified | Not Specified | Highly selective for •OH over other ROS |[15] |

Table 3: Probes for Enzyme Activity

Probe Name/Derivative Target Enzyme Class Excitation (λ_ex) Emission (λ_em) Mechanism Reference
Ubiquitin-Rhodamine 110 Deubiquitylases (UCHs) 485 nm 535 nm Cleavage of quenched substrate [11]
Fluorophosphonate-Rhodamine (FP-Rhodamine) Serine Hydrolases Not Specified Not Specified Covalent binding to active site [9]

| Morpholinecarbonyl-Rhodamine 110 (MC-Rh110) | Proteases (α-chymotrypsin) | Not Specified | Not Specified | Single-cleavage site for accurate kinetics |[10] |

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining reproducible results with rhodamine probes.

General Protocol for Metal Ion Sensing in Solution

This protocol describes the use of a rhodamine probe for the fluorometric and colorimetric detection of a target metal ion.

  • Preparation of Solutions:

    • Prepare a stock solution of the rhodamine probe (e.g., 1 mM) in an appropriate solvent like absolute ethanol or DMSO.[4]

    • Prepare stock solutions of various metal ion salts (e.g., 10 mM) in deionized water.

    • Prepare a working buffer solution (e.g., Tris-HCl, pH 7.2) to maintain stable pH.[3]

  • Spectroscopic Titration:

    • Dilute the probe stock solution to a final concentration (e.g., 10 µM) in the working buffer (often in an aqueous-organic mixture, such as ethanol-water 1:9 v/v).[3][4]

    • Record the initial UV-Vis absorption and fluorescence emission spectra of the probe solution. For rhodamines, excitation is typically between 540-570 nm.[]

    • Incrementally add aliquots of the target metal ion stock solution to the probe solution.

    • After each addition, allow the solution to equilibrate (response times can be from seconds to minutes) and record the new UV-Vis and fluorescence spectra.[2][4] A color change from colorless to pink is often observable by the naked eye.[5]

  • Determining Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant (e.g., 50 µM), but the mole fraction of the metal ion is varied from 0 to 1.0.[4]

    • Measure the fluorescence intensity at the emission maximum for each solution.

    • Plot the fluorescence intensity against the mole fraction of the metal ion. The peak of the plot indicates the binding stoichiometry.

  • Calculating the Limit of Detection (LOD):

    • Record the fluorescence intensity of multiple blank samples (probe only) to determine the standard deviation of the blank (σ).

    • Plot the fluorescence intensity of the probe versus the concentration of the added analyte. The slope of the linear portion of this curve (k) is determined.

    • Calculate the LOD using the formula: LOD = 3σ / k .

Standard Workflow for Live-Cell Imaging

This workflow outlines the steps for staining and visualizing cellular structures or analytes using a rhodamine probe.

Cell_Staining_Workflow Start Start: Seed Cells on Coverslips/Imaging Dish Incubate Incubate Cells (e.g., 24h to allow adherence) Start->Incubate PrepareProbe Prepare Probe Working Solution (Dilute stock in media/buffer) Incubate->PrepareProbe LoadProbe Load Cells with Probe (Incubate at 37°C) PrepareProbe->LoadProbe Wash Wash Cells 2-3 times (Remove excess probe) LoadProbe->Wash Image Image Cells (Confocal/Fluorescence Microscopy) Wash->Image End End: Data Analysis Image->End

Caption: General experimental workflow for live-cell imaging.

  • Cell Culture: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture in appropriate media until they reach the desired confluency.

  • Probe Loading:

    • Remove the culture medium.

    • Add the rhodamine probe diluted to its final working concentration (typically 1-10 µM) in serum-free medium or a suitable buffer (e.g., PBS).

    • Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C to allow for cell penetration and/or target binding.

  • Washing: Gently wash the cells two to three times with warm buffer or medium to remove any unbound, extracellular probe, which helps reduce background fluorescence.[]

  • Imaging: Mount the coverslip or dish onto a fluorescence microscope (confocal microscopy is often preferred for high-resolution imaging). Excite the probe using an appropriate light source (e.g., a 561 nm laser) and collect the emitted fluorescence using a suitable filter set (e.g., 570-620 nm).[]

  • (Optional) Fixation and Permeabilization: For labeling intracellular targets that are not accessible in live cells, a fixation step (e.g., with 4% paraformaldehyde) followed by permeabilization (e.g., with 0.1% Triton X-100) may be required before probe incubation.[]

References

Theoretical Basis and Practical Application of Diaminorhodamine-M as a Nitric Oxide Sensor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical underpinnings and practical application of Diaminorhodamine-M (DAR-4M) as a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this valuable analytical tool.

Core Principles of this compound as a Nitric Oxide Sensor

This compound (DAR-4M) is a fluorescent probe designed for the detection of nitric oxide. It belongs to the rhodamine family of dyes, which are known for their photostability and bright fluorescence. The fundamental principle behind DAR-4M's function as an NO sensor lies in a specific chemical reaction that transforms the non-fluorescent DAR-4M molecule into a highly fluorescent product upon interaction with reactive nitrogen species derived from nitric oxide.

In its native state, DAR-4M exhibits very weak fluorescence. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a triazole derivative, which is a strongly fluorescent compound.[1] This reaction is not with nitric oxide directly, but rather with dinitrogen trioxide (N₂O₃), which is an auto-oxidation product of NO in an aqueous, aerobic environment.[2] The formation of N₂O₃ is dependent on the presence of NO, making the fluorescence of the resulting triazole a reliable indicator of NO production.[2]

The key advantages of using DAR-4M, particularly in comparison to fluorescein-based probes like DAF-2, include its emission of red fluorescence, which helps to mitigate issues with autofluorescence in biological samples, and its utility over a broader pH range (4-12).[1][3] For intracellular applications, the cell-permeable acetoxymethyl ester form, DAR-4M AM, is utilized.[3] Once inside the cell, intracellular esterases cleave the acetoxymethyl group, trapping the active DAR-4M probe within the cell.[3]

It is crucial to note that while DAR-4M is a powerful tool for detecting RNS, its fluorescent yield can be influenced by other oxidants present in the sample.[2][4] Therefore, it is more accurately described as a probe for reactive nitrogen species rather than being strictly specific to nitric oxide.[2][4] This necessitates careful experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DAR-4M and its acetoxymethyl ester derivative, DAR-4M AM.

Table 1: Spectroscopic and Physicochemical Properties of DAR-4M

PropertyValueReference
Excitation Maximum (λex)~560 nm[1][5]
Emission Maximum (λem)~575 nm[1][5]
Molar Extinction Coefficient (ε)76,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ)0.42[1][3]
Effective pH Range4-12[1][3]
Detection Limit~10 nM[5][6]
Molecular Weight430.50 g/mol [1]

Table 2: Properties of DAR-4M AM

PropertyValueReference
Molecular Weight630.47 g/mol [5]
FormSolution[5]
Storage Temperature-20°C[5]
Cell PermeabilityYes[3]

Experimental Protocols

The following are generalized protocols for the use of DAR-4M and DAR-4M AM. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental conditions.

3.1. Extracellular Nitric Oxide Detection with DAR-4M

  • Reagent Preparation: Prepare a stock solution of DAR-4M in dimethyl sulfoxide (DMSO). A common stock concentration is 5 mM.[1]

  • Working Solution Preparation: Dilute the DAR-4M stock solution in a neutral aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final working concentration of 5-10 µM.[1]

  • Sample Incubation: Add the DAR-4M working solution to the sample containing the source of extracellular NO.

  • Reaction: Allow the reaction to proceed at room temperature for 30-35 minutes.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or plate reader with excitation at approximately 560 nm and emission detection at around 575 nm.[1]

3.2. Intracellular Nitric Oxide Detection with DAR-4M AM

  • Reagent Preparation: Prepare a stock solution of DAR-4M AM in DMSO.

  • Cell Loading: Incubate the cells with a working solution of DAR-4M AM (typically 5-10 µM in cell culture medium or buffer) for a sufficient loading time. Loading times can vary, with examples ranging from 30 minutes to 1 hour.[3]

  • Wash Step: After loading, wash the cells with fresh, probe-free medium or buffer to remove any extracellular DAR-4M AM.

  • NO Stimulation: If applicable, stimulate the cells to produce NO using an appropriate agonist (e.g., bradykinin for endothelial cells).[8]

  • Fluorescence Imaging: Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (excitation ~560 nm, emission ~575 nm).

Visualizations

The following diagrams illustrate key processes related to the function and application of this compound.

reaction_mechanism NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 O2 Oxygen (O₂) O2->N2O3 DAR4M_T DAR-4M Triazole (Fluorescent) N2O3->DAR4M_T DAR4M DAR-4M (Non-fluorescent) DAR4M->DAR4M_T Reaction with N₂O₃

Caption: Reaction mechanism of DAR-4M with nitric oxide-derived species.

experimental_workflow cluster_intracellular Intracellular Detection cluster_extracellular Extracellular Detection start_intra Start with cultured cells load_probe Load cells with DAR-4M AM (5-10 µM, 30-60 min) start_intra->load_probe wash_cells Wash to remove excess probe load_probe->wash_cells stimulate Stimulate NO production (optional) wash_cells->stimulate image Fluorescence microscopy (Ex: ~560 nm, Em: ~575 nm) stimulate->image start_extra Start with cell-free sample or cell supernatant add_probe Add DAR-4M working solution (5-10 µM) start_extra->add_probe incubate Incubate at room temperature (30-35 min) add_probe->incubate measure Fluorometric measurement (Ex: ~560 nm, Em: ~575 nm) incubate->measure

Caption: Generalized experimental workflows for intra- and extracellular NO detection.

signaling_pathway agonist Agonist (e.g., Bradykinin) receptor Receptor agonist->receptor ca2_increase ↑ Intracellular Ca²⁺ receptor->ca2_increase nos Nitric Oxide Synthase (NOS) ca2_increase->nos Activates no_production NO Production nos->no_production fluorescence Fluorescence Signal no_production->fluorescence dar4m_am DAR-4M AM (Cell-permeable) esterase Intracellular Esterases dar4m_am->esterase Enters cell dar4m DAR-4M (Trapped intracellularly) esterase->dar4m Cleaves dar4m->fluorescence Reacts with NO-derived species

Caption: Signaling pathway leading to NO production and detection by DAR-4M AM.

References

An In-depth Technical Guide to the Discovery and Development of Diaminorhodamine Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Diaminorhodamine (DAR) probes for researchers, scientists, and drug development professionals. It covers their discovery, mechanism of action, key quantitative properties, and detailed experimental protocols for their application in the detection of nitric oxide (NO) and other reactive nitrogen species (RNS).

Introduction: The Need for Advanced Nitric Oxide Probes

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The development of fluorescent probes for the sensitive and specific detection of NO has been instrumental in advancing our understanding of its biological roles. Early fluorescent probes, such as diaminofluoresceins (DAFs), while groundbreaking, presented limitations related to pH sensitivity, photostability, and interference from cellular autofluorescence. To address these challenges, a new class of probes based on the rhodamine scaffold, the Diaminorhodamines (DARs), was developed. DAR probes offer significant advantages, including greater photostability, a wider effective pH range, and longer excitation and emission wavelengths that minimize interference from endogenous fluorophores.[1]

Mechanism of Action

The detection of nitric oxide by Diaminorhodamine probes is not a direct reaction but rather involves an intermediate product of NO oxidation. In an aerobic environment, nitric oxide reacts with oxygen to form dinitrogen trioxide (N₂O₃). The vicinal diamine moiety of the DAR probe then reacts with N₂O₃ to form a highly fluorescent and stable triazole derivative. This reaction results in a significant increase in the fluorescence quantum yield of the molecule, allowing for the sensitive detection of NO.[2][3]

For intracellular applications, DAR probes are often used in their acetoxymethyl (AM) ester form, such as DAR-4M AM. This modification renders the molecule cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR probe within the cytoplasm, where it can react with locally produced NO.[2]

Mechanism of Intracellular NO Detection by DAR-4M AM cluster_extracellular Extracellular cluster_intracellular Intracellular DAR_AM_ext DAR-4M AM (Cell-Permeable) DAR_AM_int DAR-4M AM DAR_AM_ext->DAR_AM_int Passive Diffusion DAR DAR-4M (Cell-Impermeable, Weakly Fluorescent) DAR_AM_int->DAR Hydrolysis Esterases Intracellular Esterases Esterases->DAR_AM_int DAR_T DAR-4M Triazole (Highly Fluorescent) DAR->DAR_T Reaction NO_O2 NO + O₂ N2O3 N₂O₃ NO_O2->N2O3 Oxidation N2O3->DAR

Mechanism of intracellular NO detection by DAR-4M AM.

Quantitative Data of Diaminorhodamine and Diaminofluorescein Probes

The following table summarizes the key photophysical properties of common Diaminorhodamine and Diaminofluorescein probes. The data is presented for both the unreacted probe and its fluorescent triazole product formed after reaction with an NO derivative.

ProbeFormExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Detection Limit (nM)
DAF-2 Unreacted486-7,9000.005~5
Triazole4915137,3000.92
DAF-FM Unreacted495--0.005~3
Triazole495515-0.81
DAR-1 Unreacted550-120,0000.004-
Triazole55657587,0000.25
DAR-2 Unreacted549-100,0000.006-
Triazole55257171,0000.34
DAR-4M Unreacted550-98,0000.007~7-10[2][4]
Triazole56057576,0000.42

Data compiled from various sources.[1][2][5] Note that exact values may vary slightly depending on the solvent and measurement conditions.

Experimental Protocols

In Vitro Fluorometric Quantification of Nitric Oxide

This protocol describes the use of DAR-4M for the quantification of NO in a cell-free system using a fluorescence plate reader.

Materials:

  • DAR-4M

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a 5 mM stock solution of DAR-4M in high-quality, anhydrous DMSO.

  • Prepare a working solution of DAR-4M by diluting the stock solution in PBS (pH 7.4) to a final concentration of 10 µM. Protect from light.

  • Prepare a series of NO donor standards of known concentrations in PBS.

  • Add 50 µL of the DAR-4M working solution to each well of the 96-well plate.

  • Add 50 µL of the NO donor standards or the experimental samples to the wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~560 nm and emission at ~575 nm.

  • Construct a standard curve by plotting the fluorescence intensity against the known concentrations of the NO donor.

  • Determine the NO concentration in the experimental samples by interpolating their fluorescence intensity on the standard curve.

Workflow for In Vitro NO Quantification Prep_DAR Prepare 10 µM DAR-4M in PBS Add_Reagents Add DAR-4M and Standards/Samples to 96-well Plate Prep_DAR->Add_Reagents Prep_Standards Prepare NO Donor Standards Prep_Standards->Add_Reagents Incubate Incubate at 37°C (30-60 min, dark) Add_Reagents->Incubate Measure Measure Fluorescence (Ex: 560 nm, Em: 575 nm) Incubate->Measure Analyze Construct Standard Curve and Determine [NO] Measure->Analyze

Workflow for in vitro NO quantification using DAR-4M.
Intracellular Nitric Oxide Imaging

This protocol details the use of DAR-4M AM for the visualization of intracellular NO in cultured cells using fluorescence microscopy.

Materials:

  • DAR-4M AM

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Agent to stimulate NO production (e.g., bradykinin, lipopolysaccharide)

  • Fluorescence microscope with appropriate filter sets (e.g., for Cy3 or TRITC)

Procedure:

  • Prepare a 5 mM stock solution of DAR-4M AM in high-quality, anhydrous DMSO.

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare a loading solution by diluting the DAR-4M AM stock solution in serum-free cell culture medium or buffer to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with warm PBS or HBSS.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with warm PBS or HBSS to remove excess probe.

  • Add fresh, pre-warmed culture medium or buffer to the cells. For experiments involving stimulated NO production, this medium should contain the stimulating agent.

  • Image the cells using a fluorescence microscope. Acquire a baseline image before stimulation if desired.

  • Monitor the change in fluorescence intensity over time after the addition of the stimulating agent.

Key Advantages and Considerations

Advantages of Diaminorhodamine Probes:

  • Greater Photostability: DAR probes are significantly more resistant to photobleaching compared to DAF probes, allowing for longer imaging experiments.[1]

  • Wider pH Range: The fluorescence of DAR probes is stable over a broader pH range (pH 4-12), making them suitable for studies in various cellular compartments and under conditions of cellular stress that may alter intracellular pH.[2]

  • Longer Wavelengths: The excitation and emission maxima of DAR probes are shifted to longer wavelengths compared to DAFs. This reduces the interference from cellular autofluorescence, which is typically more prominent in the green region of the spectrum, leading to a better signal-to-noise ratio.[1]

Specificity and Limitations: While highly sensitive, it is crucial to acknowledge that DAR probes are not entirely specific for nitric oxide. Studies have shown that DAR-4M can also react with other reactive nitrogen species (RNS).[6] Furthermore, the presence of other oxidants, such as peroxynitrite, can potentiate the fluorescence signal in the presence of low levels of NO donors.[6] Therefore, it is recommended to use NOS inhibitors (e.g., L-NAME) and NO scavengers (e.g., cPTIO) as negative controls to confirm that the observed fluorescence signal is indeed due to NO production.

Representative Synthesis of a Diaminorhodamine Probe

A plausible synthetic route for a diaminorhodamine core structure would involve the following key steps:

  • Synthesis of a substituted phthalic anhydride: This would involve the introduction of two nitrogen-containing functional groups, which can later be converted to the vicinal diamines, onto the phthalic anhydride ring.

  • Condensation reaction: The substituted phthalic anhydride is then reacted with two equivalents of an m-aminophenol derivative (e.g., 3-(diethylamino)phenol) under acidic conditions to form the rhodamine scaffold.

  • Conversion to the vicinal diamine: The nitrogen-containing functional groups on the pendant phenyl ring are then converted to the final vicinal diamine structure, which is the NO-reactive moiety.

This multi-step synthesis requires careful control of reaction conditions and purification at each step. The final product would then be characterized by standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Conclusion

Diaminorhodamine probes represent a significant advancement in the field of nitric oxide detection. Their enhanced photostability, broad pH stability, and favorable spectral properties make them powerful tools for researchers investigating the complex roles of NO in biology and medicine. While considerations regarding their specificity are important, the use of appropriate controls allows for the reliable and sensitive detection of NO in a wide range of experimental systems. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these valuable chemical tools in their studies.

References

An In-depth Technical Guide to Diaminorhodamine-M and its AM Ester for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Diaminorhodamine-4M (DAR-4M) and its cell-permeable acetoxymethyl (AM) ester, DAR-4M AM. It is intended for researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling and related physiological and pathological processes. This document details the chemical properties, mechanism of action, experimental protocols, and data interpretation for the use of these fluorescent probes.

Core Compound Specifications

Diaminorhodamine-4M (DAR-4M) and its derivative, DAR-4M AM, are widely utilized fluorescent probes for the detection of nitric oxide. It is crucial to distinguish between the two, as their applications differ based on cell permeability. DAR-4M is cell-impermeable and suited for detecting extracellular NO, while DAR-4M AM readily crosses cell membranes and is used for intracellular NO measurement.[1][2]

CompoundChemical FormulaMolecular Weight ( g/mol )Primary Application
Diaminorhodamine-4M (DAR-4M) C₂₅H₂₆N₄O₃430.50[3]Detection of extracellular nitric oxide[2]
Diaminorhodamine-4M AM (DAR-4M AM) C₂₈H₃₁IN₄O₅630.47Detection of intracellular nitric oxide[1]

Principle of Nitric Oxide Detection

The detection of nitric oxide by DAR-4M is based on a chemical reaction that results in a significant increase in fluorescence. In its native state, DAR-4M is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a transformation to form a highly fluorescent triazole derivative, known as DAR-4M T.[2][4] This reaction provides the basis for quantifying NO concentrations. The fluorescence intensity of DAR-4M T is directly proportional to the concentration of NO. One of the key advantages of DAR-4M is its photostability and its effectiveness over a wide pH range, from 4 to 12.[1][2]

For intracellular applications, the non-polar DAR-4M AM ester passively diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the polar, cell-impermeable DAR-4M, which is then trapped within the cell and can react with intracellular NO.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR_4M_ext DAR-4M (Cell-Impermeable) DAR_4M_T_ext Fluorescent DAR-4M T DAR_4M_ext->DAR_4M_T_ext O₂ NO_ext Extracellular NO NO_ext->DAR_4M_T_ext DAR_4M_AM DAR-4M AM (Cell-Permeable) DAR_4M_int DAR-4M DAR_4M_AM->DAR_4M_int Hydrolysis DAR_4M_T_int Fluorescent DAR-4M T DAR_4M_int->DAR_4M_T_int O₂ NO_int Intracellular NO NO_int->DAR_4M_T_int Esterases Esterases G A Seed cells in appropriate culture vessel B Prepare DAR-4M AM loading buffer (5-10 µM) A->B C Remove culture medium and wash cells B->C D Incubate cells with loading buffer (30-60 min, 37°C) C->D E Wash cells to remove extracellular probe D->E F Add fresh buffer/medium and apply NO stimulus E->F G Measure fluorescence (Ex: ~560 nm, Em: ~575 nm) F->G

References

Safety and handling precautions for Diaminorhodamine-M

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diaminorhodamine-M: Safety, Handling, and Experimental Applications

This guide provides comprehensive safety and handling information, along with detailed experimental protocols, for this compound (DAR-4M) and its cell-permeable acetoxymethyl ester (DAR-4M AM). It is intended for researchers, scientists, and drug development professionals who utilize this fluorescent probe for the detection of nitric oxide (NO).

Safety and Handling Precautions

This compound and its derivatives are chemicals that must be handled with care in a laboratory setting. Adherence to the following safety protocols is crucial to minimize risk.

Hazard Identification and Precautionary Statements

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye damage.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P273: Avoid release to the environment.

  • Response:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

    • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., Nitrile rubber, 0.11 mm thickness, breakthrough time > 480 min), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Work under a fume hood. If ventilation is inadequate, use a suitable respirator.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at -20°C.[1]

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Physicochemical Data

PropertyValueReference
Molecular Formula C₂₈H₃₁IN₄O₅[1]
Molecular Weight 630.47 g/mol [1]
Appearance Dark red solution[2]
Melting Point 178 - 179 °C
Solubility Soluble in DMSO[3]
Excitation Maximum (DAR-4M T) ~560 nm[4]
Emission Maximum (DAR-4M T) ~575 nm[4]
Detection Limit (NO) ~10 nM[1][2]

Experimental Protocols

This compound is a fluorescent probe used for the detection of nitric oxide. Its cell-permeable form, DAR-4M AM, can be loaded into cells, where it is hydrolyzed by intracellular esterases to the membrane-impermeable DAR-4M.[4] DAR-4M reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative (DAR-4M T).[1]

General Protocol for Intracellular Nitric Oxide Detection

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • DAR-4M AM (e.g., Sigma-Aldrich Cat. No. 251765)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HBSS), pH 7.4

  • Cell culture medium

  • Cells of interest

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of DAR-4M AM Stock Solution:

    • Prepare a 1-5 mM stock solution of DAR-4M AM in anhydrous DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on a suitable culture vessel (e.g., glass-bottom dish, 96-well plate) and allow them to adhere overnight.

  • Loading of DAR-4M AM:

    • Warm the DAR-4M AM stock solution to room temperature.

    • Dilute the stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium or a suitable buffer. The optimal concentration should be determined experimentally.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells with the DAR-4M AM loading solution for 20-30 minutes at 37°C.[5]

  • Washing:

    • Remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove any excess probe.

  • Incubation:

    • Add fresh, pre-warmed culture medium or buffer to the cells.

    • Incubate the cells for an additional 10-20 minutes at 37°C to allow for complete de-esterification of DAR-4M AM to DAR-4M.

  • Stimulation and Imaging:

    • Induce nitric oxide production in the cells using a stimulus of choice.

    • Measure the fluorescence intensity using a fluorescence microscope (Excitation: ~560 nm, Emission: ~575 nm) or a fluorescence plate reader.

Experimental_Workflow cluster_prep Preparation cluster_loading Probe Loading cluster_detection Detection prep_stock Prepare DAR-4M AM Stock Solution (1-5 mM in DMSO) dilute_probe Dilute Stock to Working Concentration (5-10 µM) prep_stock->dilute_probe prep_cells Plate and Culture Cells load_cells Incubate Cells with DAR-4M AM (20-30 min) prep_cells->load_cells dilute_probe->load_cells wash_cells Wash Cells to Remove Excess Probe load_cells->wash_cells deesterify Incubate for De-esterification (10-20 min) wash_cells->deesterify stimulate Stimulate NO Production deesterify->stimulate image Fluorescence Imaging (Ex: ~560 nm, Em: ~575 nm) stimulate->image NO_Signaling_Pathway cluster_cell1 NO-Producing Cell cluster_cell2 Target Cell Ca Ca²⁺ Calmodulin Calmodulin Ca->Calmodulin activates NOS Nitric Oxide Synthase (NOS) Calmodulin->NOS activates NO Nitric Oxide (NO) NOS->NO produces Arg L-Arginine Arg->NOS substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Effect Downstream Physiological Effects PKG->Effect phosphorylates targets

References

Methodological & Application

Application Notes and Protocols for Diaminorhodamine-M Staining in Cultured Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-M) is a fluorescent probe utilized for the detection of nitric oxide (NO), a critical signaling molecule in the vascular endothelium. Its acetoxymethyl ester form, DAR-4M AM, is cell-permeable and becomes fluorescent upon reaction with NO within the cell. This document provides a detailed protocol for the application of DAR-M staining in cultured endothelial cells to visualize and quantify intracellular NO production.

Nitric oxide plays a pivotal role in numerous physiological processes within the cardiovascular system, including the regulation of vascular tone, inhibition of platelet aggregation, and modulation of leukocyte adhesion. Dysregulation of NO production is implicated in the pathogenesis of various cardiovascular diseases. Therefore, accurate methods for the detection and quantification of NO in endothelial cells are essential for both basic research and drug development.

Principle of the Assay

The non-fluorescent DAR-4M AM readily crosses the cell membrane of cultured endothelial cells. Inside the cell, intracellular esterases cleave the acetoxymethyl ester group, converting it to the membrane-impermeant DAR-4M. In the presence of nitric oxide, DAR-4M is converted to a highly fluorescent triazole derivative (DAR-4M T).[1] The resulting fluorescence intensity is proportional to the intracellular concentration of NO, which can be visualized and quantified using fluorescence microscopy.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
ParameterRecommended RangeNotes
DAR-4M AM Concentration 1 - 10 µMHigher concentrations up to 100 µM have been reported for other NO probes, but starting with a lower concentration is recommended to minimize potential artifacts.[2]
Incubation Time 20 minutes - 24 hoursOptimal incubation time may vary depending on the cell type and experimental conditions. A time course experiment is recommended.[2]
Cell Seeding Density 1 x 10⁴ - 1 x 10⁵ cells/wellAdjust based on the culture vessel and desired confluency at the time of the experiment.
eNOS Activator (e.g., A23187) 1 - 10 µMUsed as a positive control to stimulate NO production.
eNOS Inhibitor (e.g., L-NAME) 100 µMUsed as a negative control to inhibit NO production.[3]
Table 2: Example of Experimental Groups for NO Modulation
GroupTreatmentExpected Outcome
Basal Vehicle controlBaseline intracellular NO levels
Positive Control eNOS Activator (e.g., A23187)Increased fluorescence intensity
Negative Control eNOS Inhibitor (e.g., L-NAME)Decreased fluorescence intensity
Test Compound Drug of interestModulated fluorescence intensity (increase or decrease)

Experimental Protocols

Materials
  • Cultured endothelial cells (e.g., HUVECs, HMVECs)

  • Appropriate cell culture medium (e.g., EBM2)[2]

  • Phosphate-Buffered Saline (PBS)

  • Diaminorhodamine-4M AM (DAR-4M AM)

  • Dimethyl sulfoxide (DMSO)

  • eNOS activator (e.g., A23187, acetylcholine)

  • eNOS inhibitor (e.g., L-NAME)

  • Fluorescence microscope with appropriate filter sets

Procedure

1. Cell Culture

  • Culture endothelial cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) to the desired confluency.[2]

  • Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

2. Preparation of Reagents

  • Prepare a stock solution of DAR-4M AM in DMSO. Store protected from light at -20°C.

  • On the day of the experiment, dilute the DAR-4M AM stock solution in pre-warmed cell culture medium or PBS to the final working concentration (e.g., 5 µM).[1]

  • Prepare working solutions of eNOS activators and inhibitors in cell culture medium.

3. Staining Protocol

  • Wash the cultured endothelial cells twice with pre-warmed PBS to remove any residual medium.

  • Add the DAR-4M AM working solution to the cells.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 2 hours), protected from light.[2]

  • After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.[2]

  • Add fresh pre-warmed cell culture medium or PBS to the cells.

4. Treatment with NO Modulators (Optional)

  • For experiments involving the modulation of NO production, add the prepared working solutions of eNOS activators, inhibitors, or test compounds to the respective wells.

  • Incubate for the desired treatment period.

5. Fluorescence Microscopy

  • Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (Excitation/Emission: ~560 nm / ~580 nm).

  • Acquire images using consistent settings (e.g., exposure time, gain) across all experimental groups to allow for accurate comparison of fluorescence intensity.

6. Data Analysis

  • Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software (e.g., ImageJ).

  • Normalize the fluorescence intensity of the treatment groups to the basal control group.

  • Present the data graphically, for example, as a bar chart showing the fold change in fluorescence intensity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_treatment Treatment (Optional) cluster_analysis Analysis A Culture Endothelial Cells C Wash Cells with PBS A->C B Prepare DAR-4M AM Solution D Incubate with DAR-4M AM B->D C->D E Wash Cells to Remove Excess Probe D->E F Add NO Modulators (Activators/Inhibitors) E->F G Fluorescence Microscopy E->G F->G H Image and Data Analysis G->H

Caption: Experimental workflow for this compound staining.

dar_mechanism cluster_cell Endothelial Cell cluster_extracellular Extracellular cluster_intracellular Intracellular DAR_AM DAR-4M AM (Cell-Permeable, Non-Fluorescent) DAR_M DAR-4M (Cell-Impermeable, Non-Fluorescent) DAR_AM->DAR_M Esterases DAR_T DAR-4M T (Fluorescent) DAR_M->DAR_T + Nitric Oxide (NO) Fluorescence Fluorescence DAR_T->Fluorescence

Caption: Mechanism of DAR-M fluorescence activation.

References

Live-Cell Imaging of Nitric Oxide Using DAR-4M AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) for the sensitive detection and imaging of nitric oxide (NO) in living cells. Detailed protocols, data tables for easy reference, and diagrams of the underlying signaling pathway and experimental workflow are included to facilitate the successful application of this powerful fluorescent probe.

Introduction

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations, however, make its direct measurement in live cells challenging. DAR-4M AM is a cell-permeable fluorescent probe designed to overcome these challenges. Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeable DAR-4M. In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M is converted into the highly fluorescent triazolorhodamine derivative (DAR-4M T), enabling real-time imaging of NO production with high sensitivity and specificity.[1][2]

Principle of Detection

The detection of nitric oxide using DAR-4M AM is a multi-step process that occurs within the intracellular environment. The acetoxymethyl (AM) ester moiety renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells.

Once in the cytoplasm, intracellular esterases cleave the AM group, converting DAR-4M AM into the membrane-impermeable DAR-4M. This trapping mechanism ensures the accumulation of the probe within the cell. The resulting DAR-4M is largely non-fluorescent. In the presence of nitric oxide (NO) and oxygen (O₂), DAR-4M undergoes an oxidative reaction to form the fluorescent product DAR-4M T.[1][2] This reaction provides a direct correlation between the intracellular concentration of NO and the observed fluorescence intensity.

Quantitative Data

The following tables summarize the key quantitative parameters of DAR-4M AM for easy reference and experimental planning.

Table 1: Spectral Properties

ParameterWavelength (nm)
Excitation Maximum~560 nm
Emission Maximum~575 nm

Note: The spectral properties of the final fluorescent product, DAR-4M T, allow for detection in the orange-red range of the spectrum, minimizing interference from cellular autofluorescence often observed in the green spectrum.[1][3]

Table 2: Performance Characteristics

ParameterValue/Range
Detection Limit~10 nM[2][4]
Optimal Working Concentration5 - 10 µM[1][3]
pH Range4 - 12[1][3]
CytotoxicityLow at working concentrations (around 10 µM)[1][3]

Experimental Protocols

This section provides a detailed protocol for the use of DAR-4M AM in live-cell imaging of nitric oxide.

Reagent Preparation
  • Stock Solution Preparation: Prepare a stock solution of DAR-4M AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For a 1 mg vial of DAR-4M AM (MW: 630.47 g/mol ), adding 158.6 µL of DMSO will yield a 10 mM stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Cell Preparation and Staining
  • Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture under standard conditions until the desired confluency is reached.

  • Loading Buffer Preparation: Prepare a loading buffer by diluting the DAR-4M AM stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a serum-free medium) to the final working concentration (typically 5-10 µM).

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the DAR-4M AM loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time may vary depending on the cell type.[1]

  • Washing: After incubation, remove the loading buffer and wash the cells twice with the physiological buffer to remove any extracellular probe.

  • De-esterification: Add fresh physiological buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

Live-Cell Imaging
  • Microscopy Setup: Use a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (Excitation: ~560 nm, Emission: ~575 nm).

  • Baseline Fluorescence: Acquire baseline fluorescence images before stimulating the cells to produce nitric oxide.

  • Stimulation: Induce nitric oxide production by treating the cells with the desired stimulus (e.g., an agonist, drug candidate).

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of individual cells or regions of interest (ROIs).

  • Background Subtraction: Correct for background fluorescence by subtracting the average intensity of a cell-free region from the intensity of the ROIs.

  • Normalization: Normalize the fluorescence intensity data to the baseline fluorescence to determine the fold change in nitric oxide production. This is often expressed as (F - F₀)/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

  • Statistical Analysis: Perform appropriate statistical analysis to compare nitric oxide production between different experimental groups.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate a key nitric oxide signaling pathway and the experimental workflow for using DAR-4M AM.

NitricOxideSignaling cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Downstream Effects Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca2+ ER->Ca2+ Releases Calmodulin Calmodulin Ca2+->Calmodulin Binds CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex eNOS_inactive eNOS (inactive) CaM_Complex->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Converts L-Arginine to L-Arginine L-Arginine L-Arginine->eNOS_active sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response

Caption: A simplified diagram of the endothelial nitric oxide synthase (eNOS) signaling pathway.

ExperimentalWorkflow Start Start Cell_Culture 1. Plate and culture cells Start->Cell_Culture Prepare_Loading_Buffer 2. Prepare DAR-4M AM loading buffer (5-10 µM) Cell_Culture->Prepare_Loading_Buffer Load_Cells 3. Load cells with DAR-4M AM (30-60 min at 37°C) Prepare_Loading_Buffer->Load_Cells Wash_Cells 4. Wash cells to remove extracellular probe Load_Cells->Wash_Cells De-esterification 5. Incubate for de-esterification (15-30 min at 37°C) Wash_Cells->De-esterification Image_Baseline 6. Acquire baseline fluorescence images De-esterification->Image_Baseline Stimulate_Cells 7. Add stimulus to induce NO production Image_Baseline->Stimulate_Cells Time_Lapse_Imaging 8. Perform time-lapse fluorescence imaging Stimulate_Cells->Time_Lapse_Imaging Data_Analysis 9. Quantify and analyze fluorescence intensity Time_Lapse_Imaging->Data_Analysis End End Data_Analysis->End

Caption: The experimental workflow for live-cell imaging of nitric oxide using DAR-4M AM.

Troubleshooting and Considerations

  • Low Fluorescence Signal:

    • Increase the loading concentration of DAR-4M AM, but be mindful of potential cytotoxicity at higher concentrations.

    • Optimize the loading time for your specific cell type.

    • Ensure that the cells are healthy and capable of producing nitric oxide.

  • High Background Fluorescence:

    • Ensure that the cells are thoroughly washed after loading to remove any extracellular probe.

    • Check for autofluorescence from the cells or culture medium.

  • Specificity:

    • While DAR-4M AM is a sensitive probe for nitric oxide, it may also react with other reactive nitrogen species (RNS).[5][6] It is advisable to use appropriate controls, such as NO synthase inhibitors (e.g., L-NAME) or NO scavengers, to confirm the specificity of the signal.

  • Interfering Substances:

    • Components of some culture media, such as phenol red and serum proteins, can interfere with the fluorescence signal or reduce the sensitivity of detection.[1][3] It is recommended to perform imaging in a serum-free and phenol red-free buffer.

References

Application Notes and Protocols for Intracellular Nitric Oxide Detection using DAR-4M and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate and sensitive detection of intracellular NO is crucial for understanding its roles in cellular function and for the development of novel therapeutics. DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe designed for the detection of NO in living cells. This application note provides a detailed protocol for the use of DAR-4M AM in conjunction with flow cytometry to quantify intracellular NO production.

DAR-4M AM is a non-fluorescent molecule that readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl ester group, trapping the NO-reactive DAR-4M form within the cell.[1][2] In the presence of NO and oxygen, DAR-4M is converted to the highly fluorescent triazole derivative, DAR-4M T.[3] This reaction results in a significant increase in fluorescence intensity, which can be measured by flow cytometry. DAR-4M offers advantages over other NO probes, such as DAF-2, including greater photostability and less pH dependence in the physiological range.[2][4] The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm, emitting an orange fluorescence.[1][2][4]

Signaling Pathway and Detection Principle

The detection of intracellular nitric oxide by DAR-4M AM follows a straightforward two-step process. First, the cell-permeable DAR-4M AM enters the cell and is hydrolyzed by intracellular esterases. This removes the AM ester group, rendering the molecule, now DAR-4M, cell-impermeable and trapping it in the cytoplasm. In the second step, the non-fluorescent DAR-4M reacts with nitric oxide (NO) in the presence of oxygen to form the highly fluorescent and stable triazole derivative, DAR-4M T. The intensity of the resulting orange fluorescence is directly proportional to the concentration of intracellular NO.

NO_Detection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR_4M_AM_ext DAR-4M AM (Cell-Permeable, Non-fluorescent) DAR_4M_AM_int DAR-4M AM DAR_4M_AM_ext->DAR_4M_AM_int Diffusion DAR_4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR_4M_AM_int->DAR_4M Hydrolysis Esterases Intracellular Esterases Esterases->DAR_4M_AM_int DAR_4M_T DAR-4M T (Fluorescent) DAR_4M->DAR_4M_T Reaction NO Nitric Oxide (NO) NO->DAR_4M_T O2 Oxygen (O2) O2->DAR_4M_T

Caption: Mechanism of intracellular NO detection by DAR-4M AM.

Experimental Protocols

This section provides a detailed step-by-step protocol for the detection of intracellular NO using DAR-4M AM and flow cytometry.

Materials
  • DAR-4M AM (prepared as a stock solution in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium appropriate for the cell type

  • Fetal Bovine Serum (FBS)

  • NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP; or Diethylamine NONOate, DEA/NONOate) as a positive control

  • NO synthase inhibitor (e.g., Nω-Nitro-L-arginine methyl ester hydrochloride, L-NAME) or an NO scavenger (e.g., carboxy-PTIO) as a negative control

  • Flow cytometry tubes

  • Flow cytometer equipped with a laser for excitation at ~560 nm (e.g., a yellow-green laser) and appropriate emission filters for detecting orange fluorescence (~575 nm).

Experimental Workflow

The general workflow for this assay involves cell preparation, loading with DAR-4M AM, stimulation to induce NO production, and subsequent analysis by flow cytometry.

Experimental_Workflow Cell_Prep 1. Cell Preparation (Harvest and wash cells) Loading 2. DAR-4M AM Loading (Incubate cells with DAR-4M AM) Cell_Prep->Loading Washing1 3. Washing (Remove excess probe) Loading->Washing1 Stimulation 4. Stimulation (Induce NO production) Washing1->Stimulation Washing2 5. Final Wash Stimulation->Washing2 Acquisition 6. Flow Cytometry Acquisition (Analyze fluorescence) Washing2->Acquisition Analysis 7. Data Analysis (Gating and quantification) Acquisition->Analysis

Caption: General experimental workflow for intracellular NO detection.
Detailed Protocol

  • Cell Preparation:

    • Culture cells to the desired confluency. For suspension cells, proceed directly to harvesting. For adherent cells, detach them using a gentle method such as trypsinization.

    • Harvest the cells and wash them once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.

  • DAR-4M AM Loading:

    • Prepare a working solution of DAR-4M AM in the cell suspension buffer. The optimal concentration should be determined empirically for each cell type, but a final concentration of 5-10 µM is a good starting point.[1]

    • Add the DAR-4M AM working solution to the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal loading time may vary depending on the cell type.[1]

  • Washing:

    • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular DAR-4M AM.

  • Stimulation of NO Production:

    • Resuspend the cells in fresh, pre-warmed medium.

    • Aliquot the cell suspension into flow cytometry tubes for different treatment conditions:

      • Unstimulated Control: Cells in medium only.

      • Positive Control: Treat cells with a known NO donor (e.g., 100 µM SNAP or 10 µM DEA/NONOate).

      • Negative Control: Pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation, or add an NO scavenger (e.g., 100 µM carboxy-PTIO) along with the stimulus.

      • Experimental Samples: Treat cells with the experimental compound(s).

    • Incubate the cells for the desired stimulation period (this will be dependent on the specific stimulus and cell type) at 37°C, protected from light.

  • Final Wash and Resuspension:

    • Following the stimulation period, wash the cells once with PBS or HBSS.

    • Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer for analysis.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer with the appropriate laser for excitation (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass filter) for DAR-4M T.

    • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) for statistical analysis.

Data Presentation and Analysis

Gating Strategy

A proper gating strategy is essential for accurate quantification of NO-producing cells. The following is a general gating strategy that can be adapted for specific cell types.

Gating_Strategy All_Events 1. All Events FSC_SSC 2. FSC-A vs SSC-A (Gate on cell population of interest, exclude debris) All_Events->FSC_SSC Singlets 3. FSC-A vs FSC-H (Gate on singlets to exclude doublets) FSC_SSC->Singlets Histogram 4. Histogram of DAR-4M T Fluorescence (Identify NO-positive population) Singlets->Histogram

References

Measuring Extracellular Nitric Oxide with Cell-Impermeable DAR-4M: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a labile gasotransmitter that plays a critical role as both an intracellular and intercellular signaling molecule, involved in a myriad of physiological and pathological processes. Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. Diaminorhodamine-4M (DAR-4M) is a cell-impermeable fluorescent probe designed for the detection of nitric oxide in the extracellular space. Upon reaction with NO, DAR-4M is converted to a highly fluorescent triazole derivative, exhibiting a significant increase in fluorescence intensity. This property makes it a valuable tool for real-time, quantitative assessment of extracellular NO production in various biological systems.

This document provides detailed application notes and protocols for the use of the cell-impermeable DAR-4M for the measurement of extracellular nitric oxide.

Probe Characteristics and Specificity

DAR-4M offers several advantages for the detection of extracellular NO, including high sensitivity and a fluorescence emission in the orange-red spectrum, which minimizes interference from cellular autofluorescence. However, it is crucial to understand its reactivity profile for accurate data interpretation.

Key Characteristics:

  • Cell-Impermeability: As a salt, DAR-4M does not readily cross cell membranes, ensuring specific detection of extracellular NO. For intracellular measurements, the acetoxymethyl (AM) ester version, DAR-4M AM, is required.

  • pH Stability: DAR-4M is effective over a broad pH range (4-12), making it suitable for a variety of experimental conditions.[1]

  • Photostability: It exhibits greater photostability compared to fluorescein-based NO probes.

Specificity Considerations:

While DAR-4M is a sensitive probe for NO, it is more accurately described as a sensor for reactive nitrogen species (RNS).

  • Reactive Nitrogen Species (RNS): The fluorescence of DAR-4M is significantly enhanced in the presence of other RNS, such as peroxynitrite (ONOO⁻). Therefore, the signal obtained may represent the total RNS concentration rather than NO exclusively.

  • Dehydroascorbic Acid (DHA): DAR-4M has been shown to react with dehydroascorbic acid, a component that can be present in biological samples. This interaction can lead to a fluorescent signal independent of NO.

  • Non-Reactivity: Studies have shown that DAR-4M does not react with superoxide (O₂⁻), hydrogen peroxide (H₂O₂), or nitroxyl (HNO) alone.

Data Presentation: Quantitative Probe Comparison

For the informed selection of a fluorescent probe, a comparison of key quantitative parameters is essential. The following table summarizes the properties of DAR-4M and the commonly used cell-impermeable NO probe, DAF-FM.

ParameterDAR-4MDAF-FM
Excitation Maximum (nm) ~560~495
Emission Maximum (nm) ~575~515
Fluorescence Color Orange-RedGreen
Detection Limit ~7-10 nM~3-5 nM
Optimal pH Range 4 - 12> 6
Primary Reactant Nitric Oxide (NO) / RNSNitric Oxide (NO)
Known Interferents Peroxynitrite, Dehydroascorbic AcidDehydroascorbic Acid

Experimental Protocols

Preparation of DAR-4M Stock Solution
  • Reconstitution: Prepare a stock solution of DAR-4M by dissolving it in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolving 1 mg of DAR-4M in approximately 0.47 mL of DMSO will yield a 5 mM stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Measurement of Extracellular Nitric Oxide in Cell Culture Supernatant using a Microplate Reader

This protocol is designed for the endpoint measurement of extracellular NO released from cultured cells.

Materials:

  • DAR-4M stock solution (5 mM in DMSO)

  • Cultured cells of interest

  • Appropriate cell culture medium (phenol red-free recommended to reduce background fluorescence)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP, or (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, DETA/NO) for positive controls and standard curve generation.

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate filters for excitation at ~560 nm and emission at ~575 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well microplate at a density appropriate for your experimental design and allow them to adhere and grow.

  • Cell Treatment: When cells have reached the desired confluency, replace the culture medium with fresh, phenol red-free medium. Treat the cells with your experimental compounds to stimulate or inhibit NO production. Include appropriate controls (untreated cells, vehicle control).

  • Sample Collection: At the desired time points, carefully collect the cell culture supernatant from each well and transfer it to a new black, clear-bottom 96-well microplate.

  • Preparation of DAR-4M Working Solution: Immediately before use, dilute the DAR-4M stock solution to a final working concentration of 5-10 µM in a suitable buffer (e.g., PBS). Protect the working solution from light.

  • Probe Addition: Add the DAR-4M working solution to each well of the microplate containing the cell culture supernatant.

  • Incubation: Incubate the microplate at room temperature for 10-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~575 nm.

Controls:

  • Negative Control: Supernatant from untreated cells.

  • Positive Control: Supernatant from cells treated with a known NO donor.

  • Blank: Cell-free medium with DAR-4M to determine background fluorescence.

Standard Curve (for quantification):

  • Prepare a series of known concentrations of an NO donor in cell-free medium.

  • Add the DAR-4M working solution to each standard.

  • Incubate and measure fluorescence as described above.

  • Plot the fluorescence intensity against the NO donor concentration to generate a standard curve. Use this curve to determine the concentration of NO in your experimental samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed and Culture Cells treat_cells Treat Cells with Experimental Compounds prep_cells->treat_cells prep_dar4m Prepare DAR-4M Working Solution (5-10 µM) add_dar4m Add DAR-4M to Supernatant prep_dar4m->add_dar4m collect_supernatant Collect Cell Culture Supernatant treat_cells->collect_supernatant collect_supernatant->add_dar4m incubate Incubate (10-30 min) Protected from Light add_dar4m->incubate measure_fluorescence Measure Fluorescence (Ex: ~560 nm, Em: ~575 nm) incubate->measure_fluorescence analyze_data Analyze Data and Quantify NO measure_fluorescence->analyze_data

Caption: Experimental workflow for measuring extracellular nitric oxide.

Nitric Oxide Signaling Pathway in Endothelial Cells

no_signaling cluster_endothelial Endothelial Cell cluster_extracellular Extracellular Space cluster_smooth_muscle Smooth Muscle Cell l_arginine L-Arginine enos eNOS l_arginine->enos no_intra Nitric Oxide (NO) enos->no_intra no_extra Extracellular NO no_intra->no_extra Diffusion dar4m DAR-4M (Non-fluorescent) no_extra->dar4m Reaction sgc Soluble Guanylate Cyclase (sGC) no_extra->sgc Activation dar4m_t DAR-4M-T (Fluorescent) dar4m->dar4m_t Fluorescence cgmp cGMP sgc->cgmp gtp GTP gtp->sgc relaxation Vasodilation cgmp->relaxation

Caption: Extracellular NO signaling and detection with DAR-4M.

References

Application Notes and Protocols for Diaminorhodamine-M in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Diaminorhodamine-M (DAR-M) and its cell-permeable analog, this compound Acetoxymethyl Ester (DAR-M AM), in high-throughput screening (HTS) assays for the detection of nitric oxide (NO). This document outlines the mechanism of action, key experimental protocols, data interpretation, and relevant signaling pathways.

Introduction to this compound

This compound is a fluorescent probe designed for the detection of nitric oxide. In its non-fluorescent state, the probe can react with NO in the presence of oxygen to yield a highly fluorescent triazole derivative. This "turn-on" fluorescence provides a direct and sensitive method for quantifying NO production in various biological systems. For intracellular applications, the acetoxymethyl ester form (DAR-M AM) is utilized, which is cell-permeable and becomes activated by intracellular esterases.

Key Features of this compound:

  • High Sensitivity: Capable of detecting low nanomolar concentrations of nitric oxide.

  • Specificity: Exhibits high selectivity for NO over other reactive oxygen and nitrogen species.

  • Favorable Spectral Properties: Possesses excitation and emission wavelengths that minimize interference from autofluorescence in biological samples.[1]

  • Wide pH Range: Functional across a broad pH range (4-12), making it suitable for diverse experimental conditions.[1][2]

Mechanism of Action

The detection of nitric oxide by this compound is a two-step process. First, the non-fluorescent DAR-M reacts with an intermediate generated from the reaction of nitric oxide and oxygen. This reaction forms a stable and highly fluorescent triazole derivative of rhodamine. For intracellular measurements, DAR-M AM passively diffuses across the cell membrane. Once inside the cell, esterases cleave the acetoxymethyl group, trapping the now cell-impermeable DAR-M within the cell, ready to react with any intracellularly produced NO.

cluster_cell Intracellular Space DAR-M_AM This compound AM (Cell-Permeable, Non-fluorescent) DAR-M This compound (Cell-Impermeable, Non-fluorescent) DAR-M_AM->DAR-M Cleavage Fluorescent_Product Triazole Derivative (Highly Fluorescent) DAR-M->Fluorescent_Product Reaction Esterases Intracellular Esterases Esterases->DAR-M_AM NO Nitric Oxide (NO) Intermediate NO/O2 Intermediate NO->Intermediate O2 Oxygen (O2) O2->Intermediate Intermediate->Fluorescent_Product

Figure 1: Mechanism of intracellular nitric oxide detection using this compound AM.

High-Throughput Screening Assay Protocol

This protocol provides a general framework for an HTS assay to identify inhibitors of nitric oxide synthase (NOS). The assay can be adapted to screen for activators by modifying the controls.

Materials:

  • This compound AM (for intracellular assays) or this compound (for extracellular assays)

  • Cell line of interest (e.g., endothelial cells expressing eNOS)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS or PBS)

  • Positive control (e.g., a known NOS activator like L-arginine or an NO donor)

  • Negative control (e.g., a known NOS inhibitor like L-NAME)

  • Test compounds library

  • Multi-well plates (e.g., 96- or 384-well black, clear-bottom plates)

  • Fluorescence microplate reader

Experimental Workflow:

Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Incubation1 Incubate cells (e.g., 24 hours) Cell_Seeding->Incubation1 Compound_Addition Add test compounds, positive, and negative controls Incubation1->Compound_Addition Incubation2 Incubate with compounds Compound_Addition->Incubation2 DAR-M_Loading Load cells with This compound AM Incubation2->DAR-M_Loading Incubation3 Incubate for dye uptake and de-esterification DAR-M_Loading->Incubation3 Fluorescence_Measurement Measure fluorescence (Ex/Em ~560/575 nm) Incubation3->Fluorescence_Measurement Data_Analysis Analyze data and identify hits Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a cell-based HTS assay using this compound AM.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells at an optimized density in black, clear-bottom 96- or 384-well plates.

    • Incubate the plates at 37°C in a humidified CO2 incubator until cells reach the desired confluency.

  • Compound Addition:

    • Prepare serial dilutions of test compounds, positive control, and negative control in the assay buffer.

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the diluted compounds and controls to the respective wells. Include wells with untreated cells as a baseline control.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time to allow the compounds to take effect.

  • Dye Loading:

    • Prepare a working solution of this compound AM in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 5-10 µM.

    • Add the DAR-M AM working solution to all wells.

  • Incubation for Dye Uptake:

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification by intracellular esterases.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 575 nm, respectively.[1]

Data Presentation and Analysis

The quality and reliability of an HTS assay are assessed using several statistical parameters. The following table summarizes key metrics and their interpretation.

ParameterFormulaInterpretationIdeal Value
Z'-Factor 1 - [ (3 * (σpos + σneg)) / |μpos - μneg| ]Measures the statistical effect size of the assay. It is a measure of the separation between the positive and negative control signals.[3][4]Z' > 0.5 indicates an excellent assay.[3]
Signal-to-Background (S/B) Ratio μsignal / μbackgroundA simple measure of the difference between the signal and the background.A higher S/B ratio is generally better, but it does not account for data variability.
Signal-to-Noise (S/N) Ratio (μsignal - μbackground) / σbackgroundA measure that incorporates the variability of the background measurement.A higher S/N ratio indicates a more robust assay.

Where: σpos = standard deviation of the positive control, σneg = standard deviation of the negative control, μpos = mean of the positive control, μneg = mean of the negative control, μsignal = mean of the signal, μbackground = mean of the background, σbackground = standard deviation of the background.

Relevant Signaling Pathway: Endothelial Nitric Oxide Synthase (eNOS) Activation

This compound is frequently used to study pathways involving nitric oxide synthases. The endothelial nitric oxide synthase (eNOS) pathway is critical in cardiovascular physiology. The following diagram illustrates a simplified eNOS activation pathway leading to NO production.

cluster_cell Endothelial Cell Receptor Receptor (e.g., VEGF Receptor) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L-Arginine L-Arginine L-Arginine->eNOS_active Ligand Ligand (e.g., VEGF) Ligand->Receptor

Figure 3: Simplified signaling pathway of eNOS activation and nitric oxide production.

Pathway Description: The binding of a ligand, such as Vascular Endothelial Growth Factor (VEGF), to its receptor on the surface of an endothelial cell can initiate a signaling cascade. This often involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates eNOS, leading to its activation. The active eNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. The NO produced can then be detected by this compound.

Conclusion

This compound and its cell-permeable analog are powerful tools for the detection and quantification of nitric oxide in high-throughput screening assays. Their high sensitivity, specificity, and favorable spectral properties make them well-suited for identifying and characterizing modulators of nitric oxide signaling pathways. By following the provided protocols and data analysis guidelines, researchers can effectively implement these probes in their drug discovery and development workflows.

References

Application Notes and Protocols for Diaminorhodamine-M in Brain Tissue Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Diaminorhodamine-M (DAR-M), specifically Diaminorhodamine-4M (DAR-4M AM), a fluorescent probe for the detection of nitric oxide (NO) in live brain tissue slices.

Introduction

Diaminorhodamine-4M (DAR-4M) is a valuable tool for real-time imaging of nitric oxide, a critical signaling molecule in the central nervous system involved in neurotransmission, synaptic plasticity, and neurovascular coupling. The acetoxymethyl (AM) ester form, DAR-4M AM, is a cell-permeable derivative that allows for the loading of the indicator into live cells within brain tissue slices. Inside the cells, esterases cleave the AM group, trapping the NO-sensitive DAR-4M and enabling the visualization of intracellular NO production. Upon reaction with an intermediate of NO and oxygen, DAR-4M is converted to a highly fluorescent triazole derivative, DAR-4M T, which can be detected by fluorescence microscopy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of DAR-4M AM.

ParameterValueReference
Optimal Working Concentration 5 - 10 µM[1]
Excitation Wavelength ~560 nm[1][2]
Emission Wavelength ~575 nm[1][2]
Detection Limit for NO ~10 nM[3][4]
pH Range 4 - 12[1][2]

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by DAR-4M involves a chemical reaction that transforms the non-fluorescent probe into a highly fluorescent compound. This process is initiated by the intracellular conversion of the cell-permeable DAR-4M AM to the active form, DAR-4M, which is then trapped within the cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-4M_AM_ext DAR-4M AM (Cell-Permeable) DAR-4M_AM_int DAR-4M AM DAR-4M_AM_ext->DAR-4M_AM_int Passive Diffusion DAR-4M DAR-4M (Non-fluorescent) DAR-4M_AM_int->DAR-4M Cleavage Esterases Intracellular Esterases Esterases->DAR-4M_AM_int DAR-4M_T DAR-4M T (Highly Fluorescent Triazole) DAR-4M->DAR-4M_T NO Nitric Oxide (NO) Reaction_Intermediate Reaction Intermediate NO->Reaction_Intermediate O2 Oxygen (O2) O2->Reaction_Intermediate Reaction_Intermediate->DAR-4M_T Reaction

Caption: Mechanism of intracellular nitric oxide detection using DAR-4M AM.

Experimental Protocols

I. Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for obtaining viable acute brain slices.[5][6]

Materials:

  • Anesthetized animal (e.g., mouse or rat)

  • Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) for slicing. Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.

  • Vibrating microtome (vibratome)

  • Recovery chamber with oxygenated aCSF at 32-34°C

Procedure:

  • Deeply anesthetize the animal according to approved institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated slicing aCSF.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, oxygenated slicing aCSF.

  • Mount the brain onto the vibratome stage.

  • Cut brain slices to the desired thickness (e.g., 300 µm) in the ice-cold, oxygenated slicing aCSF.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.

II. Loading of DAR-4M AM into Brain Tissue Slices

This protocol provides a general guideline for loading the fluorescent indicator into the prepared brain slices. Optimization may be required depending on the specific brain region and experimental conditions.

Materials:

  • Acute brain slices in oxygenated aCSF

  • DAR-4M AM stock solution (e.g., 1 mM in DMSO)

  • Pluronic F-127 (optional, to aid in dye solubilization)

  • Loading chamber or 24-well plate

Procedure:

  • Prepare a loading solution of 5-10 µM DAR-4M AM in oxygenated aCSF. If using Pluronic F-127, pre-mix it with the DAR-4M AM stock solution before diluting in aCSF.

  • Transfer the recovered brain slices to the loading solution.

  • Incubate the slices for 30-60 minutes at 32-34°C, protected from light. The incubation should be carried out in an environment with continuous oxygenation.

  • After incubation, transfer the slices to fresh, oxygenated aCSF at room temperature to allow for de-esterification of the dye. This wash step should be for at least 20-30 minutes, with a change of aCSF after the first 10 minutes to remove excess extracellular dye.

  • The slices are now loaded and ready for imaging.

Experimental Workflow

The following diagram illustrates the complete workflow from brain slice preparation to data analysis.

Slice_Prep 1. Acute Brain Slice Preparation Recovery 2. Slice Recovery (30 min @ 32-34°C) Slice_Prep->Recovery Loading 3. DAR-4M AM Loading (30-60 min @ 32-34°C) Recovery->Loading Wash 4. Washing & De-esterification (20-30 min @ RT) Loading->Wash Imaging 5. Confocal/Multiphoton Microscopy Wash->Imaging Data_Analysis 6. Image & Data Analysis Imaging->Data_Analysis Stimulation Optional: Neuronal Stimulation Stimulation->Imaging

Caption: Experimental workflow for NO imaging with DAR-4M AM in brain slices.

Data Acquisition and Analysis

Microscopy:

  • Use a confocal or multiphoton microscope equipped for live-cell imaging.

  • Maintain the brain slice in a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

  • Use an excitation wavelength of ~560 nm and collect the emission signal around ~575 nm.

  • Acquire baseline fluorescence before applying any stimulus.

  • To evoke NO production, neuronal activity can be stimulated pharmacologically (e.g., with glutamate) or electrically.

Image Analysis:

  • Regions of interest (ROIs) can be drawn around specific cells or subcellular compartments to quantify changes in fluorescence intensity over time.

  • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to calculate ΔF/F0, which represents the relative change in NO concentration.

  • Control experiments using an NO synthase inhibitor (e.g., L-NAME) should be performed to confirm that the observed fluorescence changes are due to NO production.[7]

Troubleshooting

  • Low Signal:

    • Increase the loading concentration of DAR-4M AM (up to 10 µM).

    • Increase the incubation time.

    • Ensure that the brain slices are healthy and viable.

    • Check the alignment and settings of the microscope.

  • High Background:

    • Ensure thorough washing after loading to remove extracellular dye.

    • Reduce the loading concentration or incubation time.

  • Phototoxicity/Photobleaching:

    • Reduce the laser power and exposure time.

    • Increase the interval between image acquisitions.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to visualize and quantify nitric oxide production in live brain tissue slices, providing valuable insights into the complex role of NO in neural function and pathology.

References

Application Note: Quantification of Nitric Oxide Production in Macrophages using DAR-4M

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a diverse range of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. In the immune system, macrophages are key producers of NO, which acts as a potent antimicrobial and tumoricidal agent. The induction of inducible nitric oxide synthase (iNOS) in macrophages, primarily by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leads to the sustained production of high concentrations of NO.[1][2][3][4][5][6][7] Consequently, the quantification of NO production in macrophages is crucial for understanding inflammatory processes and for the development of novel therapeutic agents.

DAR-4M (Diaminorhodamine-4M) is a fluorescent probe used for the detection of nitric oxide.[8][9] Its acetoxymethyl ester form, DAR-4M AM, is cell-permeable and upon entering the cell, it is hydrolyzed by intracellular esterases to the active probe, DAR-4M.[10] In the presence of an auto-oxidation product of NO, DAR-4M is converted to a highly fluorescent triazole derivative, exhibiting a significant increase in fluorescence intensity.[11] This allows for the visualization and quantification of NO production in living cells.

This application note provides a detailed protocol for the quantification of nitric oxide production in macrophages using DAR-4M, including cell culture, stimulation, staining, and data analysis using fluorescence microscopy and flow cytometry.

Important Considerations Regarding Specificity

It is crucial to note that while DAR-4M is a valuable tool for detecting reactive nitrogen species (RNS), it is not entirely specific for nitric oxide.[11] The fluorescence of DAR-4M can be enhanced in the presence of other oxidizing agents, such as peroxynitrite.[12] Therefore, while this probe is suitable for the qualitative and semi-quantitative assessment of RNS production, direct quantitative comparisons of NO levels between different experimental conditions should be interpreted with caution. For more precise quantification of NO, complementary methods such as the Griess assay, which measures nitrite (a stable end-product of NO metabolism), are recommended.[1][13][14][15][16]

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
RAW 264.7 Macrophage Cell LineATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
Recombinant Murine Interferon-gamma (IFN-γ)R&D Systems485-MI
DAR-4M AMSigma-Aldrich251765
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Hank's Balanced Salt Solution (HBSS)Gibco14025092
Phosphate-Buffered Saline (PBS)Gibco10010023
Trypsin-EDTA (0.25%)Gibco25200056

Experimental Protocols

Cell Culture and Plating
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For fluorescence microscopy, seed cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well.

  • For flow cytometry, seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Allow cells to adhere and grow for 24 hours before treatment.

Macrophage Stimulation to Induce Nitric Oxide Production
  • Prepare stock solutions of LPS (1 mg/mL in sterile PBS) and IFN-γ (100 µg/mL in sterile PBS containing 0.1% BSA).

  • On the day of the experiment, dilute the stock solutions in fresh culture medium to the desired final concentrations. Suggested starting concentrations are 1 µg/mL for LPS and 10 ng/mL for IFN-γ.[1][2]

  • Remove the old medium from the cultured cells and replace it with the medium containing the stimulants.

  • Include appropriate controls:

    • Negative Control: Cells treated with vehicle (medium only).

    • Positive Control: Cells treated with a known NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP).

    • Inhibitor Control: Cells pre-treated with an iNOS inhibitor (e.g., L-NMMA) for 1 hour before stimulation with LPS/IFN-γ.

  • Incubate the cells for 12-24 hours to allow for iNOS expression and NO production.[1]

DAR-4M AM Staining
  • Prepare a 5 mM stock solution of DAR-4M AM in anhydrous DMSO.

  • Immediately before use, dilute the DAR-4M AM stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 5-10 µM.[17][18]

  • After the stimulation period, gently wash the cells twice with pre-warmed HBSS or PBS to remove any residual stimulants.

  • Add the DAR-4M AM working solution to the cells and incubate for 30 minutes at 37°C in the dark.[18]

  • Following incubation, wash the cells twice with pre-warmed HBSS or PBS to remove excess probe.

  • Add fresh, pre-warmed culture medium or HBSS to the cells.

  • Proceed immediately to fluorescence imaging or flow cytometry.

Data Acquisition

A. Fluorescence Microscopy:

  • Place the imaging dish or plate on the stage of a fluorescence microscope equipped with a rhodamine-compatible filter set (Excitation/Emission: ~560/575 nm).[19]

  • Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all experimental conditions.

  • For quantitative analysis, measure the mean fluorescence intensity of individual cells or defined regions of interest using appropriate image analysis software (e.g., ImageJ, CellProfiler).

B. Flow Cytometry:

  • After staining, detach the cells from the culture plate using a non-enzymatic cell dissociation solution or gentle scraping.

  • Transfer the cell suspension to flow cytometry tubes.

  • Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for rhodamine-based dyes (e.g., excitation with a yellow-green laser at 561 nm and detection with a ~585/42 nm bandpass filter).

  • Record the mean fluorescence intensity (MFI) for each sample.[20][21]

Data Presentation

Table 1: Quantification of Nitric Oxide Production by Fluorescence Microscopy
Treatment GroupMean Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Control
Control (Vehicle)Value1.0
LPS (1 µg/mL)ValueValue
IFN-γ (10 ng/mL)ValueValue
LPS + IFN-γValueValue
LPS + IFN-γ + L-NMMAValueValue
SNAP (Positive Control)ValueValue
Table 2: Quantification of Nitric Oxide Production by Flow Cytometry
Treatment GroupMean Fluorescence Intensity (MFI) ± SD% of DAR-4M Positive Cells
Control (Vehicle)ValueValue
LPS (1 µg/mL)ValueValue
IFN-γ (10 ng/mL)ValueValue
LPS + IFN-γValueValue
LPS + IFN-γ + L-NMMAValueValue
SNAP (Positive Control)ValueValue

Signaling Pathways and Experimental Workflow

Signaling Pathway of Macrophage Activation and NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR Binds MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB STAT1 STAT1 JAK->STAT1 MAPK->NFkB iNOS_promoter iNOS Promoter STAT1->iNOS_promoter Activates NFkB->iNOS_promoter Activates iNOS_mRNA iNOS mRNA iNOS_promoter->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO  iNOS Protein

Caption: LPS and IFN-γ signaling pathways leading to iNOS induction and NO production in macrophages.

Experimental Workflow for NO Quantification using DAR-4M

G start Seed RAW 264.7 Macrophages culture Culture for 24h start->culture stimulate Stimulate with LPS/IFN-γ (12-24h) culture->stimulate wash1 Wash with HBSS/PBS stimulate->wash1 stain Stain with DAR-4M AM (30 min) wash1->stain wash2 Wash with HBSS/PBS stain->wash2 acquire Data Acquisition wash2->acquire microscopy Fluorescence Microscopy acquire->microscopy flow Flow Cytometry acquire->flow analysis Data Analysis (MFI, % Positive Cells) microscopy->analysis flow->analysis

Caption: Experimental workflow for measuring nitric oxide production in macrophages using DAR-4M.

References

Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase Activity using Diaminorhodamine-M

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a versatile signaling molecule. NO plays a crucial role in various physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation. Dysregulation of nNOS activity has been implicated in a range of neurological disorders, making it a significant target for drug discovery and development.

These application notes provide a detailed protocol for the use of Diaminorhodamine-M (DAR-M), specifically its cell-permeable acetoxymethyl ester form (DAR-4M AM), for the fluorescent detection of NO produced by nNOS in neuronal cells. DAR-4M AM is a valuable tool for studying nNOS activity, offering a sensitive and real-time method to assess enzyme function in a cellular context. Upon entering the cell, DAR-4M AM is hydrolyzed by intracellular esterases to the membrane-impermeable DAR-4M, which reacts with reactive nitrogen species (RNS), including NO, to yield a highly fluorescent product. This allows for the quantification of nNOS activity by measuring the change in fluorescence intensity.

Signaling Pathway of Neuronal Nitric Oxide Synthase (nNOS) Activation

The activation of nNOS is a tightly regulated process, primarily initiated by an influx of calcium ions (Ca²⁺) into the neuron. The following diagram illustrates the key steps in the nNOS signaling cascade.

nNOS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Opens to allow influx Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin Binds to nNOS_inactive Inactive nNOS Calmodulin->nNOS_inactive Activates nNOS_active Active nNOS nNOS_inactive->nNOS_active Conformational change NO Nitric Oxide (NO) nNOS_active->NO L_Citrulline L-Citrulline nNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active Downstream Downstream Signaling NO->Downstream

nNOS signaling pathway activation.

Experimental Protocols

Materials and Reagents
  • DAR-4M AM (5 mM stock solution in DMSO)

  • Neuronal cell line expressing nNOS (e.g., SH-SY5Y, SK-N-SH, N1E-115)[1]

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Ionomycin (calcium ionophore, for nNOS stimulation)

  • Nω-nitro-L-arginine methyl ester (L-NAME, nNOS inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Protocol 1: Preparation of Reagents
  • DAR-4M AM Working Solution (10 µM):

    • Thaw the 5 mM DAR-4M AM stock solution at room temperature.

    • Prepare a 1:500 dilution of the stock solution in HBSS or your desired buffer to achieve a final concentration of 10 µM. For example, add 2 µL of 5 mM DAR-4M AM to 998 µL of HBSS.

    • Protect the working solution from light and use it immediately.

  • Ionomycin Stock and Working Solutions:

    • Prepare a stock solution of Ionomycin in DMSO.

    • Dilute the stock solution in HBSS to the desired final concentration for stimulation (e.g., 1-5 µM).

  • L-NAME Stock and Working Solutions:

    • Prepare a stock solution of L-NAME in sterile water or HBSS.

    • Dilute the stock solution in culture medium to the desired final concentration for inhibition (e.g., 100 µM - 1 mM).

Protocol 2: Cell Seeding and Culture
  • Culture neuronal cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh culture medium.

  • Seed the cells into a black, clear-bottom 96-well plate at an optimal density. For many neuronal cell lines, a density of 2 x 10⁴ to 5 x 10⁴ cells per well is a good starting point.[2] The optimal seeding density should be determined empirically for each cell line to ensure a healthy monolayer and an adequate signal-to-noise ratio.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow the cells to adhere and form a monolayer.

Protocol 3: nNOS Activity Assay in a 96-Well Plate

The following workflow outlines the steps for performing the nNOS activity assay.

DAR_M_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Staining cluster_measurement Measurement and Analysis Seed Seed neuronal cells in a 96-well plate Incubate_adhere Incubate for 24-48h to allow adherence Seed->Incubate_adhere Pre_inhibit Pre-incubate with inhibitor (e.g., L-NAME) if applicable Incubate_adhere->Pre_inhibit Load_DARM Load cells with 10 µM DAR-4M AM in HBSS Pre_inhibit->Load_DARM Incubate_dye Incubate for 30-60 min at 37°C Load_DARM->Incubate_dye Wash Wash cells with HBSS Incubate_dye->Wash Add_stimulant Add stimulant (e.g., Ionomycin) or vehicle control Wash->Add_stimulant Measure_fluorescence Measure fluorescence kinetically or at endpoint (Ex/Em: ~560/575 nm) Add_stimulant->Measure_fluorescence Analyze Analyze data: background subtraction, fold change calculation Measure_fluorescence->Analyze

Experimental workflow for the DAR-M nNOS assay.
  • Inhibitor Pre-treatment (for control wells):

    • For wells designated for nNOS inhibition, remove the culture medium and add medium containing the desired concentration of L-NAME.

    • Incubate for at least 30 minutes at 37°C.

  • DAR-4M AM Loading:

    • Carefully remove the culture medium from all wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the 10 µM DAR-4M AM working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal loading time may vary between cell lines and should be determined empirically.

  • Washing:

    • Remove the DAR-4M AM loading solution.

    • Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

  • Stimulation and Fluorescence Measurement:

    • Add 100 µL of HBSS containing the nNOS stimulant (e.g., Ionomycin) to the appropriate wells. For control wells (basal activity, inhibitor control), add HBSS with the corresponding vehicle (e.g., DMSO).

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.

    • Measurements can be taken kinetically over a period of time (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading after a specific incubation period (e.g., 60 minutes).

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained using the DAR-M protocol for studying nNOS activity.

Cell LineTreatmentConcentrationParameter MeasuredResultReference
HEK-293T (nNOS transfected)IonomycinNot specifiedFold increase in fluorescence intensity3 to 4-fold[3]
HEK-293T (nNOS transfected)L-NAME3.0 µMIC₅₀ for inhibition of Ionomycin-stimulated NO production3.0 µM[3]
PC12L-NAME1 mMChange in maximal fluorescence intensityMarked decrease[4]
Primary Cortical NeuronsIonomycin0.1 µM[³H]GABA release (NO-mediated)Significant increase[5]
Data Analysis
  • Background Correction:

    • Subtract the average fluorescence intensity of cell-free wells (containing only buffer and DAR-4M AM) from the fluorescence intensity of all other wells.

    • Alternatively, subtract the average fluorescence of wells containing cells but no DAR-4M AM to account for cellular autofluorescence.

  • Fold Change Calculation:

    • To determine the effect of a stimulant, calculate the fold change in fluorescence intensity relative to the vehicle-treated control.

    • Fold Change = (F_stimulated - F_background) / (F_vehicle - F_background)

      • Where F_stimulated is the fluorescence of the stimulated sample, F_vehicle is the fluorescence of the vehicle control, and F_background is the background fluorescence.

  • Inhibition Calculation:

    • To determine the percent inhibition, use the following formula:

    • % Inhibition = 100 * [1 - ((F_inhibitor - F_background) / (F_stimulated - F_background))]

      • Where F_inhibitor is the fluorescence of the inhibitor-treated and stimulated sample.

Limitations and Considerations

  • Specificity: DAR-4M is not exclusively selective for nitric oxide and can react with other reactive nitrogen species (RNS).[6] Therefore, it is crucial to use specific nNOS inhibitors like L-NAME to confirm that the observed fluorescence changes are indeed due to nNOS activity.

  • Quantitative Comparisons: While DAR-4M is suitable for assessing relative changes in nNOS activity, direct quantitative comparisons between different samples or conditions can be challenging, as the fluorescence yield may be influenced by the presence of other oxidants in the cellular environment.[6]

  • Photostability and Phototoxicity: Although DAR-4M is relatively photostable, prolonged exposure to excitation light can lead to photobleaching and phototoxicity. It is advisable to minimize light exposure during the experiment.

  • Cell Health: The health and viability of the cells are critical for accurate results. Ensure that the cells are healthy and not overly confluent, as this can affect their response to stimuli and the activity of intracellular esterases required to activate the probe.

By following these detailed protocols and considering the limitations, researchers can effectively utilize the this compound assay to study neuronal nitric oxide synthase activity and its modulation, providing valuable insights for neuroscience research and drug development.

References

Real-Time Imaging of Nitric Oxide Release in Cardiomyocytes with Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, playing a pivotal role in regulating cardiomyocyte function, including contractility, calcium homeostasis, and mitochondrial respiration. Dysregulation of NO signaling is implicated in various cardiovascular diseases. Real-time imaging of NO dynamics in live cardiomyocytes is therefore essential for understanding cardiac physiology and pathology and for the development of novel therapeutics. Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM) is a cell-permeable fluorescent probe designed for the detection of intracellular NO. Once inside the cell, non-fluorescent DAR-4M AM is hydrolyzed by intracellular esterases to the membrane-impermeable DAR-4M. In the presence of NO and oxygen, DAR-4M is converted to the highly fluorescent triazolorhodamine (DAR-4M T), which can be monitored using fluorescence microscopy. This document provides detailed application notes and protocols for the use of DAR-4M AM in real-time imaging of NO release in cardiomyocytes.

Key Features of DAR-4M AM:

  • High Sensitivity and Specificity for NO: Enables detection of nanomolar concentrations of NO.

  • Photostability: Allows for long-term imaging experiments with minimal photobleaching.

  • Favorable Spectral Properties: Excitation and emission wavelengths in the visible range (Ex/Em: ~560/575 nm) minimize cellular autofluorescence.

  • pH Insensitivity: Fluorescence is not dependent on pH in the physiological range.[1]

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data obtained from real-time NO imaging experiments in cardiomyocytes using DAR-4M AM.

Table 1: Quantification of NO Release in Response to Agonists

Treatment GroupAgonist (Concentration)Fold Increase in DAR-4M T Fluorescence (Mean ± SEM)
ControlVehicle1.0 ± 0.1
Agonist 1e.g., Carbachol (10 µM)3.5 ± 0.4
Agonist 2e.g., Bradykinin (1 µM)4.2 ± 0.5
Agonist 1 + L-NAMECarbachol (10 µM) + L-NAME (100 µM)1.2 ± 0.2

This table allows for the comparison of NO production in response to different pharmacological stimuli and the confirmation of NO synthase (NOS) dependent production through the use of inhibitors like L-NAME.

Table 2: Time-Course of NO Release

Time (minutes)Fold Increase in DAR-4M T Fluorescence (Mean ± SEM)
01.0 ± 0.05
51.8 ± 0.1
103.2 ± 0.3
154.5 ± 0.4
204.3 ± 0.4
303.1 ± 0.3

This table is useful for characterizing the kinetics of NO release in response to a specific stimulus.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key NO signaling pathways in cardiomyocytes and a typical experimental workflow for using DAR-4M AM.

Figure 1: Key NO signaling pathways in a cardiomyocyte.

Experimental_Workflow Start Start Isolate_Cardiomyocytes Isolate or Culture Cardiomyocytes Start->Isolate_Cardiomyocytes Prepare_DARM Prepare DAR-4M AM Working Solution Isolate_Cardiomyocytes->Prepare_DARM Load_Cells Load Cells with DAR-4M AM Prepare_DARM->Load_Cells Wash_Cells Wash to Remove Excess Probe Load_Cells->Wash_Cells Equilibrate Equilibrate Cells in Imaging Buffer Wash_Cells->Equilibrate Acquire_Baseline Acquire Baseline Fluorescence Image Equilibrate->Acquire_Baseline Add_Stimulus Add Stimulus (e.g., Agonist, Drug) Acquire_Baseline->Add_Stimulus Real_Time_Imaging Real-Time Fluorescence Imaging Add_Stimulus->Real_Time_Imaging Analyze_Data Analyze Fluorescence Intensity Changes Real_Time_Imaging->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for NO imaging.

Experimental Protocols

1. Reagent Preparation

  • DAR-4M AM Stock Solution (1 mM):

    • Dissolve 1 mg of DAR-4M AM (MW: ~630 g/mol ) in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v):

    • Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.

    • This solution aids in the dispersion of the lipophilic AM ester in aqueous media.

    • Store at room temperature.

  • Imaging Buffer:

    • Use a buffered salt solution appropriate for cardiomyocytes, such as Hank's Balanced Salt Solution (HBSS) or a Tyrode's solution, containing Ca²⁺ and Mg²⁺. Ensure the buffer is at physiological pH (7.2-7.4).

2. Cell Preparation and Loading

This protocol is a general guideline and should be optimized for your specific cardiomyocyte culture system (e.g., neonatal, adult, iPSC-derived).

  • Cell Plating: Plate cardiomyocytes on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and recover before the experiment.

  • Prepare Loading Solution:

    • On the day of the experiment, prepare the DAR-4M AM loading solution.

    • For a final concentration of 5-10 µM, dilute the 1 mM DAR-4M AM stock solution into the imaging buffer.

    • To aid in dye loading, pre-mix the required volume of DAR-4M AM stock with an equal volume of 20% Pluronic F-127 before diluting into the final volume of imaging buffer.

    • Example for 1 mL of 5 µM loading solution: Mix 5 µL of 1 mM DAR-4M AM with 5 µL of 20% Pluronic F-127, then add to 990 µL of imaging buffer and vortex gently.

  • Cell Loading:

    • Remove the culture medium from the cardiomyocytes.

    • Add the DAR-4M AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[1] The optimal loading time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.

  • De-esterification:

    • Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.

3. Real-Time Fluorescence Imaging

  • Microscope Setup:

    • Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and an environmental chamber to maintain cells at 37°C.

    • Use a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).

  • Image Acquisition:

    • Place the dish on the microscope stage and allow the temperature to equilibrate.

    • Acquire a baseline fluorescence image before adding any stimulus. Keep illumination intensity and exposure times to a minimum to reduce phototoxicity.

    • Add the desired stimulus (e.g., NO donor, agonist, or inhibitor) to the imaging chamber.

    • Begin time-lapse image acquisition to capture the change in fluorescence intensity over time. The acquisition frequency will depend on the expected kinetics of the NO response.

4. Data Analysis

  • Region of Interest (ROI) Selection: Define ROIs over individual cardiomyocytes or groups of cells.

  • Background Subtraction: Measure the background fluorescence in a region without cells and subtract this value from the fluorescence intensity of the ROIs.

  • Normalization: Normalize the fluorescence intensity of each ROI to its baseline fluorescence (F/F₀) to quantify the fold change in NO production.

  • Data Presentation: Plot the average F/F₀ over time for different experimental conditions. Statistical analysis should be performed to determine the significance of any observed changes.

Important Considerations and Troubleshooting:

  • Cytotoxicity: High concentrations of DAR-4M AM or prolonged loading times can be cytotoxic. If cell morphology or viability is compromised, reduce the probe concentration or incubation time.[1]

  • Phototoxicity: Minimize light exposure to the cells to prevent phototoxicity and photobleaching of the probe.

  • Probe Specificity: While DAR-4M is highly selective for NO, it can also react with other reactive nitrogen species (RNS) under certain conditions.[2] It is crucial to use NOS inhibitors (e.g., L-NAME) to confirm that the observed fluorescence signal is due to NOS-derived NO.

  • Controls: Always include appropriate controls in your experiments, such as a vehicle control (cells treated with the solvent for the stimulus), a positive control (cells treated with an NO donor like SNAP or SNP), and a negative control (cells pre-treated with a NOS inhibitor).

  • Calibration: For absolute quantification of NO concentrations, a calibration curve using a known concentration of an NO donor can be generated, although relative fluorescence changes are more commonly reported.[1]

References

Application Notes and Protocols for Cytotoxicity Assay Using Diaminorhodamine-M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-M) and its derivatives are fluorescent probes utilized for the detection of nitric oxide (NO). While not a direct measure of cell death, DAR-M can be employed in cytotoxicity assays to investigate the role of nitrosative stress in cellular demise. This application note provides a detailed protocol for assessing the cytotoxicity of compounds by correlating the generation of nitric oxide and subsequent peroxynitrite formation with cell viability.

Nitric oxide is a critical signaling molecule, but its overproduction can lead to the formation of the highly reactive and cytotoxic oxidant, peroxynitrite (ONOO⁻), through its reaction with superoxide radicals.[1][2] Peroxynitrite can subsequently cause cellular damage and induce apoptosis or necrosis.[1][3] Diaminorhodamine-based probes are non-fluorescent until they react with NO to form a fluorescent triazole derivative, providing a quantitative measure of NO production.[4] This protocol outlines a method to quantify NO generation using DAR-M in conjunction with a standard cytotoxicity assay to provide a comprehensive understanding of a compound's cytotoxic mechanism.

Mechanism of this compound in Nitric Oxide Detection

This compound is a cell-impermeable probe, making it suitable for detecting extracellular NO or for use with cell lysates. For intracellular measurements, its cell-permeable analog, this compound diacetate (DAR-M diacetate), is required. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the fluorescent probe. The core mechanism involves the reaction of the diamino-functional group of the probe with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative. The intensity of the fluorescence is directly proportional to the concentration of nitric oxide.

Signaling Pathway: Nitric Oxide and Peroxynitrite Formation

Nitric_Oxide_Peroxynitrite_Pathway cluster_cellular_environment Cellular Environment cluster_detection Fluorescent Detection NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Superoxide_Source Mitochondria / NADPH Oxidase Superoxide Superoxide (O2⁻) Superoxide_Source->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite DARM This compound (Non-fluorescent) NO->DARM + O2 Superoxide->Peroxynitrite Cell_Damage Cellular Damage & Cytotoxicity Peroxynitrite->Cell_Damage DARM_Fluorescent Fluorescent Product DARM->DARM_Fluorescent Reaction Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with test compounds incubation1->compound_treatment incubation2 Incubate for desired time compound_treatment->incubation2 darm_loading Load cells with this compound incubation2->darm_loading incubation3 Incubate for 30-60 minutes darm_loading->incubation3 measurement1 Measure NO production (Fluorescence) incubation3->measurement1 cytotoxicity_assay Perform standard cytotoxicity assay measurement1->cytotoxicity_assay measurement2 Measure cytotoxicity cytotoxicity_assay->measurement2 data_analysis Analyze and correlate data measurement2->data_analysis end End data_analysis->end

References

Multiplexing Diaminorhodamine-M with other fluorescent probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-M) is a valuable fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes. The ability to simultaneously visualize NO production alongside other cellular components and activities is crucial for a comprehensive understanding of cellular signaling and drug effects. This document provides detailed application notes and protocols for multiplexing DAR-M with other commonly used fluorescent probes for the simultaneous detection of NO, and the visualization of organelles and cellular structures.

Core Principles of Multiplexing with DAR-M

Successful multiplexing relies on the spectral compatibility of the chosen fluorescent probes and the careful design of the experimental workflow. DAR-M exhibits excitation and emission maxima at approximately 560 nm and 575 nm, respectively, placing it in the orange-red region of the spectrum. When selecting companion probes, it is essential to choose fluorophores with minimal spectral overlap to prevent signal bleed-through and ensure accurate data interpretation.

Data Presentation: Spectral Compatibility of DAR-M with Common Fluorescent Probes

To facilitate the selection of appropriate probes for multiplexing with DAR-M, the following table summarizes the spectral properties of DAR-M and a selection of commonly used fluorescent probes for organelle and nuclear staining.

Probe NameTargetExcitation Max (nm)Emission Max (nm)Recommended Filter SetSpectral Overlap with DAR-M
This compound (DAR-4M) Nitric Oxide~560~575TRITC/Rhodamine-
MitoTracker Green FM Mitochondria~490~516FITC/GFPLow
LysoTracker Green DND-26 Lysosomes~490~510FITC/GFPLow
Hoechst 33342 Nucleus (DNA)~350~461DAPIVery Low
CellLight® Lysosomes-GFP Lysosomes~488~510FITC/GFPLow
CellLight® Mitochondria-GFP Mitochondria~488~510FITC/GFPLow

Note: The degree of spectral overlap should be empirically verified on the specific imaging system being used.

Signaling Pathway: Nitric Oxide Synthesis and Action

Nitric oxide is synthesized from L-arginine by nitric oxide synthase (NOS) enzymes. The constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), are calcium/calmodulin-dependent, while the inducible isoform (iNOS) is calcium-independent and typically expressed in response to inflammatory stimuli. Once produced, NO diffuses across cell membranes and activates its primary receptor, soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets to elicit a physiological response.

NitricOxideSignaling cluster_synthesis NO Synthesis cluster_action NO Action L_Arginine L-Arginine NOS NOS (eNOS, nNOS, iNOS) L_Arginine->NOS O2, NADPH NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Targets PKG->Downstream Phosphorylation Response Physiological Response Downstream->Response

Nitric Oxide Synthesis and Signaling Pathway

Experimental Protocols

Protocol 1: Simultaneous Live-Cell Imaging of Nitric Oxide, Mitochondria, and Nuclei

This protocol describes the simultaneous staining and imaging of nitric oxide (NO) production, mitochondria, and nuclei in live cells using DAR-4M AM, MitoTracker Green FM, and Hoechst 33342.

Materials:

  • DAR-4M AM (cell-permeable)

  • MitoTracker Green FM

  • Hoechst 33342

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)

Stock Solution Preparation:

  • DAR-4M AM: Prepare a 5 mM stock solution in anhydrous DMSO.

  • MitoTracker Green FM: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Hoechst 33342: Prepare a 1 mg/mL stock solution in deionized water.

Staining Protocol:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an imaging dish.

  • MitoTracker and Hoechst Staining:

    • Prepare a staining solution containing MitoTracker Green FM (final concentration 20-200 nM) and Hoechst 33342 (final concentration 1-5 µg/mL) in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the MitoTracker and Hoechst staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.

  • DAR-4M AM Staining:

    • During the last 15-30 minutes of the MitoTracker/Hoechst incubation, prepare a DAR-4M AM staining solution (final concentration 5-10 µM) in pre-warmed live-cell imaging medium.

    • Remove the MitoTracker/Hoechst staining solution and wash the cells twice with pre-warmed PBS.

    • Add the DAR-4M AM staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Imaging:

    • Remove the DAR-4M AM staining solution and replace it with fresh, pre-warmed live-cell imaging medium.

    • Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets for DAPI (for Hoechst), FITC/GFP (for MitoTracker Green), and TRITC/Rhodamine (for DAR-4M).

Experimental Workflow:

workflow1 Start Start: Cultured Cells Stain_Mito_Hoechst Incubate with MitoTracker Green and Hoechst 33342 (15-45 min) Start->Stain_Mito_Hoechst Stain_DARM Incubate with DAR-4M AM (30 min) Stain_Mito_Hoechst->Stain_DARM Wash Wash with PBS Stain_DARM->Wash Image Live-Cell Imaging Wash->Image

Workflow for Multiplex Live-Cell Imaging

Protocol 2: Simultaneous Live-Cell Imaging of Nitric Oxide and Lysosomes

This protocol details the co-staining of lysosomes and the detection of NO in live cells using LysoTracker Green DND-26 and DAR-4M AM.

Materials:

  • DAR-4M AM (cell-permeable)

  • LysoTracker Green DND-26

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on an imaging dish

Stock Solution Preparation:

  • DAR-4M AM: Prepare a 5 mM stock solution in anhydrous DMSO.

  • LysoTracker Green DND-26: Prepare a 1 mM stock solution in anhydrous DMSO.

Staining Protocol:

  • Cell Preparation: Grow cells to 50-70% confluency on an imaging dish.

  • LysoTracker Staining:

    • Prepare a LysoTracker Green DND-26 staining solution (final concentration 50-75 nM) in pre-warmed live-cell imaging medium.

    • Remove the culture medium, wash once with PBS, and add the LysoTracker staining solution.

    • Incubate for 30 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • DAR-4M AM Staining:

    • Prepare a DAR-4M AM staining solution (final concentration 5-10 µM) in pre-warmed live-cell imaging medium.

    • Remove the LysoTracker staining solution and wash the cells twice with pre-warmed PBS.

    • Add the DAR-4M AM staining solution and incubate for 30 minutes at 37°C, protected from light.

  • Imaging:

    • Replace the DAR-4M AM staining solution with fresh, pre-warmed imaging medium.

    • Proceed to imaging using appropriate filter sets for FITC/GFP (for LysoTracker Green) and TRITC/Rhodamine (for DAR-4M).

Protocol 3: Multiplexing DAR-M with Immunofluorescence

This protocol provides a general framework for combining DAR-M staining for live-cell NO detection with subsequent immunofluorescence for protein localization. A critical consideration is the compatibility of the fixation method with the preservation of the DAR-M fluorescent signal. Methanol fixation is generally not recommended for rhodamine-based dyes as it can extract lipids and potentially affect membrane-associated signals. Paraformaldehyde (PFA) fixation is often preferred, but it is crucial to perform a pilot experiment to confirm signal retention.

Materials:

  • DAR-4M AM

  • Live-cell imaging medium

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • Fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore, e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Protocol:

  • Live-Cell DAR-M Staining:

    • Stain live cells with DAR-4M AM as described in the previous protocols.

    • Acquire live-cell images of the DAR-M signal. Note the position of the imaged cells.

  • Fixation:

    • Carefully wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunofluorescence:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Re-locate the previously imaged cells and acquire images for the immunofluorescence and nuclear signals.

    • Merge the live-cell DAR-M image with the fixed-cell immunofluorescence images.

Logical Relationship for Multiplexing with Immunofluorescence:

workflow2 Start Start: Live Cells Live_Stain Stain with DAR-4M AM Start->Live_Stain Live_Image Acquire Live-Cell Image (DAR-M Signal) Live_Stain->Live_Image Fix Fix with 4% PFA Live_Image->Fix Merge Merge Images Live_Image->Merge IF_Stain Immunofluorescence Staining (Primary & Secondary Ab) Fix->IF_Stain Fixed_Image Acquire Fixed-Cell Image (IF & Nuclear Signal) IF_Stain->Fixed_Image Fixed_Image->Merge

Workflow for combining live DAR-M imaging with immunofluorescence.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak DAR-M Signal - Low NO production.- Insufficient probe concentration or incubation time.- Probe degradation.- Use a positive control (e.g., NO donor).- Optimize probe concentration and incubation time.- Use fresh probe stock solutions.
High Background Fluorescence - Autofluorescence from cells or medium.- Excessive probe concentration.- Use phenol red-free medium.- Acquire a background image before staining.- Titrate probe concentration to the lowest effective level.
Signal Bleed-through - Spectral overlap between fluorophores.- Use spectrally well-separated probes.- Use narrow bandpass emission filters.- Perform spectral unmixing if available on the imaging software.
Loss of DAR-M Signal after Fixation - Fixation method is not compatible with the dye.- Test different fixation methods (e.g., shorter PFA incubation).- Acquire live-cell DAR-M images before fixation.
Phototoxicity/Photobleaching - Excessive light exposure.- Minimize light exposure.- Use the lowest possible excitation intensity.- Use an anti-fade mounting medium for fixed samples.

Conclusion

Multiplexing this compound with other fluorescent probes is a powerful technique for elucidating the complex interplay between nitric oxide signaling and other cellular processes. Careful selection of spectrally compatible probes, optimization of staining protocols, and appropriate image acquisition and analysis are essential for obtaining reliable and meaningful results. The protocols and guidelines provided in this document serve as a starting point for researchers to develop and tailor multiplex imaging experiments to their specific research questions.

Application Notes: Diaminorhodamine-M in Plant Cell Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitric oxide (NO) is a versatile, gaseous signaling molecule crucial for a wide array of physiological processes in plants.[1] It plays a pivotal role in growth, development, and responses to both biotic and abiotic stress.[2] As a free radical, NO can readily diffuse across cell membranes, acting as an ideal paracrine and autocrine signaling molecule.[1] Plant cells synthesize NO through several pathways, including nitrate reductase (NR)-dependent pathways in the cytosol and potential L-arginine-dependent nitric oxide synthase (NOS)-like activities.[3][4] NO's signaling functions are often mediated through post-translational modifications of proteins, such as S-nitrosation and tyrosine nitration, or through the cGMP signaling pathway, influencing downstream responses including stomatal closure, root development, and defense mechanisms.[3][5]

Accurate detection and quantification of NO are essential for understanding its complex roles. Diaminorhodamine-M (DAR-M) and its cell-permeable derivative, Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM), are rhodamine-based fluorescent probes designed for the detection of NO and other reactive nitrogen species (RNS).[6][7] Unlike the probe alone which is weakly fluorescent, DAR-M reacts with an oxidation product of NO (likely N₂O₃) to form a highly fluorescent triazole product (DAR-4M T), which emits a distinct orange fluorescence.[8][9] This makes it a valuable tool for real-time imaging of NO dynamics in plant cells and tissues.

Probe Specifications and Properties

The selection between DAR-4M and DAR-4M AM depends on the experimental goal, specifically whether extracellular or intracellular NO is being measured. All quantitative data is summarized in the table below for easy comparison.

PropertyDiaminorhodamine-4M (DAR-4M)Diaminorhodamine-4M AM (DAR-4M AM)Reference
Cell Permeability Cell-impermeableCell-permeable[8][10]
Primary Application Detection of extracellular NODetection of intracellular NO[8][10]
Mechanism of Action Reacts with NO oxidation productsAM ester is cleaved by intracellular esterases to yield cell-impermeable DAR-4M, which then reacts with NO oxidation products[9][10]
Excitation Maxima ~560 nm~560 nm (after conversion to DAR-4M)[8][10]
Emission Maxima ~575 nm~575 nm (after conversion to DAR-4M T)[6][8][10]
Recommended Solvent DMSODMSO[6]
Typical Stock Conc. 5 mM5 mM[8][10]
Typical Working Conc. 5 - 10 µM5 - 10 µM[10]
Effective pH Range 4 - 124 - 12[8][10]
Detection Limit ~10 nM~10 nM[11][12]

Key Signaling Pathways and Probe Mechanism

Visualizing the complex biological context and the probe's mechanism is crucial for experimental design.

G Simplified Nitric Oxide Signaling in Plants stress Abiotic & Biotic Stress (e.g., Drought, Pathogens) synthesis NO Synthesis (NR, NOS-like enzymes) stress->synthesis Induces no Nitric Oxide (NO) synthesis->no ptm Post-Translational Modifications no->ptm Mediates hormones Phytohormone Crosstalk (ABA, Auxin, SA) no->hormones Interacts with snitro S-nitrosation ptm->snitro tnitro Tyrosine Nitration ptm->tnitro response Physiological Responses (Stomatal Closure, Root Growth, Defense Gene Expression) ptm->response hormones->response G Mechanism of Intracellular NO Detection by DAR-4M AM cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm daram_out DAR-4M AM (Cell-Permeable) daram_in DAR-4M AM daram_out->daram_in Diffusion across plasma membrane dar DAR-4M (Cell-Impermeable, Weakly Fluorescent) daram_in->dar Hydrolysis esterase Intracellular Esterases esterase->dar dart DAR-4M T (Highly Fluorescent) dar->dart Reaction no NO + O₂ → N₂O₃ no->dart G Experimental Workflow for NO Detection prep 1. Prepare Plant Material (e.g., root tips, leaf peels) buffer 2. Prepare 5-10 µM DAR-4M AM in Loading Buffer incubate 3. Incubate Sample with Probe (30-60 min, in dark) prep->incubate buffer->incubate control Control: Add NO Scavenger (e.g., 200 µM cPTIO) control->incubate Pre-incubation & co-incubation wash 4. Wash to Remove Excess Probe incubate->wash image 5. Image Acquisition (Ex: ~560nm, Em: ~575nm) wash->image analyze 6. Quantify Fluorescence Intensity image->analyze

References

Application Notes: In Vivo Imaging of Nitric Oxide with Diaminorhodamine-M

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its transient nature and low physiological concentrations make direct measurement challenging. Fluorescent probes offer a powerful method for the real-time visualization of NO production in cellular and whole-animal systems.[2][3] Diaminorhodamine-M (DAR-M), particularly its cell-permeable acetoxymethyl ester form, DAR-4M AM, has emerged as a useful tool for this purpose. It offers detection in the orange-red portion of the spectrum, which minimizes interference from tissue autofluorescence common with green-fluorescent probes like diaminofluoresceins (DAFs).[4]

Principle of Detection

The detection mechanism relies on a two-step intracellular process. First, the cell-permeable and non-fluorescent DAR-4M AM passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) group, converting the molecule into the cell-impermeable DAR-4M.[5] This charged form is retained within the cell. Subsequently, in the presence of oxygen, DAR-4M reacts with nitric oxide (or related reactive nitrogen species) to form a highly fluorescent triazole derivative (DAR-4M T), which can be detected and quantified. This reaction results in a dramatic increase in fluorescence quantum efficiency, reportedly by as much as 840-fold.

G cluster_membrane Cell Membrane DAR4M_AM_ext DAR-4M AM (Cell-Permeable, Non-Fluorescent) DAR4M_int DAR-4M (Cell-Impermeable, Weakly Fluorescent) DAR4M_AM_ext->DAR4M_int Diffusion Esterases Intracellular Esterases DAR4M_int->Esterases DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M_int->DAR4M_T Reaction Esterases->DAR4M_int Cleavage of AM ester NO_RNS Nitric Oxide (NO) & Reactive Nitrogen Species (RNS) NO_RNS->DAR4M_T

Caption: Mechanism of intracellular NO detection using DAR-4M AM.

Probe Properties and Specifications

The properties of DAR-4M make it suitable for various biological imaging applications. Its fluorescence is less disturbed by the autofluorescence of tissues compared to other probes and it can be used over a wide pH range (4-12).[4]

PropertySpecificationReference
Probe Name Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM)[5]
Molecular Formula C₂₈H₃₁IN₄O₅
Molecular Weight 630.47 g/mol
Excitation (λex) ~560 nm[4]
Emission (λem) ~575 nm[4]
Form Cell-permeable acetoxymethyl (AM) ester[5]
Solubility Soluble in DMSO[4]
Detection Limit Approx. 10 nM
pH Stability Effective over a wide pH range (4-12)[4][5]
Color Dark Red
Applications and Limitations

Applications:

  • Real-time NO Imaging: DAR-4M AM allows for the dynamic monitoring of NO production in living cells and animal models in response to various stimuli.[2]

  • Disease Models: It can be applied in animal models of inflammation, vascular disease, and neurological disorders where NO plays a significant role.[1]

  • Drug Discovery: The probe can be used to screen compounds that modulate NO production, aiding in drug development.[6]

Critical Limitations:

  • Specificity: Studies have shown that DAR-4M is not strictly specific for nitric oxide. It can react with other reactive nitrogen species (RNS).[7] Therefore, it is more accurate to consider it a probe for RNS production.

  • Quantification: The fluorescence yield of DAR-4M can be affected by the presence of other oxidants in the biological sample. This makes direct quantitative comparisons between different samples or tissues challenging.[7] Results are best interpreted as qualitative or semi-quantitative assessments of RNS production.

  • Irreversible Reaction: The reaction of DAR-4M with NO is irreversible, meaning it cannot track rapid decreases or fluctuations in NO concentration in real time.[8]

Protocols for In Vivo Imaging

Protocol 1: Preparation of DAR-4M AM Working Solution
  • Stock Solution Preparation: Dissolve 1 mg of DAR-4M AM in 0.47 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 5 mM stock solution.[4] Sonicate briefly if necessary to ensure it is fully dissolved.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Immediately before use, dilute the 5 mM stock solution in a sterile, neutral aqueous buffer such as Phosphate-Buffered Saline (PBS, pH 7.4) to the final desired concentration (e.g., for a final concentration of 10 µM, dilute the stock solution approximately 500-fold).[4]

Protocol 2: In Vivo Nitric Oxide Imaging in a Mouse Model

This protocol provides a general framework. Specific parameters such as probe concentration, administration route, and imaging times should be optimized for the specific animal model and experimental question.

  • Animal Preparation:

    • Use appropriate animal models (e.g., BALB/c or nude mice, 6-8 weeks old).[9] House animals in accordance with institutional guidelines.

    • Anesthetize the animal using a suitable method (e.g., intraperitoneal injection of 2% sodium pentobarbital or isoflurane inhalation) to ensure immobilization during imaging.[9]

    • Place the anesthetized animal on the imaging stage of an in vivo imaging system (IVIS), maintaining body temperature.

  • Probe Administration:

    • Administer the freshly prepared DAR-4M AM working solution. Intravenous (tail vein) injection is a common and effective route for systemic distribution.[9]

    • A typical injection volume is 200 µL. The final concentration should be optimized, but starting points can be derived from cellular studies (e.g., 10 µM) and adjusted based on signal intensity and potential toxicity.[9][10]

  • In Vivo Fluorescence Imaging:

    • Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.

    • After probe administration, begin acquiring images at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes or longer, depending on the expected kinetics of NO production.[9]

    • Use appropriate filters for the DAR-4M T fluorophore:

      • Excitation: ~560 nm

      • Emission: ~575 nm

  • Control Groups (Essential for Data Validation):

    • Negative Control: Administer a NO synthase (NOS) inhibitor, such as L-NAME (N(G)-nitro-L-arginine methyl ester), prior to probe administration to confirm that the signal is dependent on NO production. A significant decrease in fluorescence compared to the untreated group would validate the signal's source.[11]

    • Positive Control: In some models, administering a NO donor (e.g., sodium nitroprusside) can be used to confirm that the probe is responsive to NO in the target tissue.[7][11]

    • Vehicle Control: Inject a group of animals with the vehicle (e.g., PBS with a small percentage of DMSO) without the probe to control for any effects of the injection itself.

  • Data Analysis:

    • Define regions of interest (ROIs) over the target tissues or organs.

    • Measure the average fluorescence intensity within the ROIs at each time point.

    • Present data as the change in fluorescence intensity over time relative to the baseline or as a fold-change compared to control groups.

G A Animal Preparation (Anesthesia, Positioning) B Baseline Imaging (Autofluorescence) A->B C Probe Administration (e.g., IV Injection of DAR-4M AM) B->C D Time-Lapse In Vivo Imaging (Ex: ~560nm, Em: ~575nm) C->D E Data Analysis (ROI Intensity vs. Time) D->E F Ex Vivo Validation (Organ Imaging) D->F

Caption: General workflow for in vivo NO imaging experiments.

Protocol 3: Ex Vivo Organ Validation
  • Tissue Harvest: At the end of the in vivo imaging session, euthanize the animal according to approved protocols.

  • Organ Dissection: Immediately dissect the heart, liver, spleen, lungs, kidneys, and other organs of interest.[9]

  • Ex Vivo Imaging: Place the organs in a petri dish and image them using the in vivo imaging system with the same filter settings. This helps confirm the biodistribution of the probe and localize the signal more precisely.

  • Histology (Optional): Tissues can be fixed, sectioned, and imaged with a fluorescence microscope for cellular-level resolution of the probe's signal.

Summary of Experimental Parameters
ParameterRecommended Value / MethodNotes
Animal Model Mouse (e.g., BALB/c), RatModel selection depends on the disease being studied.[12]
Anesthesia Isoflurane inhalation or Pentobarbital injectionEnsure a consistent and stable plane of anesthesia.[9]
Probe DAR-4M AMCell-permeable precursor.[5]
Working Concentration To be optimized (start around 10 µM)Balance signal strength with potential toxicity.
Administration Route Intravenous (tail vein)For systemic distribution.[9]
Imaging System In Vivo Imaging System (IVIS) or similarMust have appropriate excitation/emission filters.
Imaging Timepoints Baseline, then every 5-10 min post-injectionAdjust based on expected NO production kinetics.[9]
Negative Control Pre-treatment with NOS inhibitor (e.g., L-NAME)Crucial for validating signal specificity.[11]
Validation Ex vivo imaging of dissected organsConfirms signal localization.[9]

References

Troubleshooting & Optimization

Technical Support Center: DAR-4M AM Loading in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues encountered during the measurement of nitric oxide (NO) in primary cells using DAR-4M AM.

Troubleshooting Guide: Poor DAR-4M AM Loading

This guide addresses common problems in a question-and-answer format to help you resolve specific issues with DAR-4M AM loading and fluorescence.

Q1: Why is my fluorescence signal weak or absent after loading with DAR-4M AM?

A weak or non-existent signal is a common issue and can stem from several factors related to the probe, the cells, or the experimental procedure.

Possible Causes & Solutions:

  • Suboptimal Dye Concentration: The optimal concentration of DAR-4M AM can vary significantly between different primary cell types due to differences in cell size, membrane permeability, and esterase activity. While the generally recommended concentration is 5-10 µM, it is crucial to perform a concentration titration for your specific primary cell type.[1]

  • Insufficient Incubation Time: Inadequate incubation time will result in incomplete de-esterification of DAR-4M AM, leading to a poor fluorescent response. Typical incubation times range from 20 to 60 minutes. We recommend a time-course experiment to determine the optimal incubation period for your cells.

  • Low Intracellular Esterase Activity: Primary cells can have variable and sometimes lower intracellular esterase activity compared to immortalized cell lines. This can lead to inefficient cleavage of the AM ester group, preventing the activation of the probe.

    • Solution: Increase the incubation time or consider a slightly higher, non-toxic concentration of DAR-4M AM. Ensure your primary cells are healthy and not senescent, as esterase activity can decline with cell health.

  • Incorrect Reagent Preparation and Storage: DAR-4M AM is sensitive to moisture and light. Improper storage can lead to degradation of the probe.

    • Solution: Prepare fresh working solutions of DAR-4M AM from a DMSO stock for each experiment.[2] Aliquot the DMSO stock and store it at -20°C, protected from light and moisture.[2]

  • Presence of Interfering Substances: Components in the cell culture medium can interfere with DAR-4M AM loading and NO detection.

    • Solution: Perform the loading in serum-free medium, as serum contains esterases that can cleave the AM group extracellularly.[1] Phenol red and some vitamins in the medium can also contribute to background fluorescence and should be avoided if possible.

Q2: I'm observing high background fluorescence. What could be the cause?

High background fluorescence can mask the specific signal from intracellular nitric oxide, making data interpretation difficult.

Possible Causes & Solutions:

  • Excessive Dye Concentration: Using a concentration of DAR-4M AM that is too high can lead to non-specific staining and high background.

    • Solution: Titrate the DAR-4M AM concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.

  • Incomplete Removal of Extracellular Dye: Residual DAR-4M AM in the extracellular medium can contribute to background fluorescence.

    • Solution: After incubation, wash the cells thoroughly (2-3 times) with a fresh, serum-free buffer to remove any unbound probe.

  • Autofluorescence: Some primary cells exhibit high levels of endogenous fluorescence, which can interfere with the DAR-4M AM signal.

    • Solution: Before loading with DAR-4M AM, examine your cells under the microscope using the same filter set to assess the level of autofluorescence. If autofluorescence is high, you may need to use imaging software to subtract the background. DAR-4M AM is a good choice in cases of green autofluorescence.[1]

Q3: My primary cells appear stressed or are dying after incubation with DAR-4M AM. What should I do?

Cell health is paramount for successful experiments. Cytotoxicity can be a concern with any fluorescent probe.

Possible Causes & Solutions:

  • High Dye Concentration: While cytotoxicity is not typically observed at concentrations around 10 µM, higher concentrations can be toxic to sensitive primary cells.[1]

    • Solution: Lower the concentration of DAR-4M AM. It is always best to use the lowest concentration that yields a detectable signal.

  • Prolonged Incubation: Extended exposure to the probe and the loading buffer can be stressful for primary cells.

    • Solution: Optimize the incubation time to be as short as possible while still allowing for sufficient probe loading and activation.

  • DMSO Toxicity: The DMSO used to dissolve DAR-4M AM can be toxic to some primary cells at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%).

Frequently Asked Questions (FAQs)

What is the principle of nitric oxide detection by DAR-4M AM?

DAR-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable probe used for detecting intracellular nitric oxide (NO).[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the now cell-impermeable DAR-4M molecule. In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits an orange fluorescence.[3]

What are the excitation and emission wavelengths for DAR-4M?

  • Excitation: ~560 nm

  • Emission: ~575 nm

Is DAR-4M AM specific to nitric oxide?

While DAR-4M AM is a valuable tool for detecting NO, it's important to be aware that it can also react with other reactive nitrogen species (RNS). Therefore, it is more accurately described as an indicator of RNS. For more specific NO detection, it is crucial to use appropriate controls, such as NOS inhibitors.

What are appropriate positive and negative controls for my experiment?

  • Positive Controls: To confirm that the probe is working correctly, you can treat your cells with an NO donor, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or diethylamine NONOate (DEA NONOate). This should result in a significant increase in fluorescence.

  • Negative Controls: To verify that the fluorescence signal is due to nitric oxide synthase (NOS) activity, you can pre-treat your cells with a NOS inhibitor, such as Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME). This should attenuate the fluorescence signal induced by your experimental stimulus.

Quantitative Data Summary

The optimal loading conditions for DAR-4M AM can vary between primary cell types. The following table provides a summary of reported loading conditions for different cells. It is highly recommended to optimize these parameters for your specific experimental setup.

Primary Cell TypeDAR-4M AM Concentration (µM)Incubation Time (minutes)Incubation Temperature (°C)
General Recommendation 5 - 1020 - 6037
Endothelial Cells 5 - 103037
Neurons 5 - 1020 - 3037
Cardiomyocytes 5 - 1020Room Temperature or 37
Macrophages 5 - 1030 - 6037

Experimental Protocols

General Protocol for DAR-4M AM Loading in Adherent Primary Cells

This protocol provides a general guideline. Optimization of incubation time and DAR-4M AM concentration is highly recommended.

Materials:

  • DAR-4M AM (in anhydrous DMSO)

  • Serum-free cell culture medium (e.g., HBSS or phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Primary cells cultured on coverslips or in imaging plates

  • (Optional) Positive control: NO donor (e.g., SNAP)

  • (Optional) Negative control: NOS inhibitor (e.g., L-NAME)

Procedure:

  • Cell Preparation: Culture primary cells to the desired confluence on a suitable imaging vessel.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of DAR-4M AM in anhydrous DMSO.

    • On the day of the experiment, dilute the DAR-4M AM stock solution in serum-free medium to the desired final concentration (e.g., 5-10 µM).

  • Loading:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the DAR-4M AM working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with warm, serum-free medium to remove any extracellular probe.

  • Imaging:

    • Add fresh serum-free medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for DAR-4M (Ex/Em: ~560/~575 nm).

  • Controls (Optional but Recommended):

    • Positive Control: After baseline fluorescence is recorded, add an NO donor to the medium and acquire images to observe the increase in fluorescence.

    • Negative Control: Pre-incubate cells with a NOS inhibitor for a sufficient time before adding your experimental stimulus and DAR-4M AM.

Visualizations

Signaling Pathway and Detection Mechanism

DAR_4M_AM_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-4M AM_ext DAR-4M AM (Cell-Permeable) DAR-4M AM_int DAR-4M AM DAR-4M AM_ext->DAR-4M AM_int Passive Diffusion DAR-4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR-4M AM_int->DAR-4M Hydrolysis Esterases Intracellular Esterases Esterases->DAR-4M AM_int DAR-4M T DAR-4M T (Fluorescent) DAR-4M->DAR-4M T NO Nitric Oxide (NO) NO->DAR-4M T Reaction O2 Oxygen (O2) O2->DAR-4M T Reaction

Caption: Mechanism of intracellular nitric oxide detection by DAR-4M AM.

Experimental Workflow

Experimental_Workflow A 1. Prepare Primary Cells B 2. Prepare DAR-4M AM Working Solution C 3. Load Cells with DAR-4M AM (20-60 min, 37°C) A->C D 4. Wash Cells (2-3x) with Serum-Free Medium C->D E 5. Image Baseline Fluorescence D->E F 6. Apply Stimulus (and Controls) E->F G 7. Acquire Time-Lapse Images F->G H 8. Analyze Data G->H

Caption: General experimental workflow for DAR-4M AM loading and imaging.

Troubleshooting Logic

Troubleshooting_Logic Start Poor Signal? Concentration Optimize DAR-4M AM Concentration Start->Concentration Yes Background High Background? Start->Background No Time Optimize Incubation Time Concentration->Time Health Check Cell Health & Viability Time->Health Controls Run Positive/Negative Controls Health->Controls Washing Improve Washing Steps Autofluorescence Check for Autofluorescence Washing->Autofluorescence GoodSignal Good Signal Controls->GoodSignal Background->Washing Yes Background->GoodSignal No Autofluorescence->GoodSignal

Caption: A logical approach to troubleshooting poor DAR-4M AM signal.

References

Technical Support Center: Minimizing Diaminorhodamine-M Photobleaching in Time-Lapse Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Diaminorhodamine-M (DAR-M) during time-lapse microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (DAR-M), often referred to as DAR-4M, is a fluorescent probe used for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS) in biological samples.[1] It is a rhodamine-based dye that exhibits a significant increase in fluorescence intensity upon reaction with these species.[2] Its photostable nature makes it suitable for fluorescence microscopy.[3][4]

Q2: What is photobleaching and why is it a problem in time-lapse microscopy?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[5][6] In time-lapse microscopy, where samples are repeatedly exposed to excitation light, photobleaching can cause a gradual decrease in the fluorescent signal over time. This can lead to a poor signal-to-noise ratio, making it difficult to detect and quantify the biological process of interest and can result in misleading data.[5][7]

Q3: Is this compound particularly susceptible to photobleaching?

While this compound is described as a "photostable" probe, all fluorophores are susceptible to photobleaching to some extent, especially under the intense and repeated illumination required for time-lapse microscopy.[3][4] The rate of photobleaching is dependent on several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment of the fluorophore.[8]

Troubleshooting Guides

Problem 1: My this compound signal is fading rapidly during my time-lapse experiment.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized by approach:

1. Optimize Imaging Parameters:

The most effective way to reduce photobleaching is to minimize the total light exposure to the sample.[7][9]

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[10][11] Using neutral density filters can help reduce illumination intensity.[7][10]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.[11][12]

  • Reduce Frequency of Acquisition: Only capture images as frequently as is necessary to resolve the dynamics of the biological process you are studying.[10]

  • Use a More Sensitive Detector: Employing a high quantum efficiency detector, such as an electron-multiplying CCD (EMCCD) or a back-illuminated sCMOS camera, can allow for the use of lower excitation power and shorter exposure times.[12]

2. Modify the Chemical Environment:

The chemical environment of the fluorophore can significantly impact its photostability.

  • Use an Antifade Reagent: Incorporating an antifade reagent into your imaging medium can significantly reduce photobleaching.[10][13] These reagents work by scavenging reactive oxygen species (ROS) that contribute to the photochemical destruction of the fluorophore.[13]

  • Control Oxygen Levels: Reducing the concentration of molecular oxygen in the imaging medium can decrease the rate of photobleaching.[6] This can be achieved using oxygen scavenging systems for in vitro experiments.[14]

3. Choose the Right Fluorophore:

While you are using this compound, it's worth noting that newer generations of rhodamine dyes and other fluorophores have been developed with enhanced photostability.[15] If photobleaching remains a significant issue, consider if a more photostable alternative probe is suitable for your experimental needs.

Problem 2: I'm not sure what imaging settings are optimal to start with.

Finding the right balance between image quality and photobleaching requires optimization. Here is a table with suggested starting points and optimization strategies.

ParameterSuggested Starting PointOptimization Strategy
Laser Power / Light Intensity 1-5% of maximumGradually increase until you have a detectable signal above background. Avoid saturation.
Exposure Time 50-200 msAdjust to achieve a good signal-to-noise ratio without significant motion blur.
Time Interval As long as possible while still capturing the dynamics of interestStart with a longer interval and decrease it until you can accurately follow the biological process.
Binning 2x2Binning can improve the signal-to-noise ratio, allowing for lower exposure times, but at the cost of spatial resolution.[9]
Pinhole Size (Confocal) 1-1.5 Airy UnitsA larger pinhole increases signal but reduces confocality and can increase out-of-focus light, potentially contributing to photobleaching in a thicker sample.

Problem 3: How do I choose and use an antifade reagent?

Several commercially available antifade reagents are suitable for live-cell imaging.

Antifade ReagentKey FeaturesConsiderations
Trolox A vitamin E analog that reduces reactive oxygen species.[10] It is cell-permeable and has low cytotoxicity in many cell lines.[10][13]The optimal concentration may need to be determined empirically for your specific cell type.[10]
VectaCell™ Trolox Antifade Reagent A stable formulation of a water-soluble form of vitamin E.[10]As an antioxidant, the optimal working concentration can depend on the cell type and its tolerance to hypoxia.[10]
ProLong™ Live Antifade Reagent A commercially available reagent specifically designed for live-cell imaging to prevent signal loss from photobleaching.Follow the manufacturer's instructions for use. Stable for a limited time at 2-8°C after thawing.
OxyFluor™ An oxygen-removing agent that can reduce photobleaching and photodamage.[10]Works by removing oxygen from the sample, which may not be suitable for all biological experiments.[10]

Experimental Protocols

Protocol 1: Basic Time-Lapse Imaging of this compound in Live Cells

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

  • Dye Loading: Incubate cells with the appropriate concentration of this compound acetoxymethyl (AM) ester (for intracellular detection) in a suitable buffer (e.g., HBSS) according to the manufacturer's protocol.[9] Typically, a concentration of 5-10 µM is used.[2]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess dye.

  • Imaging Medium: Add fresh, pre-warmed imaging medium, preferably one that is phenol red-free as phenol red can contribute to background fluorescence. If desired, supplement the medium with an antifade reagent at its optimal concentration.

  • Microscope Setup:

    • Turn on the microscope, laser lines, and camera.

    • Place the sample on the microscope stage within an environmental chamber set to 37°C and 5% CO2.

    • Use transmitted light to locate the cells and focus on the desired field of view.[7]

  • Image Acquisition Settings:

    • Switch to fluorescence imaging.

    • Set the excitation and emission wavelengths appropriate for this compound (Excitation: ~560 nm, Emission: ~575 nm).[2]

    • Begin with the recommended starting imaging parameters from the table above.

    • Acquire a single image to check the signal strength and adjust the laser power and exposure time as needed to obtain a good image without pixel saturation.

  • Time-Lapse Acquisition:

    • Set up the time-lapse parameters (interval and duration).

    • Start the time-lapse acquisition.

    • Use a shutter to block the excitation light between exposures to minimize photobleaching.[7]

  • Post-Acquisition Analysis: Analyze the image sequence to measure changes in fluorescence intensity over time. If significant photobleaching is still observed, consider using a bleach correction algorithm for quantification, though this should be used with caution.[16]

Visualizations

Photobleaching_Mitigation_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Parameter Optimization cluster_acquisition Time-Lapse Acquisition cluster_analysis Data Analysis Prep Prepare Cells & Load this compound Antifade Add Antifade Reagent to Imaging Medium Prep->Antifade LowLight Minimize Excitation Light Intensity Prep->LowLight ShortExp Minimize Exposure Time LowLight->ShortExp LowFreq Reduce Acquisition Frequency ShortExp->LowFreq SensitiveCam Use High-Sensitivity Camera LowFreq->SensitiveCam Acquire Acquire Time-Lapse Series SensitiveCam->Acquire Analyze Analyze Fluorescence Intensity Acquire->Analyze BleachCorrect Apply Bleach Correction (if necessary) Analyze->BleachCorrect

Caption: Workflow for minimizing this compound photobleaching.

Photobleaching_Mechanism S0 S0 S1 S1 S0->S1 Excitation S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Reaction with O2 (Photobleaching)

Caption: Simplified Jablonski diagram illustrating photobleaching.

References

Technical Support Center: Optimizing Diaminorhodamine-M Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Diaminorhodamine-M and its derivatives (e.g., DAR-4M AM) to avoid cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting point is between 5-10 μM.[1][2] It is crucial to perform a concentration titration to determine the lowest effective concentration that provides a sufficient fluorescent signal without inducing cellular stress.

Q2: At what concentration does this compound become cytotoxic?

A2: While clear cytotoxicity is generally not observed at concentrations around 10 μM, it is advisable to lower the concentration if any toxic effects are suspected.[1][2] High intracellular concentrations, potentially reaching the millimolar range with a 10 μM incubation, can lead to sequestration of the probe, which may be an indicator of cellular stress.[3]

Q3: What are the visible signs of cytotoxicity caused by this compound?

A3: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell viability, apoptosis, or necrosis. It is recommended to perform a standard cytotoxicity assay, such as an MTT or LDH assay, in parallel with your experiment to quantify any potential toxic effects.

Q4: How can I reduce the risk of cytotoxicity?

A4: To minimize cytotoxicity, use the lowest effective concentration of this compound, minimize the incubation time, and ensure the final concentration of the solvent (typically DMSO) is kept to a minimum (ideally less than 1% v/v).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence - Excess probe concentration.- Inadequate washing steps.- Presence of interfering substances like phenol red or BSA in the buffer.[4]- Reduce the concentration of this compound.- Increase the number and duration of washing steps after probe incubation.- Use a buffer without phenol red or BSA, such as Hank's Balanced Salt Solution (HBSS).[4]
Weak fluorescent signal - Insufficient probe concentration.- Short incubation time.- Low levels of nitric oxide (NO) in the sample.- Gradually increase the concentration of this compound, while monitoring for cytotoxicity.- Optimize the incubation time.- Use a positive control to ensure the probe is functioning correctly.
Inconsistent results - Variation in cell density or health.- Inconsistent incubation times or temperatures.- Photobleaching of the fluorescent signal.- Ensure consistent cell seeding and health across all experiments.- Standardize all incubation parameters.- Minimize exposure of the stained cells to light.
Cell death or morphological changes - this compound concentration is too high.- Prolonged incubation time.- Solvent (DMSO) toxicity.- Perform a concentration titration to find the optimal non-toxic concentration.- Reduce the incubation time to the minimum required for adequate signal.- Ensure the final DMSO concentration is below 1% (v/v).

Experimental Protocols

Protocol for Determining Optimal this compound Concentration

This protocol outlines a method to determine the optimal, non-cytotoxic concentration of this compound for your specific cell type and experimental conditions.

1. Cell Seeding:

  • Seed cells in a multi-well plate at a density appropriate for your cell line.

  • Allow cells to adhere and reach the desired confluency.

2. Concentration Titration:

  • Prepare a series of this compound dilutions in your chosen buffer (e.g., HBSS) to achieve a range of final concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20 μM).

  • Include a vehicle control (buffer with the same final DMSO concentration without the probe).

3. Incubation:

  • Remove the culture medium from the cells and wash once with the experimental buffer.

  • Add the different concentrations of this compound to the respective wells.

  • Incubate for the desired period (e.g., 30-60 minutes) at 37°C, protected from light.

4. Washing:

  • Remove the probe-containing buffer.

  • Wash the cells two to three times with fresh, pre-warmed buffer to remove any excess unbound probe.

5. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~560 nm, emission ~575 nm for DAR-4M).

6. Cytotoxicity Assessment:

  • In a parallel plate, treat cells with the same concentration range of this compound.

  • Perform a standard cytotoxicity assay (e.g., MTT, LDH, or a live/dead cell staining assay) according to the manufacturer's instructions.

7. Data Analysis:

  • Plot the fluorescence intensity against the this compound concentration to determine the concentration at which the signal plateaus.

  • Plot the cell viability against the this compound concentration.

  • The optimal concentration is the highest concentration that gives a strong fluorescent signal without a significant decrease in cell viability.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells prep_reagents 2. Prepare Reagents (this compound Dilutions) incubation 3. Incubate with Probe seed_cells->incubation assess_cytotoxicity 6. Assess Cytotoxicity prep_reagents->assess_cytotoxicity washing 4. Wash Cells incubation->washing measure_fluorescence 5. Measure Fluorescence washing->measure_fluorescence data_analysis 7. Analyze Data & Determine Optimal Concentration measure_fluorescence->data_analysis assess_cytotoxicity->data_analysis

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic cluster_signal Signal Issues cluster_health Cell Health Issues cluster_solutions Solutions start Problem Encountered high_bg High Background? start->high_bg weak_signal Weak Signal? start->weak_signal cell_death Cell Death? start->cell_death solution_bg Reduce Concentration Improve Washing high_bg->solution_bg Yes solution_weak Increase Concentration Optimize Incubation weak_signal->solution_weak Yes solution_death Titrate Concentration Reduce Incubation Time cell_death->solution_death Yes

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Diaminorhodamine-M

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diaminorhodamine-M (DAR-4M), a valuable fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This guide is designed for researchers, scientists, and drug development professionals to help you improve the signal-to-noise ratio in your experiments, troubleshoot common issues, and ensure the generation of high-quality, reliable data.

Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound and its acetoxymethyl (AM) ester derivative, DAR-4M AM.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Fluorescent Signal 1. Insufficient Nitric Oxide (NO) Production: The cells may not be producing enough NO to be detected. 2. Inefficient Probe Loading: DAR-4M AM may not be effectively entering the cells. 3. Incomplete De-esterification: Intracellular esterases may not be cleaving the AM group, preventing the probe from becoming active. 4. Suboptimal Probe Concentration: The concentration of DAR-4M AM may be too low. 5. Photobleaching: Excessive exposure to excitation light can permanently damage the fluorophore.1. Positive Control: Use a known NO donor, such as S-nitroso-N-acetylpenicillamine (SNAP) or a NONOate, to confirm that the probe can respond to NO in your system.[1] 2. Optimize Loading Conditions: Increase the incubation time (typically 30-60 minutes) or slightly increase the probe concentration. Ensure the use of high-quality, anhydrous DMSO for the stock solution. 3. Allow Time for De-esterification: After loading, incubate the cells in dye-free media for an additional 30 minutes to ensure complete enzymatic cleavage of the AM ester. 4. Titrate Probe Concentration: The optimal concentration is typically between 5-10 µM.[2][3] Perform a concentration-response curve to find the ideal concentration for your specific cell type and experimental conditions. 5. Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use a neutral density filter if available. Capture images efficiently and avoid prolonged focusing on the sample.
High Background Fluorescence 1. Autofluorescence: Cells and media components can naturally fluoresce, obscuring the signal from the probe. 2. Excess Unbound Probe: Residual extracellular or non-specifically bound probe contributes to background noise. 3. Probe Concentration Too High: Excessive probe concentration can lead to non-specific staining and high background. 4. Contaminated Reagents or Media: Phenol red, serum, and vitamins in cell culture media can be fluorescent.[2][3]1. Spectral Unmixing: If your imaging system has this capability, you can create a spectral profile of the autofluorescence from an unstained sample and subtract it from your experimental images. 2. Thorough Washing: After loading, wash the cells 2-3 times with a buffered saline solution (e.g., PBS) or phenol red-free medium to remove excess probe. 3. Optimize Probe Concentration: Titrate the DAR-4M AM concentration to the lowest level that provides a detectable signal over background. 4. Use Imaging-Specific Media: Switch to a phenol red-free and serum-free imaging buffer or medium for the duration of the experiment.
Signal Not Specific to Nitric Oxide 1. Reaction with Other Reactive Nitrogen Species (RNS): DAR-4M can react with other RNS, not just NO.[4][5][6] 2. Interference from Other Molecules: High concentrations of certain cellular components may interfere with the probe.1. Use of NOS Inhibitors: To confirm that the signal is from NO produced by nitric oxide synthase (NOS), pre-incubate cells with a NOS inhibitor such as L-NAME (N G -nitro-L-arginine methyl ester).[1] A reduction in the fluorescent signal in the presence of the inhibitor supports that the signal is NO-dependent. 2. Control Experiments: Run appropriate negative controls, including unstained cells and cells treated with the vehicle used to dissolve the probe and any experimental compounds.
Cell Toxicity 1. Probe Concentration Too High: High concentrations of DAR-4M AM can be cytotoxic. 2. Prolonged Incubation: Extended exposure to the probe can be harmful to cells. 3. Phototoxicity: The interaction of high-intensity light with the fluorescent probe can generate reactive oxygen species that damage cells.1. Use the Lowest Effective Concentration: Determine the minimal probe concentration that yields a good signal-to-noise ratio. Cytotoxicity is generally not observed at concentrations around 10 µM.[2][3] 2. Optimize Incubation Time: Minimize the incubation time to the shortest duration necessary for adequate probe loading. 3. Reduce Light Exposure: Use the lowest possible excitation light intensity and exposure time. Consider using a live-cell imaging system with environmental control to maintain cell health.

Frequently Asked Questions (FAQs)

Q1: What is the difference between DAR-4M and DAR-4M AM?

A1: DAR-4M is the fluorescent probe that reacts with nitric oxide. However, it is not cell-permeable. DAR-4M AM is the acetoxymethyl ester form of the probe, which is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active DAR-4M inside.[3][7]

Q2: What are the excitation and emission wavelengths for this compound?

A2: The product of the reaction between DAR-4M and NO, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[3]

Q3: Is the fluorescence of DAR-4M pH-sensitive?

A3: A key advantage of DAR-4M over fluorescein-based probes like DAF-2 is its relative insensitivity to pH in the physiological range. The fluorescence of the reacted probe is stable above pH 4.[8]

Q4: How can I be sure the signal I'm seeing is from nitric oxide?

A4: While DAR-4M is a valuable tool, it's important to be aware that it can react with other reactive nitrogen species.[4][5][6] To increase confidence that your signal is from NO, it is crucial to perform control experiments. Pre-treating your cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME, should reduce the fluorescent signal if it is indeed from NOS-derived NO.[1]

Q5: Can I perform quantitative measurements of nitric oxide with DAR-4M?

A5: DAR-4M is primarily a qualitative or semi-quantitative indicator of changes in RNS levels. Absolute quantification of NO concentration is challenging due to variations in probe loading, de-esterification, and the influence of other cellular factors. For more quantitative assessments, consider creating a calibration curve using a known NO donor, though this will provide an estimate rather than an absolute value.[2][3]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Nitric Oxide with DAR-4M AM

This protocol provides a general guideline for loading DAR-4M AM into cultured cells and imaging the resulting fluorescence.

Materials:

  • DAR-4M AM (stock solution in anhydrous DMSO)

  • Cultured cells on a suitable imaging plate or coverslip

  • Phenol red-free cell culture medium or a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.

  • Probe Preparation: Prepare a working solution of DAR-4M AM in phenol red-free medium or buffer. A final concentration of 5-10 µM is a good starting point.[2][3] It is important to prepare this solution fresh for each experiment.

  • Probe Loading: Remove the culture medium from the cells and wash once with the phenol red-free medium/buffer. Add the DAR-4M AM working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with warm, phenol red-free medium/buffer to remove any excess or non-specifically bound probe.

  • De-esterification: Add fresh, warm phenol red-free medium/buffer to the cells and incubate for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the probe by intracellular esterases.

  • Imaging: You are now ready to image your cells. If you are stimulating the cells to produce NO, this is the point at which you would add your stimulus. Acquire images using the appropriate filter set for DAR-4M. Minimize light exposure to reduce phototoxicity and photobleaching.

Protocol 2: Validating the Nitric Oxide Signal with a NOS Inhibitor

This protocol describes how to use a nitric oxide synthase (NOS) inhibitor to verify that the observed fluorescence signal is dependent on NO production.

Materials:

  • Cells loaded with DAR-4M AM (following Protocol 1)

  • Nitric oxide synthase (NOS) inhibitor (e.g., L-NAME)

  • Vehicle control for the NOS inhibitor (e.g., water or buffer)

  • Stimulus to induce NO production (optional, but recommended)

Procedure:

  • Prepare Experimental Groups: You will need at least two groups of cells:

    • Control Group: Cells loaded with DAR-4M AM.

    • Inhibitor Group: Cells loaded with DAR-4M AM and pre-treated with the NOS inhibitor.

  • Inhibitor Pre-treatment: For the inhibitor group, pre-incubate the cells with the NOS inhibitor (e.g., 100 µM L-NAME) for at least 30 minutes before and during the DAR-4M AM loading and de-esterification steps. The control group should be treated with the vehicle for the same duration.

  • Stimulation (Optional): If you are studying stimulated NO production, add your stimulus to both the control and inhibitor groups.

  • Image Acquisition: Acquire fluorescence images from both groups under identical imaging conditions (e.g., exposure time, laser power).

  • Data Analysis: Quantify the fluorescence intensity of the cells in both groups. A significant reduction in fluorescence in the inhibitor-treated group compared to the control group indicates that the signal is at least partially dependent on NOS activity and is likely due to NO.

Data Presentation

Table 1: Comparison of Common Fluorescent Probes for Nitric Oxide Detection

FeatureThis compound (DAR-4M)Diaminofluorescein-2 (DAF-2)Diaminofluorescein-FM (DAF-FM)
Excitation Max (nm) ~560~495~495
Emission Max (nm) ~575~515~515
pH Sensitivity Stable above pH 4[8]Sensitive to pH changesLess pH-sensitive than DAF-2, but optimal above pH 5.5
Autofluorescence Overlap Less overlap with common cellular autofluorescenceSignificant overlap with blue/green autofluorescenceSignificant overlap with blue/green autofluorescence
Cell Permeability (AM form) Yes (DAR-4M AM)[3][7]Yes (DAF-2 DA)Yes (DAF-FM DA)
Relative Signal Strength Higher fluorescence yield compared to DAF-FM with NO donors[4][5][6]Lower fluorescence yieldHigher fluorescence than DAF-2

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_post_loading Post-Loading cluster_imaging Imaging cell_culture Culture cells on imaging dish wash1 Wash with phenol red-free medium cell_culture->wash1 prepare_probe Prepare DAR-4M AM working solution load_probe Incubate cells with DAR-4M AM (30-60 min) prepare_probe->load_probe wash2 Wash cells 2-3 times load_probe->wash2 deester Incubate in dye-free medium (30 min) wash2->deester stimulate Add stimulus (optional) deester->stimulate acquire Acquire images (Ex: ~560nm, Em: ~575nm) stimulate->acquire

Caption: Experimental workflow for live-cell imaging with DAR-4M AM.

signaling_pathway stimulus Stimulus (e.g., Bradykinin) receptor Receptor stimulus->receptor eNOS eNOS (inactive) receptor->eNOS Activates eNOS_active eNOS (active) eNOS->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_arginine L-Arginine L_arginine->eNOS_active DAR4M DAR-4M (Non-fluorescent) NO->DAR4M Reacts with DAR4M_AM DAR-4M AM (Cell Permeable) esterases Intracellular Esterases DAR4M_AM->esterases Enters cell DAR4M_T DAR-4M T (Fluorescent) DAR4M->DAR4M_T esterases->DAR4M Cleaves AM group

Caption: Simplified signaling pathway of NO detection using DAR-4M AM.

troubleshooting_logic cluster_signal Signal Issues cluster_background Background Issues cluster_specificity Specificity Issues start Low Signal-to-Noise Ratio weak_signal Weak Signal? start->weak_signal high_background High Background? start->high_background non_specific Signal Non-Specific? start->non_specific optimize_loading Optimize Loading: - Increase incubation time - Titrate concentration weak_signal->optimize_loading Yes positive_control Use NO Donor (Positive Control) optimize_loading->positive_control check_media Use Phenol Red-Free/ Serum-Free Media high_background->check_media Yes thorough_wash Ensure Thorough Washing check_media->thorough_wash autofluorescence Check for Autofluorescence (Unstained Control) thorough_wash->autofluorescence nos_inhibitor Use NOS Inhibitor (e.g., L-NAME) non_specific->nos_inhibitor Yes

Caption: Troubleshooting decision tree for low signal-to-noise ratio.

References

Common artifacts in Diaminorhodamine-M imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts encountered during Diaminorhodamine-M imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (DAR-M) is a fluorescent probe primarily used for the detection and imaging of nitric oxide (NO) in biological systems. The probe itself is weakly fluorescent but exhibits a significant increase in fluorescence intensity upon reaction with NO. Its cell-impermeable nature makes it particularly suitable for detecting extracellular NO.[1]

Q2: What are the common sources of artifacts in this compound imaging?

Artifacts in this compound imaging can arise from several sources, including:

  • Sample Preparation: Issues like the presence of air bubbles or physical damage to the sample can distort imaging results.[2]

  • Reagent Concentration: Using a suboptimal concentration of the this compound probe can lead to either weak signals or high background fluorescence.[1][3]

  • Interfering Substances: The presence of certain endogenous molecules, such as dehydroascorbic acid (DHA), can lead to false-positive signals.[4]

  • Autofluorescence: Inherent fluorescence from tissues or cells can mask the specific signal from the probe.[1]

  • Imaging System: Improper microscope setup, including light path aberrations and incorrect calibration, can introduce artifacts.[2]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Probe Concentration The optimal concentration for this compound is typically between 5-10 µM.[1] It is advisable to perform a concentration titration to determine the ideal concentration for your specific cell type and experimental conditions.
Insufficient Incubation Time Ensure adequate incubation time for the probe to react with nitric oxide. This may require optimization for your specific experimental setup.
Low Nitric Oxide Levels Confirm that your experimental conditions are suitable for producing detectable levels of nitric oxide. Consider using a positive control, such as a known NO donor like NONOate, to validate the probe's responsiveness.[1]
Signal Loss During Processing Excessive washing steps or prolonged exposure to harsh solvents can lead to a loss of fluorescence.[3] Minimize the number and duration of washes and use appropriate mounting media to preserve the signal.

Experimental Protocol: Optimizing Probe Concentration

  • Prepare a series of this compound solutions with concentrations ranging from 1 µM to 20 µM in your experimental buffer.

  • Seed your cells or prepare your tissue samples in multiple wells or on multiple slides.

  • Incubate different samples with the various concentrations of the probe for a fixed period.

  • Induce nitric oxide production using your experimental stimulus.

  • Image all samples using identical microscope settings.

  • Analyze the signal-to-noise ratio for each concentration to determine the optimal probe concentration that provides a strong signal with minimal background.

Issue 2: High Background Fluorescence or Non-Specific Staining

Possible Causes & Solutions

CauseRecommended Solution
Excessive Probe Concentration Using too high a concentration of this compound can lead to non-specific binding and high background.[3] Refer to the concentration optimization protocol above.
Autofluorescence Some cells and tissues exhibit natural fluorescence, which can interfere with the signal.[5] It is crucial to include an unstained control sample to assess the level of autofluorescence.[5] If autofluorescence is high, consider using a probe that fluoresces in a different spectral range.
Presence of Interfering Substances Components in the cell culture medium, such as phenol red and certain vitamins, can contribute to background fluorescence.[1] Whenever possible, perform imaging in a phenol red-free medium. Serum and BSA can also sometimes lower the sensitivity.[1]

Experimental Workflow for Minimizing Background Fluorescence

Caption: Workflow for reducing background fluorescence.

Issue 3: False-Positive Signals or Artifactual Fluorescence

Possible Causes & Solutions

CauseRecommended Solution
Interference from Dehydroascorbic Acid (DHA) Dehydroascorbic acid, the oxidized form of vitamin C, is present in many cells and can react with Diaminorhodamine probes, leading to a false-positive signal for nitric oxide.[4]
Reaction with High Concentrations of Nitrite Ions While Diaminorhodamine probes do not react with nitrite ions under physiological conditions, prolonged incubation with high concentrations (≥ 10 mM) of nitrite may result in slight fluorescence.[1]

Signaling Pathway: Interference by Dehydroascorbic Acid (DHA)

NO Nitric Oxide (NO) Fluorescence Fluorescence Signal NO->Fluorescence Intended Reaction DHA Dehydroascorbic Acid (DHA) DHA->Fluorescence Artifactual Reaction DARM This compound DARM->NO DARM->DHA

Caption: Potential for both NO and DHA to cause fluorescence.

To mitigate interference from DHA, a dual-dye approach using both a diaminofluorescein (DAF) and a diaminorhodamine (DAR) probe can be employed.[4] Since each dye reacts to a different extent with NO and DHA, their differential signals can be used to distinguish between the two molecules.[4]

Issue 4: Physical Artifacts in the Image

Possible Causes & Solutions

CauseRecommended Solution
Air Bubbles Air bubbles introduced during sample preparation can cause light distortion, leading to bright spots in the image.[2] Be careful when placing the coverslip to avoid trapping air.
Crushed or Damaged Sample Applying too much pressure on the coverslip can crush the sample, leading to structural artifacts.[2] Handle samples gently and consider using spacers if necessary.
Dirty Optics Dust or residue on the microscope lenses or coverslip can appear as out-of-focus spots or debris in the image.[2] Ensure all optical components are clean before imaging.

Summary of Quantitative Parameters

ParameterRecommended Value/RangeNotes
This compound Concentration 5 - 10 µMShould be optimized for each cell type and experimental condition.[1]
DMSO Concentration < 1% (v/v)The solvent for the probe should be kept at a minimum to avoid cellular toxicity.[4]
pH Range 4 - 12Diaminorhodamine-4M is effective over a wide pH range.[1]
Potential Interfering Substances Dehydroascorbic Acid (DHA), high concentrations of Nitrite (≥ 10 mM), Phenol Red, Vitamins, Serum, BSABe aware of these substances in your experimental system.[1][4]

References

Technical Support Center: Diaminorhodamine-M (DAR-4M) Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diaminorhodamine-M (DAR-4M) and its acetoxymethyl (AM) ester form in fluorescence-based experiments. The focus of this guide is to address the potential effects of pH on DAR-4M fluorescence intensity and provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAR-4M) and what is it used for?

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe designed for the detection of nitric oxide (NO).[1] In its non-fluorescent state, DAR-4M reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative, DAR-4M T. This reaction results in a significant increase in fluorescence intensity, allowing for the sensitive detection of NO in biological samples.[1][2] Its cell-permeable form, DAR-4M AM, can be used to detect intracellular NO after it is hydrolyzed by intracellular esterases to the active DAR-4M probe.[3]

Q2: What is the optimal pH range for using DAR-4M?

DAR-4M is known for its utility across a broad pH range, generally considered to be effective from pH 4 to 12.[1][3] This makes it a more versatile probe compared to its predecessors, such as DAF-2, which are more sensitive to acidic conditions.[1] For many applications, some sources state that the fluorescence intensity of the NO-reacted form (DAR-4M T) is not significantly dependent on pH within this range.

Q3: How does the fluorescence intensity of DAR-4M T vary with pH?

Quantitative Data Summary: Expected pH Effect on DAR-4M T Fluorescence

pH RangeExpected Relative Fluorescence IntensityNotes
< 4.0Potential for decreased fluorescenceExtreme acidic conditions may alter the probe's structure or protonation state, potentially affecting its quantum yield.
4.0 - 9.0Stable and high fluorescenceThis is the recommended working range where fluorescence intensity is expected to be maximal and relatively stable.
> 9.0Potential for decreased fluorescenceHighly alkaline conditions might lead to changes in the fluorophore structure, potentially causing a decrease in fluorescence.

This table provides a generalized expectation based on the properties of rhodamine dyes and available information on DAR-4M. For precise quantitative studies, it is advisable to generate a standard curve at the specific experimental pH.

Troubleshooting Guide

This section addresses common issues encountered during experiments with DAR-4M, with a focus on pH-related problems.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Suboptimal pH of the buffer: The experimental buffer is outside the optimal pH range of 4-12.Ensure your buffer system is within the recommended pH range. For intracellular measurements, consider the physiological pH of the cellular compartment of interest.
Incorrect probe concentration: The concentration of DAR-4M or DAR-4M AM is too low.The optimal concentration is typically between 5-10 µM.[1][3] Perform a concentration titration to find the ideal concentration for your specific cell type and experimental conditions.
Insufficient NO production: The cells are not producing enough NO to be detected.Use a positive control, such as an NO donor, to confirm that the probe is working correctly.
High background fluorescence Autofluorescence: The sample itself has high intrinsic fluorescence.DAR-4M is a good choice to minimize issues with green autofluorescence as it fluoresces in the orange-red spectrum.[1] However, if background is still an issue, perform a background subtraction using an image of the sample before adding the probe.
Probe concentration too high: Excess unbound probe can contribute to background signal.Reduce the probe concentration and optimize the washing steps to remove any unbound dye.
Inconsistent or variable fluorescence intensity Fluctuations in pH: The pH of the experimental medium is not stable.Use a robust buffering system to maintain a constant pH throughout the experiment. Be mindful that cellular processes can alter local pH.
Photobleaching: The fluorescent signal is decaying due to prolonged exposure to excitation light.Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images only when necessary. Rhodamine dyes generally have good photostability.[]
Unexpected reaction or signal Reaction with other reactive species: Although designed for NO, some studies suggest that in the presence of other reactive nitrogen species (RNS), the fluorescence yield of DAR-4M can be affected.[5]Be aware of the potential for other reactive species in your experimental system. The probe is not expected to react with nitrite (NO₂⁻) or nitrate (NO₃⁻) under physiological conditions.[1][3]

Experimental Protocols

Protocol: Determining the pH Profile of DAR-4M Fluorescence

This protocol outlines the steps to characterize the effect of pH on the fluorescence intensity of the NO-adduct of DAR-4M (DAR-4M T).

  • Reagent Preparation:

    • Prepare a stock solution of DAR-4M in DMSO.

    • Prepare a series of buffers with varying pH values (e.g., from pH 3 to 11). Common buffers include citrate buffer for acidic pH, phosphate buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH.

    • Prepare an NO donor solution (e.g., SNAP or GSNO) to react with DAR-4M.

  • Reaction of DAR-4M with NO:

    • In a microplate, add the DAR-4M stock solution to each of the different pH buffers to a final concentration of approximately 5 µM.

    • Add the NO donor to each well to initiate the conversion of DAR-4M to the fluorescent DAR-4M T.

    • Incubate the plate at 37°C for a sufficient time to allow the reaction to go to completion (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader.

    • Set the excitation wavelength to approximately 560 nm and the emission wavelength to approximately 575 nm.[1][3]

    • Record the fluorescence intensity for each pH value.

  • Data Analysis:

    • Subtract the background fluorescence from a blank well (buffer only) for each pH point.

    • Plot the fluorescence intensity as a function of pH to visualize the pH profile of DAR-4M T.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DAR-4M Stock Solution (DMSO) D Mix DAR-4M with each pH buffer A->D B Prepare Buffers (Varying pH) B->D C Prepare NO Donor Solution E Add NO Donor to initiate reaction C->E D->E to wells F Incubate at 37°C E->F G Measure Fluorescence (Ex: 560nm, Em: 575nm) F->G H Plot Fluorescence vs. pH G->H

Caption: Workflow for determining the pH profile of DAR-4M fluorescence.

Troubleshooting_Logic Start Start Troubleshooting Issue Fluorescence Issue (Low/High/Inconsistent) Start->Issue Check_pH Is buffer pH within 4-12 range? Issue->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Conc Is probe concentration optimal (5-10 µM)? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Adjust_Conc Titrate probe concentration Check_Conc->Adjust_Conc No Check_NO Is there sufficient NO production? Check_Conc->Check_NO Yes Adjust_Conc->Check_NO Use_Positive_Control Use NO donor as positive control Check_NO->Use_Positive_Control No Check_Background Is background fluorescence high? Check_NO->Check_Background Yes Resolved Issue Resolved Use_Positive_Control->Resolved Reduce_Conc_Wash Reduce probe conc. & optimize washing Check_Background->Reduce_Conc_Wash Yes Check_Stability Is fluorescence intensity unstable? Check_Background->Check_Stability No Reduce_Conc_Wash->Resolved Stabilize_pH_Light Use stable buffer & minimize light exposure Check_Stability->Stabilize_pH_Light Yes Further_Investigation Consider other factors (e.g., other RNS) Check_Stability->Further_Investigation No Stabilize_pH_Light->Resolved

Caption: Troubleshooting logic for DAR-4M fluorescence experiments.

References

Interference of phenol red and serum on Diaminorhodamine-M measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diaminorhodamine-M (DAR-M) for the measurement of nitric oxide (NO). The following sections address common issues related to interference from phenol red and serum components.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAR-M) and how does it detect nitric oxide (NO)?

This compound (DAR-M) is a fluorescent probe used for the detection of nitric oxide. The most commonly used form for intracellular measurements is the cell-permeable acetoxymethyl ester, DAR-4M AM. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable and active probe, DAR-4M. In the presence of nitric oxide and oxygen, DAR-4M undergoes a reaction to form a highly fluorescent triazole derivative (DAR-4M T). This product exhibits strong fluorescence with excitation and emission maxima at approximately 560 nm and 575 nm, respectively.[1][2][3] The fluorescence intensity is directly proportional to the amount of NO produced.

Q2: Can I use DAR-M for both intracellular and extracellular NO measurements?

Yes, the appropriate form of DAR-M should be selected based on the experimental needs.

  • Intracellular NO: Use the cell-permeable DAR-4M AM. It can cross the cell membrane and, after hydrolysis by intracellular esterases, is trapped inside the cell.[2]

  • Extracellular NO: Use the cell-impermeable DAR-4M. This form will not readily enter cells and can be used to measure NO in the extracellular environment, such as in cell culture medium.[3]

Q3: What are the optimal concentrations and incubation times for DAR-4M AM?

The optimal concentration for DAR-4M AM is typically in the range of 5-10 µM.[2][3] The incubation time for loading the probe into cells is generally between 30 and 60 minutes at 37°C.[2] However, it is always recommended to optimize these parameters for your specific cell type and experimental conditions.

Q4: Does the fluorescence of DAR-M depend on pH?

The fluorescence of the rhodamine-based DAR-M is less dependent on pH in the physiological range (pH 4-12) compared to fluorescein-based probes like DAF-2.[2][3] This makes it a more robust indicator for NO detection in various cellular environments where pH fluctuations may occur.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from the NO-DAR-M reaction, leading to a poor signal-to-noise ratio. A common cause of this is the presence of phenol red in the cell culture medium.

Troubleshooting Steps:

  • Use Phenol Red-Free Medium: The most effective solution is to switch to a phenol red-free cell culture medium for the duration of the experiment.[2][4] Phenol red is known to be fluorescent and can significantly increase background readings.[4]

  • Wash Cells Thoroughly: Before adding the DAR-M probe, wash the cells with a phenol red-free buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), to remove any residual phenol red.

  • Include Proper Controls: Always include a "no-probe" control (cells in phenol red-free medium without DAR-M) to measure the autofluorescence of your cells and a "probe-only" control (phenol red-free medium with DAR-M but without cells) to assess the background fluorescence of the probe itself.

Issue 2: Low or No Fluorescence Signal

A weak or absent signal may indicate a problem with the probe, the cells, or the experimental setup.

Troubleshooting Steps:

  • Verify NO Production: Ensure that your experimental system is capable of producing NO. Use a positive control, such as cells stimulated with a known NO inducer (e.g., a cytokine cocktail for immune cells) or by treating cells with an NO donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate.[5]

  • Check Probe Viability: Ensure that the DAR-4M AM stock solution has been stored correctly (typically at -20°C, protected from light and moisture) and has not undergone repeated freeze-thaw cycles.[1] Prepare fresh dilutions of the probe for each experiment.

  • Optimize Loading Conditions: The efficiency of probe loading can vary between cell types. Try increasing the incubation time or the concentration of DAR-4M AM within the recommended range.

  • Serum-Free Incubation: If possible, load the cells with DAR-4M AM in a serum-free medium. Serum proteins can bind to the probe and reduce its uptake by cells or quench its fluorescence.[3]

Issue 3: Inconsistent or Unreliable Results

Variability in fluorescence readings can be caused by interference from serum components or the inherent reactivity of the probe.

Troubleshooting Steps:

  • Minimize Serum Concentration: If serum is required during the experiment, try to use the lowest possible concentration. Serum contains various components, including proteins like albumin, that can quench the fluorescence of DAR-M or otherwise interfere with the assay.[3]

  • Include a "No Serum" Control: If feasible, include a control group where the assay is performed in the absence of serum to quantify its effect on the fluorescence signal.

  • Consider Probe Specificity: Be aware that DAR-4M reacts with reactive nitrogen species (RNS) derived from NO, not directly with the NO radical itself.[6] The presence of other oxidizing agents can potentially affect the fluorescence yield.[6]

  • Establish a Standard Curve: For quantitative measurements, it is advisable to create a standard curve using a reliable NO donor to correlate fluorescence intensity with NO concentration.

Data Presentation: Impact of Interfering Substances

The following tables summarize the expected effects of phenol red and serum on DAR-M fluorescence measurements. The quantitative data presented are illustrative and intended to demonstrate the trends of interference. Actual values will vary depending on the specific experimental conditions.

Table 1: Illustrative Effect of Phenol Red on Background Fluorescence

ConditionExcitation (nm)Emission (nm)Relative Background Fluorescence Units (RFU)
Buffer Only (Phenol Red-Free)56057550
Buffer with Phenol Red (15 mg/L)560575250

This table illustrates the significant increase in background fluorescence that can be expected when using medium containing phenol red.

Table 2: Illustrative Effect of Serum Concentration on DAR-M Signal Intensity

Serum Concentration (%)NO-Induced Fluorescence (RFU)% Signal Reduction
010000%
190010%
575025%
1060040%

This table illustrates a hypothetical dose-dependent decrease in the specific fluorescence signal from the NO-DAR-M reaction due to the quenching effects of serum.

Experimental Protocols

Protocol: Intracellular Nitric Oxide Detection with DAR-4M AM

This protocol provides a general guideline for measuring intracellular NO in cultured cells.

Materials:

  • DAR-4M AM stock solution (e.g., 5 mM in DMSO)

  • Phenol red-free cell culture medium or a suitable buffer (e.g., HBSS)

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., NO donor like SNAP or cell stimulant)

  • Negative control (e.g., NOS inhibitor like L-NAME)

  • 96-well black, clear-bottom plates suitable for fluorescence measurements

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Preparation of DAR-4M AM Working Solution: On the day of the experiment, prepare a fresh working solution of DAR-4M AM by diluting the stock solution in phenol red-free and serum-free medium or buffer to a final concentration of 5-10 µM.

  • Cell Washing: Gently wash the cells twice with warm PBS to remove the culture medium.

  • Probe Loading: Add the DAR-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Removal of Excess Probe: After incubation, wash the cells twice with warm phenol red-free medium or buffer to remove any unloaded probe.

  • De-esterification: Add fresh phenol red-free medium or buffer to the cells and incubate for an additional 15-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[5]

  • Experimental Treatment: Add your experimental compounds (e.g., stimulants, inhibitors, or vehicle controls) to the cells. Include positive and negative controls in separate wells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~575 nm. For imaging, use a fluorescence microscope with appropriate filter sets.

Visualizations

NO_Detection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR_AM_ext DAR-4M AM (Cell-Permeable) DAR_AM_int DAR-4M AM DAR_AM_ext->DAR_AM_int Cell Membrane Permeation DAR_M DAR-4M (Active Probe) DAR_AM_int->DAR_M Hydrolysis DAR_T DAR-4M T (Fluorescent) DAR_M->DAR_T NO Nitric Oxide (NO) + O2 NO->DAR_T Reaction Esterases Intracellular Esterases Esterases->DAR_M

Caption: Intracellular NO detection workflow using DAR-4M AM.

Experimental_Workflow A 1. Seed Cells B 2. Wash with PBS (Phenol Red-Free) A->B C 3. Load with DAR-4M AM (Serum-Free Medium) B->C D 4. Wash to Remove Excess Probe C->D E 5. Allow De-esterification D->E F 6. Apply Experimental Treatments (e.g., NO donor/inhibitor) E->F G 7. Measure Fluorescence (Ex: 560 nm, Em: 575 nm) F->G

Caption: Experimental workflow for DAR-M based NO measurement.

References

Addressing uneven staining patterns with Diaminorhodamine-M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address uneven staining patterns and other common issues encountered when using Diaminorhodamine-M (DAR-4M) for nitric oxide (NO) detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAR-4M) and what is its primary application?

This compound (DAR-4M) is a fluorescent probe used for the detection of nitric oxide (NO).[1] In its native state, DAR-4M is weakly fluorescent. Upon reaction with NO in the presence of oxygen, it converts into a highly fluorescent triazole form (DAR-4M T), emitting an orange-red signal.[1] Its primary application is in the qualitative assessment of reactive nitrogen species production in biological samples.[2] The cell-permeable acetoxymethyl ester form, DAR-4M AM, is used for detecting intracellular NO.[3]

Q2: What are the spectral properties of DAR-4M?

The fluorescent product of DAR-4M (DAR-4M T) has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][3]

Q3: What is the recommended working concentration for DAR-4M AM?

The optimal concentration for DAR-4M AM is typically in the range of 5-10 µM.[1][3] However, the ideal concentration can vary depending on the cell type and experimental conditions, so it is crucial to perform a titration to determine the best concentration for your specific assay.[1][3]

Q4: Is DAR-4M specific to nitric oxide?

While DAR-4M is a valuable tool for detecting reactive nitrogen species, its fluorescence yield can be influenced by the presence of other oxidants.[2] Therefore, it is considered a suitable probe for the qualitative assessment of reactive nitrogen species but may not be exclusively specific to NO.[2] For quantitative comparisons, careful consideration of the experimental conditions and appropriate controls are essential.[2]

Troubleshooting Uneven Staining Patterns

Uneven or patchy staining is a common artifact in fluorescence microscopy. This guide provides a systematic approach to troubleshooting and resolving these issues when working with this compound.

Problem: Patchy or Speckled Staining in the Field of View

This can manifest as areas of intense fluorescence adjacent to areas with little to no signal, not corresponding to the expected biological localization.

Potential Causes and Solutions:

  • Dye Aggregation: At high concentrations or in suboptimal buffer conditions, fluorescent dyes can form aggregates, leading to bright, punctate staining.

    • Solution: Prepare fresh working solutions of DAR-4M AM for each experiment. Ensure the DMSO stock is properly stored and has not undergone multiple freeze-thaw cycles. Briefly vortex or sonicate the diluted staining solution before applying it to the sample.

  • Incomplete Permeabilization: For intracellular targets, insufficient permeabilization will result in uneven access of the probe to the cytosol.

    • Solution: Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin). Ensure the permeabilization buffer is fresh and evenly applied to the sample.

  • Non-Specific Binding: The probe may bind to cellular components other than its intended target, leading to background signal and uneven patterns.

    • Solution: Increase the number and duration of wash steps after staining to remove unbound probe.[] Consider using a blocking solution, such as BSA, before adding the DAR-4M AM solution to reduce non-specific interactions.[]

Problem: High Background Fluorescence Obscuring Specific Signal

A high background can make it difficult to distinguish the true signal from noise, and can contribute to the appearance of unevenness.

Potential Causes and Solutions:

  • Excessive Probe Concentration: Using too high a concentration of DAR-4M AM can lead to high, non-specific background fluorescence.[5]

    • Solution: Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.[5]

  • Inadequate Washing: Insufficient washing will leave unbound probe in the sample, contributing to background.

    • Solution: Increase the number of washes with a suitable buffer (e.g., PBS) after the staining incubation.[] Gentle agitation during washing can improve efficiency.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can interfere with the signal from the probe.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for working with Diaminorhodamine-based probes. Note that optimal values may vary based on the specific experimental setup.

Table 1: Recommended Staining Parameters for DAR-4M AM

ParameterRecommended RangeNotes
Working Concentration 5 - 10 µM[1][3]Titration is recommended for each cell type and condition.
Incubation Time 30 - 60 minutes[3]Optimize based on cell type and temperature.
Incubation Temperature Room Temperature or 37°C37°C may facilitate faster probe loading.
pH Range 4 - 12[1][3]DAR-4M fluorescence is stable over a wide pH range.

Table 2: Troubleshooting Quick Reference

IssuePotential CauseQuick Solution
Uneven/Patchy Staining Dye AggregationPrepare fresh solution, vortex before use.
Incomplete PermeabilizationOptimize permeabilization agent and time.
High Background Excessive Probe ConcentrationTitrate to a lower concentration.
Inadequate WashingIncrease number and duration of wash steps.[]
Low Signal Insufficient NO ProductionUse a positive control (e.g., NO donor).
Probe DegradationUse fresh probe and protect from light.

Experimental Protocols

Protocol 1: General Staining Protocol for Intracellular NO Detection with DAR-4M AM
  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of DAR-4M AM in high-quality, anhydrous DMSO.

    • Prepare a working solution of 5-10 µM DAR-4M AM in a suitable buffer (e.g., serum-free medium or PBS). Protect the solution from light.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the DAR-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with warm PBS, with a 5-minute incubation for each wash.

  • Imaging:

    • Add fresh buffer or medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).

Protocol 2: Optimizing Staining Concentration (Titration)
  • Cell Preparation: Plate cells in a multi-well imaging plate.

  • Prepare a Dilution Series: Prepare a series of DAR-4M AM working solutions with concentrations ranging from 1 µM to 20 µM.

  • Staining: Stain each well with a different concentration of the probe, following the general staining protocol.

  • Imaging: Image all wells using the same acquisition settings (e.g., laser power, exposure time).

  • Analysis: Determine the concentration that provides the best signal-to-noise ratio, with bright specific staining and low background.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Uneven Staining start Uneven Staining Observed check_aggregation Check for Dye Aggregation start->check_aggregation prepare_fresh Prepare Fresh Staining Solution check_aggregation->prepare_fresh Yes check_permeabilization Review Permeabilization Step check_aggregation->check_permeabilization No re_image Re-Image Sample prepare_fresh->re_image optimize_perm Optimize Permeabilization (Agent Concentration/Time) check_permeabilization->optimize_perm Issue Found check_washing Evaluate Washing Protocol check_permeabilization->check_washing Protocol OK optimize_perm->re_image increase_washes Increase Number and Duration of Washes check_washing->increase_washes Insufficient check_concentration Assess Probe Concentration check_washing->check_concentration Sufficient increase_washes->re_image titrate_probe Perform Concentration Titration check_concentration->titrate_probe Too High end Uniform Staining Achieved check_concentration->end Optimal titrate_probe->re_image re_image->end

Caption: A flowchart for troubleshooting uneven staining patterns.

NO_Signaling_Pathway Simplified Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO DAR4M This compound (Non-fluorescent) NO->DAR4M Reacts with sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates DAR4M_T DAR-4M T (Fluorescent) DAR4M->DAR4M_T Forms cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Physiological_Response Physiological Response (e.g., Vasodilation) cGMP->Physiological_Response

Caption: A simplified diagram of the nitric oxide signaling pathway.

References

Technical Support Center: Diaminorhodamine-M & Autofluorescence Correction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diaminorhodamine-M (DAR-M). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on correcting for autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (DAR-M) is a fluorescent probe primarily used for the detection and imaging of nitric oxide (NO) in biological systems.[1] In its non-fluorescent state, DAR-M reacts with NO to form a highly fluorescent triazole derivative, which can be visualized using fluorescence microscopy. Its fluorescence is largely independent of pH above a value of 4.[1] The acetoxymethyl ester form, DAR-4M AM, is cell-permeable and can be used to detect intracellular NO.[1]

Q2: What is autofluorescence and why is it a problem when using this compound?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[2] This intrinsic fluorescence can interfere with the detection of the specific signal from your fluorescent probe, in this case, the NO-activated DAR-M. This interference can obscure the true signal, reduce the signal-to-noise ratio, and lead to inaccurate quantification of NO production.

Q3: What are the common sources of autofluorescence in my samples?

Autofluorescence in biological samples can originate from various endogenous molecules and structures, including:

  • Metabolic cofactors: NADH and flavins are major contributors to cellular autofluorescence.

  • Structural proteins: Collagen and elastin, found in the extracellular matrix, exhibit strong autofluorescence.

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent.

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence by cross-linking proteins.[2]

Q4: How can I determine if my sample has significant autofluorescence?

The simplest way to check for autofluorescence is to examine an unstained control sample under the same imaging conditions (filters, laser power, exposure time) that you use for your DAR-M stained samples. If you observe a significant signal in the unstained sample, you are likely dealing with autofluorescence.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues related to high background and autofluorescence when using this compound.

Issue 1: High Background Fluorescence Across the Entire Image

High background fluorescence can be a significant issue, making it difficult to discern the specific signal from your probe.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Excessive Probe Concentration Titrate the concentration of DAR-M to find the optimal balance between signal intensity and background. Higher concentrations can lead to non-specific binding and increased background.[3][4]
Inadequate Washing Ensure thorough washing steps after probe incubation to remove any unbound DAR-M. Increase the number and/or duration of washes if necessary.[3]
Suboptimal Imaging Settings Optimize microscope settings such as laser power, gain, and exposure time. Use the minimum settings required to detect your specific signal without amplifying the background.[5]
Probe Aggregation Visually inspect your DAR-M solution for any precipitates. If aggregates are present, centrifuge the solution and use the supernatant.
Issue 2: Autofluorescence Obscuring the this compound Signal

When the intrinsic fluorescence of the sample overlaps with the emission of DAR-M, specific correction methods are required.

Autofluorescence Correction Strategies:

There are three primary strategies to correct for autofluorescence:

  • Chemical Quenching: Treating the sample with chemical agents that reduce or eliminate autofluorescence.

  • Spectral Unmixing: Using software to differentiate the emission spectra of DAR-M from the autofluorescence spectrum.

  • Image Subtraction: Acquiring an image of the autofluorescence before staining and subtracting it from the final image.

The choice of method will depend on the nature of your sample (live or fixed), the sources of autofluorescence, and the imaging equipment available.

Experimental Protocols

Here are detailed protocols for the key autofluorescence correction techniques.

Protocol 1: Chemical Quenching of Autofluorescence in Fixed Tissues

This method is suitable for fixed cells or tissue sections where autofluorescence is a known issue. Several quenching agents are available, and their effectiveness can vary depending on the tissue type and the source of autofluorescence.

Quantitative Comparison of Autofluorescence Quenching Agents:

Quenching Agent Typical Concentration Reduction Efficacy (Approx.) Notes
Sudan Black B 0.1% - 0.3% in 70% ethanol88% ± 0.3%Effective for lipofuscin, but can introduce a dark precipitate.[6]
TrueBlack™ Lipofuscin Autofluorescence Quencher Per manufacturer's instructions89-93%Specifically designed to quench lipofuscin autofluorescence.[6][7]
MaxBlock™ Autofluorescence Reducing Reagent Kit Per manufacturer's instructions90-95%Broad-spectrum autofluorescence quenching.[6][7]
Sodium Borohydride (NaBH₄) 0.1% - 1% in PBSVariable, can sometimes increase AFPrimarily reduces aldehyde-induced autofluorescence.[8]
Copper(II) Sulfate (CuSO₄) 10 mM in ammonium acetate buffer52% ± 1% (at 488 nm excitation)Can be effective for certain types of autofluorescence.[6]

Detailed Methodology for Sudan Black B Treatment:

  • Prepare a 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Stir for at least 30 minutes and filter through a 0.2 µm filter.

  • Rehydrate your fixed samples: If your samples are dehydrated, rehydrate them through a graded series of ethanol to PBS.

  • Incubate with Sudan Black B: Immerse the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash thoroughly: Wash the samples extensively with PBS to remove excess Sudan Black B.

  • Proceed with DAR-M staining: Continue with your standard this compound staining protocol.

Protocol 2: Autofluorescence Correction using Spectral Unmixing

Spectral unmixing is a powerful computational technique that separates the emission spectra of multiple fluorophores, including autofluorescence, on a pixel-by-pixel basis. This requires a confocal microscope with a spectral detector.

Experimental Workflow for Spectral Unmixing:

cluster_prep Sample Preparation cluster_acq Image Acquisition (Spectral Detector) cluster_analysis Data Analysis unstained Prepare Unstained Control Sample acq_auto Acquire Lambda Stack of Unstained Sample (Autofluorescence Reference Spectrum) unstained->acq_auto stained Prepare DAR-M Stained Sample acq_dar Acquire Lambda Stack of DAR-M Stained Sample stained->acq_dar unmix Perform Linear Unmixing in Software (e.g., ZEN, LAS X, ImageJ) acq_auto->unmix acq_dar->unmix result Generate Autofluorescence-Corrected DAR-M Image unmix->result

Caption: Workflow for autofluorescence correction using spectral unmixing.

Detailed Methodology:

  • Prepare two samples: One sample stained with this compound and an identical unstained sample to serve as the autofluorescence control.

  • Acquire a reference spectrum for autofluorescence: Using a confocal microscope with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of the unstained sample. This will be your reference spectrum for autofluorescence.

  • Acquire a lambda stack of your stained sample: Under the same imaging conditions, acquire a lambda stack of your DAR-M stained sample.

  • Perform linear unmixing: Use the microscope's software or a program like ImageJ/Fiji to perform linear unmixing.[9] You will need to provide the software with the reference spectrum for autofluorescence and a reference spectrum for DAR-M (which can be obtained from a pure DAR-M solution or a brightly stained region with minimal autofluorescence).

  • Analyze the unmixed image: The software will generate separate images for the autofluorescence and the DAR-M signal, allowing for accurate quantification of the NO-dependent fluorescence.

Protocol 3: Autofluorescence Correction using Image Subtraction

This method is a simpler alternative to spectral unmixing and can be performed with a standard fluorescence microscope and image analysis software.

Experimental Workflow for Image Subtraction:

cluster_pre Pre-Staining cluster_stain Staining cluster_post Post-Staining cluster_analysis Image Analysis image_auto Acquire Image of Unstained Sample (Autofluorescence Image) stain_dar Stain Sample with this compound image_auto->stain_dar subtract Subtract Autofluorescence Image from Final Image (Pixel-by-Pixel) image_auto->subtract image_final Acquire Image of Stained Sample (Final Image) stain_dar->image_final image_final->subtract result Generate Autofluorescence-Corrected DAR-M Image subtract->result

Caption: Workflow for autofluorescence correction using image subtraction.

Detailed Methodology:

  • Acquire an "autofluorescence" image: Before staining with this compound, acquire an image of your sample using the same filter set and imaging parameters that you will use for the final image. This image will capture the autofluorescence.

  • Stain with this compound: Proceed with your standard DAR-M staining protocol.

  • Acquire the "final" image: After staining, acquire an image of the same field of view using identical imaging parameters as in step 1.

  • Perform image subtraction: In an image analysis program (e.g., ImageJ/Fiji), subtract the "autofluorescence" image from the "final" image on a pixel-by-pixel basis.[10]

  • Analyze the resulting image: The resulting image will have the autofluorescence component removed, providing a clearer view of the specific DAR-M signal.

Signaling Pathway

This compound is used to detect nitric oxide (NO), a key signaling molecule in many physiological and pathological processes. The canonical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).

Nitric Oxide Signaling Pathway:

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PDE Phosphodiesterase (PDE) cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG GMP GMP PDE->GMP Downstream Downstream Cellular Responses (e.g., vasodilation, neurotransmission) PKG->Downstream

Caption: The canonical nitric oxide (NO) signaling pathway.[11][12]

References

Best practices for Diaminorhodamine-M solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of Diaminorhodamine-M (DAR-4M) solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAR-4M) and what is its primary application?

This compound (DAR-4M) is a fluorescent probe used for the detection of nitric oxide (NO).[1] In its native state, DAR-4M is weakly fluorescent. However, upon reaction with NO in the presence of oxygen, it forms a highly fluorescent triazole derivative (DAR-4M T), emitting an orange fluorescence.[1] This property makes it a valuable tool for measuring NO production in biological systems. It is suitable for detecting extracellular NO and can be used in a wide pH range (4-12).[1]

Q2: What is the difference between DAR-4M and DAR-4M AM?

DAR-4M is cell-impermeable and is used for detecting extracellular NO.[1] DAR-4M AM is a cell-permeable version of the probe. The acetoxymethyl (AM) ester group allows the molecule to cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the active DAR-4M probe inside the cell for the detection of intracellular NO.

Q3: What is the optimal concentration of DAR-4M for experiments?

The optimal concentration of DAR-4M is typically between 5 µM and 10 µM.[1] However, the ideal concentration can vary depending on the specific cell type, experimental conditions, and the expected concentration of NO.[1] It is recommended to perform a concentration optimization experiment to determine the best concentration for your specific assay. Using a higher than necessary concentration may lead to adverse effects.[1]

Q4: What solvent should be used to prepare a DAR-4M stock solution?

DAR-4M is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a stock solution in high-quality, anhydrous DMSO.

Q5: How should DAR-4M be stored?

FormStorage TemperatureDurationSpecial Instructions
Solid -20°CUp to 6 monthsKeep tightly sealed.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Working Solution (in buffer) Room TemperatureFor immediate usePrepare fresh on the day of the experiment.

Data compiled from multiple sources.

Experimental Protocols

Preparation of a 5 mM DAR-4M Stock Solution in DMSO
  • Allow the vial of solid DAR-4M to equilibrate to room temperature before opening to prevent moisture condensation.

  • To prepare a 5 mM stock solution from 1 mg of DAR-4M (Molecular Weight: 430.50 g/mol ), add 0.47 mL of anhydrous DMSO to the vial.[1]

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C and protect them from light.

Preparation of a 10 µM DAR-4M Working Solution
  • Thaw a vial of the 5 mM DAR-4M stock solution at room temperature.

  • Dilute the stock solution 1:500 in a neutral buffer solution (e.g., PBS, pH 7.4) to achieve a final working concentration of 10 µM.[1]

  • Use the working solution immediately after preparation. Do not store diluted working solutions.

Troubleshooting Guide

Problem Possible Cause Solution
Weak or No Fluorescence Signal Incorrect filter set: The excitation and emission wavelengths are not optimal for DAR-4M T.Use a filter set appropriate for Cy3 or with excitation around 552-560 nm and emission around 575-578 nm.[1][2]
Low NO concentration: The biological system is not producing enough NO to be detected.Use a positive control, such as an NO donor (e.g., NONOate), to confirm that the probe is working.
Reagent degradation: The DAR-4M stock solution has degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from solid DAR-4M. Always aliquot the stock solution to minimize freeze-thaw cycles.
Presence of interfering substances: Components in the media or buffer are quenching the fluorescence or interfering with the reaction.Avoid using media containing phenol red or high concentrations of vitamins, serum, or BSA, as these can lower the sensitivity of NO detection.[1]
High Background Fluorescence Autofluorescence: The sample itself has high intrinsic fluorescence.Measure the autofluorescence of a control sample that has not been treated with DAR-4M and subtract this from the experimental samples.
Probe concentration is too high: Excess probe can lead to non-specific fluorescence.Optimize the DAR-4M concentration by performing a titration to find the lowest concentration that gives a robust signal.
Light-induced damage: Exposure to excitation light for prolonged periods can cause photobleaching and increase background.Minimize the exposure time of the sample to the excitation light.
Signal Instability or Fading Photobleaching: The fluorescent product (DAR-4M T) is being destroyed by the excitation light.Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if applicable.
Cellular toxicity: The probe or the solvent (DMSO) is causing cellular stress or death.Lower the concentration of DAR-4M and ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
pH changes: Although DAR-4M is stable over a wide pH range, extreme pH shifts in the local environment could affect the signal.Ensure the buffer system is adequate to maintain a stable physiological pH throughout the experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis solid_dar4m Solid DAR-4M stock_solution 5 mM Stock Solution solid_dar4m->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution working_solution 10 µM Working Solution stock_solution->working_solution Dilute 1:500 buffer Neutral Buffer (e.g., PBS) buffer->working_solution incubation Incubate with Working Solution working_solution->incubation sample Biological Sample sample->incubation measurement Fluorescence Measurement (Ex: ~560 nm, Em: ~575 nm) incubation->measurement raw_data Raw Fluorescence Data measurement->raw_data analysis Data Analysis (Background Subtraction, etc.) raw_data->analysis results Results analysis->results

Caption: Experimental workflow for the preparation and use of this compound.

signaling_pathway NO Nitric Oxide (NO) DAR4MT DAR-4M Triazole (Highly Fluorescent) NO->DAR4MT Reacts with O2 Oxygen (O2) O2->DAR4MT DAR4M This compound (Weakly Fluorescent) DAR4M->DAR4MT

Caption: Simplified signaling pathway of Nitric Oxide detection by this compound.

References

Optimizing laser power and exposure time for Diaminorhodamine-M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Diaminorhodamine-M (DAR-4M), with a specific focus on laser power and exposure time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe designed for the detection of nitric oxide (NO).[1][2] Its acetoxymethyl ester form, DAR-4M AM, is cell-permeable. Once inside a cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR-4M.[3] In the presence of NO, DAR-4M undergoes a reaction to form a highly fluorescent triazole derivative.[4] It is known for being more photostable than fluorescein-based NO probes and its fluorescence is stable over a wide pH range (4-12).[1][5]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation wavelength for the NO-reacted form of this compound is approximately 560 nm, and its fluorescence emission peaks at around 575 nm, which is in the orange-red portion of the visible spectrum.[3][4]

Q3: What is the recommended concentration of DAR-4M AM for live-cell imaging?

For live-cell imaging, a starting concentration of 5-10 µM of DAR-4M AM is recommended.[1][3] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to find the lowest possible concentration that yields a sufficient signal-to-noise ratio, in order to minimize potential cytotoxicity.

Q4: My fluorescence signal is very weak. What are the possible causes and solutions?

A weak fluorescence signal can be due to several factors:

  • Low Nitric Oxide Production: The cells may not be producing enough NO to be detected. It is crucial to include positive controls, such as cells treated with an NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP), to ensure the probe is working correctly.

  • Suboptimal Probe Concentration: The concentration of DAR-4M AM may be too low. Consider performing a titration to determine the optimal concentration for your specific cell type.

  • Incomplete Esterase Cleavage: The AM ester form of the probe must be cleaved by intracellular esterases to become active. Insufficient incubation time may lead to a weak signal. An incubation period of 30-60 minutes is typically recommended.

  • Incorrect Microscope Settings: Ensure that the excitation and emission filters on your microscope are correctly set for DAR-4M (Ex: ~560 nm, Em: ~575 nm). Also, check that the laser power and exposure time are appropriate. Refer to the optimization protocol below.

Q5: I am observing rapid photobleaching of my signal. How can I minimize this?

Photobleaching is the light-induced, irreversible destruction of a fluorophore.[] To minimize photobleaching of this compound:

  • Reduce Laser Power: Use the lowest laser power that provides an adequate signal.

  • Decrease Exposure Time: Use the shortest possible exposure time. For dim samples, it is often better to use a more sensitive detector or signal averaging rather than excessively long exposures.

  • Minimize Light Exposure: Only expose the sample to the excitation light when acquiring an image. Use neutral density filters or a lower laser power setting during initial focusing and locating the region of interest.[]

  • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.

Troubleshooting Guide: Optimizing Laser Power and Exposure Time

Optimizing laser power and exposure time is a critical step to ensure a strong signal while minimizing photobleaching and phototoxicity. The ideal settings will depend on your specific microscope, sample, and the expression level of the target.

The Relationship Between Laser Power, Exposure Time, and Signal Quality

There is a direct, but not always linear, relationship between laser power, exposure time, fluorescence intensity, and photobleaching.

  • Fluorescence Intensity: Generally, increasing laser power or exposure time will result in a brighter signal. However, at very high laser powers, you may observe signal saturation or even a sublinear increase in fluorescence.[7]

  • Photobleaching: The rate of photobleaching increases with both higher laser power and longer cumulative exposure time.[8]

The goal is to find a "sweet spot" that provides a good signal-to-noise ratio without causing excessive photobleaching over the course of your experiment.

Illustrative Data Tables

The following tables provide an illustrative example of the relationship between imaging parameters. The actual values will vary based on your specific experimental setup.

Table 1: Illustrative Effect of Laser Power on Signal and Photobleaching (Assumes a constant exposure time of 100 ms)

Laser Power (% of Max)Laser Power (mW at sample)Initial Fluorescence Intensity (Arbitrary Units)Signal Half-Life (seconds of continuous exposure)
1%0.051500>300
5%0.257200120
10%0.501350050
25%1.252800015
50%2.5045000 (potential saturation)<5

Table 2: Illustrative Effect of Exposure Time on Signal and Photobleaching (Assumes a constant laser power of 10%)

Exposure Time (ms)Initial Fluorescence Intensity (Arbitrary Units)Number of Acquisitions Until 50% Bleaching
507000>100
1001350050
2002500025
50055000 (potential saturation)10

Experimental Protocols

Protocol 1: Live-Cell Staining with DAR-4M AM
  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture them to the desired confluency.

  • Reagent Preparation: Prepare a 5-10 mM stock solution of DAR-4M AM in anhydrous DMSO. On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS or serum-free medium) to a final working concentration of 5-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash them once with the buffer. Add the DAR-4M AM working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells two to three times with the buffer to remove any excess probe.

  • Imaging: Add fresh buffer or medium to the cells and proceed with imaging on the fluorescence microscope.

Protocol 2: Step-by-Step Guide to Optimizing Imaging Parameters

This protocol will guide you through finding the optimal laser power and exposure time for your experiment.

  • Prepare a Test Sample: Use a sample with expected high NO production (e.g., a positive control) for setting the initial parameters.

  • Set Initial Microscope Settings:

    • Select the appropriate objective lens for your desired magnification.

    • Set the filter cube or detector settings for DAR-4M (e.g., Ex: 560 nm, Em: 575 nm).

  • Determine Minimum Laser Power:

    • Start with a very low laser power (e.g., 1%) and a moderate exposure time (e.g., 100-200 ms).

    • Focus on your sample.

    • Gradually increase the laser power until the fluorescent signal is clearly visible above the background noise. This is your minimum workable laser power.

  • Optimize Exposure Time:

    • Using the minimum laser power determined in the previous step, acquire a series of images with varying exposure times (e.g., 50 ms, 100 ms, 200 ms, 500 ms).

    • Examine the images and their corresponding histograms. The optimal exposure time is the shortest one that provides a good dynamic range without significant pixel saturation. Many imaging software packages will indicate saturated pixels, often in red.

  • Assess Photobleaching:

    • Using the determined laser power and exposure time, acquire a time-lapse series of images (e.g., one image every 5-10 seconds for 2-5 minutes).

    • Plot the mean fluorescence intensity over time. If the signal decreases by more than 10-15% over the desired duration of your experiment, you should further reduce the laser power or exposure time.

  • Final Parameter Selection: Choose the combination of laser power and exposure time that provides the best compromise between signal intensity and photostability for your specific experimental needs.

Visualizations

DAR4M_Mechanism DAR4M_AM_ext DAR-4M AM (Cell-Permeable) Cell_Membrane Cell Membrane DAR4M_AM_ext->Cell_Membrane Diffusion DAR4M_int DAR-4M (Cell-Impermeable) Cell_Membrane->DAR4M_int Esterase Cleavage DAR4M_T DAR-4M Triazole (Highly Fluorescent) DAR4M_int->DAR4M_T Reaction NO Nitric Oxide (NO) NO->DAR4M_int Fluorescence Orange Fluorescence (~575 nm) DAR4M_T->Fluorescence Laser Excitation Light (~560 nm) Laser->DAR4M_T Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Steps cluster_decision Decision cluster_result Result A Prepare Stained Live-Cell Sample B Set Low Laser Power (e.g., 1%) A->B C Increase Power Until Signal is Visible B->C D Adjust Exposure Time for Good Dynamic Range C->D E Acquire Time-Lapse (e.g., 5 min) D->E F Photobleaching Acceptable? E->F G Use Optimal Settings F->G Yes H Reduce Power or Exposure Time F->H No H->D

References

Dealing with rapid signal decay in Diaminorhodamine-M experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diaminorhodamine-M Experiments

This guide provides troubleshooting strategies and frequently asked questions to address rapid signal decay and other common issues encountered when using this compound fluorescent probes for nitric oxide (NO) detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe designed to detect nitric oxide (NO).[1] Its cell-permeable version, DAR-4M AM, can cross the cell membrane.[2] Inside the cell, esterases cleave the AM group, trapping the now cell-impermeable DAR-4M.[2][3] In its non-reacted state, DAR-4M is weakly fluorescent. It reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative, which can be excited at ~560 nm to produce a strong orange fluorescence at ~575 nm.[1][2]

Q2: What is "rapid signal decay" and what are its primary causes?

Rapid signal decay, often called photobleaching, is the irreversible loss of fluorescence due to light-induced chemical damage to the fluorophore.[4] This is a significant challenge in live-cell imaging.[5] The primary causes are:

  • High-Intensity Illumination: Using excessive laser or lamp power.[4]

  • Prolonged Exposure: Exposing the sample to excitation light for extended periods.[4][6]

  • Reactive Oxygen Species (ROS): The process of fluorescence excitation can generate ROS, which can, in turn, damage the fluorophore and the cell, a phenomenon known as phototoxicity.[7][8]

Q3: How can I minimize photobleaching during my experiment?

Minimizing photobleaching involves reducing the total amount of light the sample is exposed to.[6] Key strategies include:

  • Reduce Excitation Light Intensity: Use the lowest possible light power that still provides a detectable signal.[5][9] Neutral density filters can help achieve this.[5]

  • Minimize Exposure Time: Use the shortest possible camera exposure times and avoid unnecessarily long time-lapse acquisitions.[5][6]

  • Use Sensitive Detectors: Employ high quantum efficiency cameras (e.g., back-illuminated sensors) that can capture faint signals, reducing the need for high excitation power.[4]

  • Use Antifade Reagents: For live-cell imaging, reagents like ProLong™ Live or Trolox can be added to the medium to scavenge ROS and protect the fluorophore.[10][11] For fixed samples, use an antifade mounting medium.[12][13]

Q4: Can the probe leak out of the cells?

Yes, while the cleaved DAR-4M is less permeable than its AM ester form, it can slowly leak out of cells over time.[2] This can contribute to a gradual decrease in signal intensity, distinct from the rapid decay caused by photobleaching. If you observe signal loss even without continuous illumination, probe leakage may be a contributing factor.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Signal fades almost instantly upon illumination. Photobleaching: Excitation light intensity is too high.- Reduce laser/lamp power to 1-10% of maximum and increase incrementally.- Use a neutral density (ND) filter to attenuate the light source.[5]- Decrease camera exposure time and increase detector gain/sensitivity.
Signal is initially strong but decays over a time-lapse series. Cumulative Photobleaching & Phototoxicity: Repeated exposure, even at low power, damages the probe and the cell.[4]- Increase the time interval between acquisitions.- Use the lowest possible light dose (intensity x duration) for each time point.[5]- Add a live-cell compatible antifade reagent like Trolox to the imaging medium.[11]
No fluorescent signal is detected. Incorrect Filter Set: Excitation/emission filters do not match the probe's spectra (Ex/Em: ~560/575 nm).- Verify that your microscope's filter cube is appropriate for rhodamine-based dyes.- Check the spectral data for your specific light source to ensure it emits at ~560 nm.[9]
Probe Degradation: The DAR-4M AM probe is sensitive to storage conditions.- Aliquot the probe upon receipt and store at -20°C, protected from light and moisture.- Use freshly diluted probe for each experiment.
Inefficient NO Production: The experimental conditions are not stimulating nitric oxide synthesis.- Include a positive control (e.g., a known NO donor like SNAP or SIN-1) to confirm the probe is working.- Ensure your cellular stimulation protocol is effective.
High background fluorescence. Incomplete Washout: Extracellular or non-hydrolyzed DAR-4M AM remains.- Increase the number or duration of washing steps after loading the probe.- Ensure the final imaging is performed in a clear, phenol red-free medium.
Autofluorescence: Cells or medium components are naturally fluorescent.- Image a control sample of unlabeled cells using the same settings to determine the level of autofluorescence.- Use a phenol red-free imaging medium.

Key Experimental Protocol: Detecting NO in Cultured Cells

This protocol provides a general framework for using DAR-4M AM. Optimization is recommended for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Prepare a 1-5 mM stock solution of DAR-4M AM in anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

2. Cell Preparation:

  • Plate cells on a glass-bottom dish or coverslip suitable for microscopy.

  • Allow cells to adhere and reach the desired confluency.

3. Probe Loading:

  • Warm a tube of balanced salt solution (like HBSS) or serum-free medium to 37°C.

  • Dilute the DAR-4M AM stock solution into the pre-warmed medium to a final working concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with the warm medium.

  • Add the DAR-4M AM loading solution to the cells.

  • Incubate for 20-30 minutes at 37°C in the dark.

4. Wash and De-esterification:

  • Remove the loading solution.

  • Wash the cells two to three times with warm, phenol red-free medium to remove any extracellular probe.

  • Add fresh, warm imaging medium (consider supplementing with an antifade reagent like Trolox if conducting long-term imaging).

  • Incubate for an additional 15-20 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.[3]

5. Imaging:

  • Transfer the dish to the microscope stage, ensuring the sample remains at 37°C.

  • Use an appropriate filter set for rhodamine (e.g., Excitation: 540-560 nm, Emission: >570 nm).

  • Crucially, start with the lowest possible excitation light intensity.

  • Focus on the cells using brightfield or DIC, then switch to fluorescence only when ready to acquire an image.[5]

  • Stimulate cells with your agonist of interest to induce NO production and begin image acquisition.

Visualizations

Signaling and Detection Pathway

NO_Detection_Pathway cluster_Cell Cell Interior L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces DAR4M_T DAR-4M T (Highly Fluorescent) NO->DAR4M_T DAR4M_AM DAR-4M AM (Cell-Permeable) Esterases Esterases DAR4M DAR-4M (Non-fluorescent) DAR4M_AM->DAR4M Cleaved by DAR4M->DAR4M_T Reacts with NO Light Detected Signal DAR4M_T->Light Emits Light (~575 nm) DAR4M_AM_ext DAR-4M AM (Added to medium) DAR4M_AM_ext->DAR4M_AM Crosses membrane Light_Source Excitation Light (~560 nm) Light_Source->DAR4M_T Excites

Caption: Nitric oxide detection pathway using DAR-4M AM probe.

Troubleshooting Workflow for Signal Decay

Troubleshooting_Workflow start Problem: Rapid Signal Decay check_imaging Step 1: Assess Imaging Parameters start->check_imaging adjust_power Reduce Excitation Power & Exposure Time check_imaging->adjust_power High Light Dose? check_reagents Step 2: Verify Reagents check_imaging->check_reagents Light Dose Low adjust_power->check_reagents use_antifade Add Antifade Reagent to Medium check_reagents->use_antifade Phototoxicity Suspected check_probe Use Fresh Probe Aliquot & Positive Control (NO Donor) check_reagents->check_probe No Signal or Weak Signal use_antifade->check_probe check_protocol Step 3: Review Protocol check_probe->check_protocol optimize_wash Optimize Wash Steps & De-esterification Time check_protocol->optimize_wash end Signal Stabilized optimize_wash->end

Caption: A step-by-step workflow for troubleshooting signal decay.

Decision Tree for Identifying Decay Cause

Decision_Tree n1 Is signal decay rapid (< seconds) upon illumination? n2 Is decay gradual over a long time-lapse (> minutes)? n1->n2 No r1 Cause: Severe Photobleaching Solution: Drastically reduce light intensity/exposure. n1->r1 Yes r2 Cause: Cumulative Photobleaching Solution: Reduce sampling rate, use antifade reagents. n2->r2 Yes r3 Cause: Probe Leakage / Cell Health Solution: Confirm cell viability, shorten experiment duration. n2->r3 No n3 Is the background signal high? r4 Cause: Inadequate Washout Solution: Improve washing protocol, use phenol red-free medium. n3->r4 Yes r5 Continue Optimizing Acquisition Settings n3->r5 No r2->n3 r3->n3 r4->r5

References

Troubleshooting guide for unexpected Diaminorhodamine-M localization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers and scientists using Diaminorhodamine-M (and its acetoxymethyl ester, this compound AM) for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any fluorescent signal after loading my cells with this compound AM.

A1: This could be due to several factors, ranging from the probe itself to the biological state of your cells.

  • No Nitric Oxide Production: The primary reason for a lack of signal is the absence of NO or other reactive nitrogen species in your cells. Ensure your experimental conditions are appropriate to induce NO production. Consider using a positive control, such as cells stimulated with a known NO inducer (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages) or a chemical NO donor.

  • Improper Probe Handling: this compound AM is sensitive to light and moisture. Ensure it has been stored correctly at -20°C and protected from light. Once reconstituted in DMSO, it should be aliquoted and stored frozen. Avoid repeated freeze-thaw cycles.

  • Incomplete Hydrolysis of the AM Ester: The AM ester form allows the probe to cross the cell membrane. Once inside the cell, esterases are required to cleave the AM group, trapping the probe intracellularly and enabling it to react with NO.[1] If your cells have low esterase activity, the probe may not be effectively loaded. You can test for esterase activity using a general substrate like calcein AM.

  • Suboptimal Probe Concentration: The optimal concentration for DAR-4M AM is typically in the range of 5-10 µM.[1][2] A concentration that is too low will result in a weak signal. It is advisable to perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions.

  • Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters for this compound T (the fluorescent product). The approximate excitation maximum is 560 nm, and the emission maximum is 575 nm.[1][2]

Q2: My fluorescent signal is very weak.

A2: A weak signal can be caused by the issues mentioned in Q1, but also by the following:

  • Low Levels of NO Production: The signal intensity is proportional to the amount of NO/RNS. Your experimental stimulus may only be inducing a small amount of NO.

  • Presence of Interfering Substances: Components in your cell culture medium, such as phenol red, vitamins, or serum proteins (like BSA), can sometimes reduce the sensitivity of NO detection.[1][2] It is recommended to perform the final incubation and imaging in a clear, serum-free buffer like HBSS.

  • Photobleaching: Rhodamine dyes can be susceptible to photobleaching. Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if you are imaging fixed cells.

Q3: I am observing diffuse, non-specific staining throughout the cell, rather than localization to a specific organelle.

A3: The localization of the this compound T signal is indicative of the location of NO and RNS production.

  • Expected Diffuse Signal: Nitric oxide is a small, diffusible gas. Therefore, a diffuse cytosolic signal is often expected. The probe will become fluorescent wherever it encounters NO.

  • Probe Leakage: Although the hydrolyzed DAR-4M is less cell-permeable, some leakage can occur over time, which could contribute to a diffuse signal or background fluorescence.[1]

  • High Probe Concentration: Using too high a concentration of DAR-4M AM can lead to the probe aggregating or binding non-specifically within the cell, resulting in a diffuse background signal.[1][2]

Q4: The fluorescence is localized to unexpected puncta or aggregates.

A4: This is a common artifact in fluorescence microscopy.

  • Probe Precipitation: If the DAR-4M AM is not fully dissolved in your buffer before adding it to the cells, it can form fluorescent precipitates that are taken up by the cells or stick to the coverslip. Ensure the probe is well-vortexed after dilution.

  • Autofluorescence: Some cells naturally contain fluorescent molecules that can be mistaken for a specific signal. This is particularly true for metabolically active cells which may have fluorescent compounds within lysosomes or mitochondria. To check for this, image a sample of unstained cells under the same conditions.

  • Cell Stress or Death: Stressed or dying cells can exhibit punctate staining patterns and often show increased, non-specific fluorescence. Use a viability dye to confirm that the cells you are imaging are healthy.

Q5: I see a signal in my negative control cells (unstimulated).

A5: Basal levels of NO production can occur in some cell types. However, a high signal in your negative control could indicate a problem.

  • Probe Oxidation: this compound can be oxidized by reactive species other than NO, although it has low cross-reactivity with many other radicals.[3] However, its fluorescence yield can be enhanced in the presence of other oxidants.[4]

  • Contamination: Ensure all your buffers and media are free from contamination that could induce an oxidative stress response in your cells.

  • Light-Induced Damage: Excessive exposure to the excitation light can generate reactive oxygen species, which may lead to a false-positive signal.

Data Summary Table

ParameterRecommended Value/ConditionPotential Issues
Probe Concentration 5 - 10 µMToo low: Weak signal. Too high: Cytotoxicity, non-specific binding.[1][2]
Excitation Wavelength ~560 nmMismatch with filter set will lead to poor signal.
Emission Wavelength ~575 nmMismatch with filter set will lead to poor signal.
Working Buffer Serum-free medium or buffer (e.g., HBSS)Phenol red, serum, and BSA can interfere with the signal.[1][2]
pH Range 4 - 12The probe is effective over a wide pH range.[1][2]
Cell Permeability DAR-4M AM: Yes; DAR-4M: NoIncomplete hydrolysis of AM ester leads to poor loading.[1]
Specificity Reactive Nitrogen Species (RNS)Not entirely specific for NO; other oxidants can enhance signal.[3][4]

Experimental Protocols

Protocol 1: Detection of Intracellular NO in Cultured Cells

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • Stimulation: If applicable, treat cells with your stimulus of interest in fresh culture medium to induce NO production. Include appropriate positive and negative controls.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of this compound AM in a serum-free, phenol red-free medium or buffer (e.g., HBSS). It is crucial to dilute from a fresh DMSO stock.

    • Remove the culture medium from the cells and wash once with the working buffer.

    • Add the this compound AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with the working buffer to remove any excess, unhydrolyzed probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters (Excitation: ~560 nm, Emission: ~575 nm).

Visualizations

G This compound AM Mechanism of Action DAR_AM This compound AM (Cell Permeable) DAR This compound (Cell Impermeable, Non-fluorescent) DAR_AM->DAR Hydrolysis Cell Cell Membrane DAR_AM->Cell Diffusion DAR_T This compound T (Fluorescent) DAR->DAR_T NO Nitric Oxide (NO) & Reactive Nitrogen Species (RNS) Esterases Intracellular Esterases NO->DAR_T Reaction

Caption: Mechanism of intracellular NO detection using this compound AM.

Troubleshooting Troubleshooting Workflow Start Unexpected Localization or No Signal Q_Signal Is there any signal at all? Start->Q_Signal A_NoSignal Check for NO production (positive control). Verify probe handling and concentration. Check microscope filter sets. Q_Signal->A_NoSignal No Q_Localization Is the signal diffuse or punctate? Q_Signal->Q_Localization Yes Q_ControlSignal Is there signal in the negative control? A_NoSignal->Q_ControlSignal A_Diffuse This may be expected due to NO diffusion. Consider high probe concentration or probe leakage. Q_Localization->A_Diffuse Diffuse A_Punctate Check for probe precipitation. Assess cell health (viability stain). Check for autofluorescence (unstained control). Q_Localization->A_Punctate Punctate A_Diffuse->Q_ControlSignal A_Punctate->Q_ControlSignal A_ControlSignal Assess basal NO levels. Check for probe auto-oxidation or contamination in buffers. Q_ControlSignal->A_ControlSignal Yes End Problem Resolved Q_ControlSignal->End No A_ControlSignal->End

Caption: A logical workflow for troubleshooting this compound localization issues.

References

Validation & Comparative

A Head-to-Head Comparison of Diaminorhodamine-M and DAF-2 for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. This guide provides a comprehensive comparison of two widely used fluorescent probes: Diaminorhodamine-M (DAR-M) and 4,5-Diaminofluorescein (DAF-2), offering insights into their performance, experimental protocols, and underlying mechanisms to aid in the selection of the most appropriate tool for your research needs.

Nitric oxide, a transient and highly reactive free radical, acts as a key signaling molecule in a vast array of biological systems. Its detection, however, is challenging due to its short half-life and low physiological concentrations. Fluorescent probes have emerged as indispensable tools for real-time NO imaging in living cells and tissues. Among the most prominent are DAF-2 and the more recent rhodamine-based probe, DAR-M. This guide will objectively compare these two probes, presenting experimental data to inform your selection process.

Performance Characteristics: A Comparative Overview

Both DAR-M and DAF-2 are non-fluorescent molecules that, upon reacting with an intermediate derived from the oxidation of nitric oxide, are converted into highly fluorescent triazole derivatives. However, they exhibit key differences in their spectral properties, sensitivity, specificity, and photostability.

PropertyThis compound (as DAR-4M)4,5-Diaminofluorescein (DAF-2)
Excitation Max. ~554-560 nm[1][2]~495 nm[1][3]
Emission Max. ~572-575 nm[1][2]~515 nm[1][3]
Fluorescence Color Orange-RedGreen
Cell Permeability DAR-4M AM (acetoxymethyl ester) is cell-permeable.[4][5]DAF-2 DA (diacetate) is cell-permeable.[3][6]
Detection Limit ~7-10 nM[4]~2-5 nM[2][3][5]
pH Range Stable over a wide pH range (4-12).[2][5]Optimal fluorescence in the neutral to slightly alkaline range.
Photostability Generally considered more photostable than fluorescein-based dyes.Prone to photobleaching, requiring careful control of laser intensity.[7]
Quantum Yield Higher fluorescence yield reported compared to fluorescein-based probes.Fluorescence quantum efficiency increases over 100-fold upon reaction with NO.[3]

Specificity and Potential Interferences

An ideal nitric oxide probe would be exclusively reactive with NO. However, in complex biological environments, cross-reactivity with other reactive species is a significant consideration.

This compound (DAR-M): While DAR-M reacts with nitric oxide, its fluorescence can be further enhanced in the presence of other reactive nitrogen species (RNS). It is important to note that it does not react with non-NO RNS alone.

4,5-Diaminofluorescein (DAF-2): The specificity of DAF-2 has been a subject of considerable research. Studies have shown that its fluorescence can be influenced by other molecules and reactive species:

  • Peroxynitrite (ONOO⁻): DAF-2 has been shown to have a higher sensitivity for peroxynitrite, a product of the reaction between nitric oxide and superoxide, than for NO itself.[7][8]

  • Dehydroascorbic Acid (DHA): DAF-2 can react with dehydroascorbic acid, the oxidized form of vitamin C, to produce a fluorescent product with a spectrum nearly identical to that of the NO-adduct.[1] This is a critical consideration in experimental systems with high levels of ascorbic acid.

  • Other Oxidants: The presence of other oxidizing agents can potentially lead to the formation of fluorescent DAF-2 derivatives that are not dependent on nitric oxide.[9]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in nitric oxide detection using these probes, the following diagrams illustrate the key signaling and experimental steps.

NO_Detection_Pathway cluster_Cell Cellular Environment cluster_Detection Detection NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Citrulline Arginine L-Arginine Arginine->NOS N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 O2 Oxygen (O2) O2->N2O3 Fluorescent_Product Fluorescent Triazole Product N2O3->Fluorescent_Product Probe_DA Cell-Permeable Probe (DAR-4M AM or DAF-2 DA) Probe Non-Fluorescent Probe (DAR-M or DAF-2) Probe_DA->Probe Hydrolysis Esterases Intracellular Esterases Probe->Fluorescent_Product Microscope Fluorescence Microscope / Plate Reader Fluorescent_Product->Microscope Excitation/Emission

Caption: General signaling pathway for nitric oxide detection.

Experimental_Workflow start Start prep_cells Prepare Cell Culture start->prep_cells load_probe Load Cells with Cell-Permeable Probe (DAR-4M AM or DAF-2 DA) prep_cells->load_probe incubate_deester Incubate for De-esterification load_probe->incubate_deester wash Wash to Remove Excess Probe incubate_deester->wash stimulate Stimulate NO Production (Optional) wash->stimulate acquire Acquire Fluorescence Images or Readings stimulate->acquire analyze Analyze Data acquire->analyze end End analyze->end

Caption: Typical experimental workflow for intracellular NO detection.

Experimental Protocols

Below are detailed methodologies for the intracellular detection of nitric oxide using DAR-4M AM and DAF-2 DA.

Protocol for Intracellular Nitric Oxide Detection using DAR-4M AM

This protocol is adapted for use in cultured cells.[1][10]

Materials:

  • DAR-4M AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate endogenous NO production

  • Fluorescence microscope or microplate reader with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~575 nm)

Procedure:

  • Preparation of DAR-4M AM Stock Solution: Prepare a 1-5 mM stock solution of DAR-4M AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, coverslips, or 96-well plates).

  • Loading of DAR-4M AM:

    • Dilute the DAR-4M AM stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the DAR-4M AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.

    • Add fresh, pre-warmed HBSS or culture medium to the cells.

  • De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the DAR-M probe inside the cells.

  • Stimulation of Nitric Oxide Production (Optional):

    • To measure stimulated NO production, add the NO donor or agonist of interest to the cells at the desired concentration.

    • For a positive control, a known NO donor like SNAP (e.g., 10 µM) can be used.

  • Fluorescence Measurement:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for rhodamine.

    • Alternatively, for quantitative analysis of a cell population, use a fluorescence microplate reader.

    • Acquire images or readings at various time points to monitor the change in fluorescence intensity, which is proportional to the intracellular NO concentration.

Protocol for Intracellular Nitric Oxide Detection using DAF-2 DA

This protocol is a standard method for using DAF-2 DA in cultured cells.[6][11][12]

Materials:

  • DAF-2 DA (diacetate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

  • NO donor (e.g., SNAP) or agonist to stimulate endogenous NO production

  • Fluorescence microscope or microplate reader with standard fluorescein/FITC filter sets (Excitation: ~495 nm, Emission: ~515 nm)

Procedure:

  • Preparation of DAF-2 DA Stock Solution: Prepare a 5 mM stock solution of DAF-2 DA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Preparation: Grow cells on a suitable imaging platform as described for the DAR-4M AM protocol.

  • Loading of DAF-2 DA:

    • Dilute the DAF-2 DA stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 5-10 µM.

    • Remove the culture medium, wash the cells once with HBSS, and add the DAF-2 DA loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the loading solution and wash the cells twice with warm HBSS.

    • Replace with fresh, pre-warmed HBSS or culture medium.

  • De-esterification: Incubate for an additional 15-30 minutes at 37°C to ensure complete cleavage of the diacetate groups by intracellular esterases.

  • Stimulation of Nitric Oxide Production (Optional):

    • Add the desired stimulus to induce NO production.

    • Include appropriate controls, such as unstimulated cells and cells treated with a known NO donor.

  • Fluorescence Measurement:

    • Begin fluorescence imaging or plate reader measurements immediately after stimulation.

    • Use standard fluorescein/FITC filter sets.

    • Due to the photosensitivity of DAF-2, it is crucial to minimize light exposure and use the lowest possible laser intensity to avoid photobleaching and photo-induced artifacts.[7]

Conclusion: Making an Informed Choice

The selection between this compound and DAF-2 for nitric oxide detection is contingent on the specific requirements of the experiment.

Choose this compound (DAR-M) when:

  • Photostability is a priority: For long-term imaging experiments or when using high-intensity light sources, the superior photostability of rhodamine-based dyes is a significant advantage.

  • Cellular autofluorescence is a concern: The longer excitation and emission wavelengths of DAR-M help to minimize interference from endogenous fluorophores that typically emit in the green spectrum.

  • Experiments are conducted under varying pH conditions: DAR-M's stable fluorescence across a broad pH range makes it a more robust choice for studies involving pH fluctuations.

Choose 4,5-Diaminofluorescein (DAF-2) when:

  • High sensitivity is paramount: DAF-2 offers a very low detection limit for nitric oxide.

  • Established protocols are preferred: As one of the first and most widely used NO probes, there is a vast body of literature and established protocols for DAF-2.

  • Potential interferences can be controlled for: If the experimental system has low levels of ascorbic acid and other interfering reactive species, or if appropriate controls are in place to account for them, DAF-2 can be a reliable tool.

Ultimately, a thorough understanding of the strengths and limitations of each probe, as outlined in this guide, will enable researchers to design more accurate and reliable experiments for the investigation of nitric oxide's multifaceted roles in biology and medicine.

References

Diaminorhodamine-M: A Critical Evaluation of its Specificity for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is paramount in unraveling its complex roles in physiological and pathological processes. Diaminorhodamine-M (DAR-M) and its derivatives have been utilized as fluorescent probes for this purpose. However, emerging evidence necessitates a critical evaluation of their specificity, particularly in the context of other reactive nitrogen species (RNS) that are often co-produced with NO.

This comparison guide provides an objective analysis of the performance of this compound as a specific NO probe, with a focus on its cross-reactivity with other RNS. The information presented herein is compiled from experimental data to aid researchers in making informed decisions about the selection and application of fluorescent probes for nitric oxide detection.

Data Presentation: Quantitative Comparison of Fluorescent Response

A crucial aspect of a fluorescent probe's utility is its specific response to the target analyte in the presence of other reactive species. Experimental studies on Diaminorhodamine-4M (DAR-4M), a close and often used analog of DAR-M, reveal important insights into its selectivity.

AnalyteProbeConcentration RangeObserved Fluorescence ResponseKey Findings
Nitric Oxide (NO) Donors (e.g., nitroprusside)DAR-4MDose-dependentA dose-dependent increase in fluorescence intensity is observed.[1]DAR-4M exhibits a markedly higher fluorescence yield to NO donors compared to other probes like DAF-FM.[1]
Peroxynitrite (ONOO⁻)DAR-4MNot specifiedPeroxynitrite alone does not cause a change in the fluorescence intensity of the probe.[1]Crucially, the presence of peroxynitrite potentiates the reaction of DAR-4M with low levels of NO donors, significantly enhancing the fluorescent signal.[1]
Superoxide (O₂⁻)DAR-4MNot specifiedFailed to change the fluorescence intensity of the probe.[1]No direct reactivity observed.
Hydrogen Peroxide (H₂O₂)DAR-4MNot specifiedFailed to change the fluorescence intensity of the probe.[1]No direct reactivity observed.
Nitroxyl (HNO)DAR-4MNot specifiedFailed to change the fluorescence intensity of the probe.[1]No direct reactivity observed.
Nitrite (NO₂⁻)Diaminorhodamine probesHigh concentrations (≥ 10 mM)Slight fluorescence observed after long incubation.Generally, diaminorhodamine probes do not react with nitrite under physiological conditions.
Nitrate (NO₃⁻)Diaminorhodamine probesNot specifiedNo significant reaction.Generally considered unreactive.

Experimental Protocols

To aid researchers in validating the specificity of their own fluorescent probes, a detailed methodology based on published studies is provided below.

In Vitro Validation of Fluorescent Probe Specificity for Nitric Oxide

Objective: To determine the fluorescence response of a probe (e.g., this compound) to nitric oxide and to assess its cross-reactivity with other relevant reactive nitrogen species.

Materials:

  • Fluorescent probe stock solution (e.g., this compound in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorometric microplate reader

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)

  • Peroxynitrite (ONOO⁻) solution

  • Sodium nitrite (NaNO₂) solution

  • Sodium nitrate (NaNO₃) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Superoxide generating system (e.g., xanthine/xanthine oxidase)

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe in PBS at the desired final concentration (e.g., 10 µM).

  • Analyte Preparation: Prepare a series of dilutions for each analyte (NO donor, peroxynitrite, nitrite, nitrate, etc.) in PBS to cover a physiologically relevant concentration range.

  • Plate Setup:

    • Pipette the probe working solution into the wells of the 96-well microplate.

    • Add the different concentrations of each analyte to their respective wells.

    • Include control wells containing only the probe in PBS (for baseline fluorescence) and wells with each analyte alone (to check for intrinsic fluorescence).

    • For testing the potentiating effect of peroxynitrite, include wells with a fixed low concentration of the NO donor and varying concentrations of peroxynitrite.

  • Incubation: Incubate the microplate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the specific probe (for DAR-M, excitation is typically around 560 nm and emission around 580 nm).

  • Data Analysis:

    • Subtract the baseline fluorescence (probe alone) from all readings.

    • Plot the fluorescence intensity against the concentration of each analyte to generate dose-response curves.

    • Compare the fluorescence response of the probe to NO with its response to other RNS.

Mandatory Visualization

To further clarify the experimental process and the underlying chemical interactions, the following diagrams are provided.

G cluster_exp Experiment cluster_analysis Analysis Probe Fluorescent Probe (e.g., DAR-M) Plate 96-well Microplate Incubation (Probe + Analytes) Probe->Plate NO_donor Nitric Oxide (NO) Donor Solution NO_donor->Plate ONOO Peroxynitrite (ONOO⁻) Solution ONOO->Plate RNS_others Other RNS (NO₂⁻, NO₃⁻, etc.) RNS_others->Plate Reader Fluorescence Measurement Plate->Reader Data Data Analysis (Dose-Response Curves) Reader->Data Conclusion Specificity Assessment Data->Conclusion G cluster_main_pathway Primary Reaction Pathway cluster_interference Interference Pathway DARM This compound (Non-fluorescent) Triazole Triazole Product (Fluorescent) DARM->Triazole + NO + O₂ NO Nitric Oxide (NO) NO->Triazole O2 Oxygen (O₂) O2->Triazole Potentiation Potentiated Fluorescence Triazole->Potentiation ONOO Peroxynitrite (ONOO⁻) ONOO->Potentiation Potentiates reaction with NO

References

A Head-to-Head Comparison: Diaminorhodamine-M vs. the Griess Assay for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the crucial task of nitric oxide (NO) quantification, the choice of assay is paramount. This guide provides a comprehensive cross-validation of two popular methods: the fluorescent Diaminorhodamine-M (DAR-M) assay and the colorimetric Griess assay. We present a detailed comparison of their principles, performance, and protocols, supported by experimental data, to facilitate an informed decision for your specific research needs.

Nitric oxide is a ubiquitous signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] Accurate measurement of NO is therefore critical in many areas of biological research and drug development. This guide focuses on two widely used methods for indirect NO detection: the DAR-M assay, which relies on a fluorescent reporter, and the Griess assay, a long-established colorimetric method.

At a Glance: Key Performance Characteristics

The selection of an appropriate NO detection assay hinges on factors such as sensitivity, sample type, and potential interfering substances. The following table summarizes the key performance characteristics of the DAR-M and Griess assays based on available data.

FeatureThis compound (DAR-M) AssayGriess Assay
Principle FluorescentColorimetric (Azo Dye Formation)
Detection Limit ~10 nM[4][5]~0.5 - 2.5 µM[6][7]
Primary Analyte Nitric Oxide (in the presence of O₂)Nitrite (NO₂⁻)
Sample Type Live cells, aqueous solutionsCell culture media, plasma, serum, urine, tissue homogenates
Interferences Dehydroascorbic acid (DHA), Ascorbic acid (AA)[8][9]Proteins, NADPH, sulfhydryl-containing compounds, some cell culture media components[10][11]
Advantages High sensitivity, suitable for live-cell imagingInexpensive, simple, robust for high NO concentrations
Disadvantages Potential for off-target reactions, photobleachingLower sensitivity, interference from biological sample components

Unraveling the Mechanism: How They Work

The DAR-M and Griess assays employ fundamentally different strategies to quantify nitric oxide, which is an unstable and short-lived molecule.

The This compound (DAR-M) assay utilizes a fluorescent probe that is virtually non-fluorescent until it reacts with nitric oxide in the presence of oxygen. This reaction forms a highly fluorescent triazole derivative. For intracellular NO detection, a cell-permeable version, DAR-4M AM, is used. Inside the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the probe and making it responsive to intracellular NO production.[2] The resulting fluorescence intensity is directly proportional to the amount of NO.

The Griess assay , first described in 1879, is a two-step diazotization reaction.[6][7] It indirectly measures NO by quantifying one of its stable breakdown products, nitrite (NO₂⁻). In the first step, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically at approximately 540 nm. To measure total NO production, nitrate (NO₃⁻), the other stable metabolite, must first be reduced to nitrite, typically using nitrate reductase.

Visualizing the Processes

To better understand the experimental workflows, the following diagrams illustrate the key steps in both the DAR-M and Griess assays.

DAR_M_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reagent_addition Reagent Addition cluster_incubation Incubation & Hydrolysis cluster_no_reaction NO Reaction cluster_detection Detection sample Biological Sample (e.g., Live Cells) add_dar4m Add DAR-4M AM (Cell-permeable probe) sample->add_dar4m incubation Incubate (e.g., 30-60 min) add_dar4m->incubation hydrolysis Intracellular Esterase Cleavage to DAR-4M incubation->hydrolysis no_reaction DAR-4M reacts with NO to form fluorescent product hydrolysis->no_reaction detection Measure Fluorescence (Ex: ~560 nm, Em: ~575 nm) no_reaction->detection

Figure 1. Experimental workflow for the this compound (DAR-M) assay.

Griess_Assay_Workflow cluster_sample_prep Sample Preparation cluster_nitrate_reduction Nitrate Reduction (Optional) cluster_griess_reaction Griess Reaction cluster_detection Detection sample Biological Sample (e.g., Supernatant) deproteinization Deproteinization (Optional) sample->deproteinization nitrate_reduction Add Nitrate Reductase & Cofactors deproteinization->nitrate_reduction add_sulfanilamide Add Sulfanilamide nitrate_reduction->add_sulfanilamide add_ned Add N-(1-naphthyl) ethylenediamine add_sulfanilamide->add_ned detection Measure Absorbance (at ~540 nm) add_ned->detection

Figure 2. Experimental workflow for the Griess assay.

The Nitric Oxide Signaling Pathway

Nitric oxide is a key player in numerous signaling cascades. A simplified representation of a common NO signaling pathway is depicted below, illustrating the synthesis of NO by nitric oxide synthase (NOS) and its subsequent activation of soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), a second messenger that mediates various cellular responses.[1][3]

NO_Signaling_Pathway cluster_synthesis NO Synthesis cluster_activation Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

Figure 3. A simplified nitric oxide signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both the DAR-M and Griess assays.

This compound (DAR-M) Assay for Intracellular NO Detection

This protocol is a general guideline for using the cell-permeable DAR-4M AM probe. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • DAR-4M AM solution (e.g., 5 mM stock in DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without phenol red

  • Cultured cells on a suitable plate for fluorescence microscopy or a plate reader

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase agonist as a positive control

  • NOS inhibitor (e.g., L-NAME) as a negative control

Procedure:

  • Cell Preparation: Plate cells and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a working solution of DAR-4M AM in a balanced salt solution or phenol red-free medium. A final concentration of 5-10 µM is often a good starting point.[2]

  • Probe Loading: Remove the culture medium from the cells and wash once with the balanced salt solution. Add the DAR-4M AM working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for probe de-esterification and accumulation within the cells.[2]

  • Washing: After incubation, wash the cells twice with the balanced salt solution to remove excess probe.

  • Treatment: Add the experimental compounds (e.g., stimulants, inhibitors) to the cells in the balanced salt solution. Include appropriate positive and negative controls.

  • Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For DAR-4M, the excitation maximum is approximately 560 nm, and the emission maximum is around 575 nm.[2]

Griess Assay for Nitrite Determination

This protocol provides a general procedure for determining nitrite concentration in aqueous samples such as cell culture supernatants.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

    • Note: These solutions should be stored in the dark.

  • Nitrite standard solution (e.g., 100 µM sodium nitrite)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Sample Preparation: Collect the cell culture supernatants or other aqueous samples. If the samples contain high levels of protein, a deproteinization step (e.g., using zinc sulfate or ultrafiltration) is recommended to prevent interference.[10]

  • Standard Curve Preparation: Prepare a series of nitrite standards by serially diluting the 100 µM stock solution in the same medium as the samples. A typical range is from 0 to 100 µM.

  • Assay Reaction: a. Add 50 µL of each standard or sample to individual wells of the 96-well plate. b. Add 50 µL of Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Solution B (N-(1-naphthyl)ethylenediamine) to each well.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the samples.

Conclusion: Choosing the Right Tool for the Job

Both the this compound and the Griess assays are valuable tools for the indirect detection of nitric oxide. The choice between them should be guided by the specific requirements of the experiment.

The DAR-M assay is the superior choice when high sensitivity is required, with a detection limit in the nanomolar range.[4][5] Its suitability for live-cell imaging makes it invaluable for studying the spatiotemporal dynamics of NO production within individual cells. However, researchers should be aware of potential interferences from ascorbic acid and dehydroascorbic acid.[8][9]

The Griess assay , while less sensitive, is a robust, inexpensive, and straightforward method for quantifying nitrite in a variety of biological fluids.[6] It is particularly well-suited for applications where high concentrations of NO are expected. Its main limitations are the lower sensitivity and the potential for interference from components in complex biological samples, which may necessitate sample preparation steps such as deproteinization.[10][11]

By carefully considering the strengths and weaknesses of each assay, as outlined in this guide, researchers can select the most appropriate method to obtain accurate and reliable data on nitric oxide production in their experimental systems.

References

A Head-to-Head Battle of Red Fluorescent Nitric Oxide Probes: Diaminorhodamine-M Takes the Stage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and drug development, the precise detection of nitric oxide (NO) is paramount. This guide provides a comprehensive comparison of Diaminorhodamine-M (DAR-4M) with other leading red fluorescent nitric oxide probes, offering a deep dive into their performance characteristics, experimental handling, and underlying mechanisms to inform your selection process.

Nitric oxide, a fleeting yet crucial signaling molecule, plays a vital role in a myriad of physiological and pathological processes. Its detection in living cells and tissues has been revolutionized by the advent of fluorescent probes. Among these, red-shifted probes are highly sought after to minimize interference from cellular autofluorescence. This compound (DAR-4M) has emerged as a prominent contender in this space. This guide will objectively compare DAR-4M and its cell-permeable counterpart, DAR-4M AM, against other red and green fluorescent probes, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.

Quantitative Performance: A Comparative Analysis

To facilitate a clear comparison, the key photophysical and performance characteristics of this compound and its alternatives are summarized in the table below.

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitCell PermeabilitypH Stability
This compound (DAR-4M) ~560~5750.42 (after reaction with NO)[1]~7 nM[2]NoWide (4-12)[1]
This compound AM (DAR-4M AM) ~560~575Not explicitly stated, but parent compound is DAR-4M~10 nM[3]YesWide (4-12)[1]
DAF-FM ~495~5150.005 (before NO), ~0.81 (after NO)[4]~3 nM[2]NoStable > pH 5.5[4]
DAF-FM diacetate ~495~515Not applicable (prodrug)Not applicableYesStable > pH 5.5[4]
1,2-Diaminoanthraquinone (DAA) Not specified>580Not availableNot availableYesNot specified
BODIPY-based Probe (example) Not specifiedNot specified0.06 (before NO), 0.55 (after NO)[5]~35 nM[5]YesWide pH range[5]
NO550 ~470~550Not available~30 nM[2]YespH 4.5-9[2]

Signaling Pathways and Reaction Mechanisms

The detection of nitric oxide by diaminorhodamine and diaminofluorescein-based probes relies on a similar chemical reaction. In the presence of oxygen, nitric oxide is converted to a nitrosating agent (such as N₂O₃), which then reacts with the diamino group on the probe. This reaction forms a triazole ring, leading to a significant increase in fluorescence quantum yield.

reaction_mechanism cluster_probes Non-Fluorescent Probes cluster_intracellular Intracellular Space cluster_reaction Reaction with Nitric Oxide DAR-4M_AM DAR-4M AM (Cell Permeable) Esterases Esterases DAR-4M_AM->Esterases De-esterification DAF-FM_DA DAF-FM Diacetate (Cell Permeable) DAF-FM_DA->Esterases De-esterification DAR-4M DAR-4M (Non-Fluorescent) Esterases->DAR-4M DAF-FM DAF-FM (Non-Fluorescent) Esterases->DAF-FM Triazole_DAR Fluorescent Triazole Product (Red) DAR-4M->Triazole_DAR Reaction Triazole_DAF Fluorescent Triazole Product (Green) DAF-FM->Triazole_DAF Reaction NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 O2 Oxygen (O2) O2->N2O3 N2O3->DAR-4M N2O3->DAF-FM

Reaction mechanism of diaminorhodamine and diaminofluorescein probes with nitric oxide.

Experimental Protocols: A Step-by-Step Guide

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are standardized protocols for loading and imaging with DAR-4M AM and DAF-FM diacetate in live cells.

Protocol for Live Cell Imaging with DAR-4M AM

This protocol is adapted from established methods for loading AM ester-based fluorescent probes.[6]

  • Prepare DAR-4M AM Stock Solution: Dissolve DAR-4M AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.

  • Cell Preparation: Plate cells on glass-bottom dishes or appropriate imaging chambers and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare Loading Solution: Dilute the DAR-4M AM stock solution in a serum-free culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 5-10 μM.[1] The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Loading: Remove the culture medium from the cells and wash once with the serum-free medium or buffer. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash and De-esterification: After incubation, wash the cells two to three times with the serum-free medium or buffer to remove excess probe. Add fresh, pre-warmed culture medium (can contain serum) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~560 nm, Emission: ~575 nm).

Protocol for Live Cell Imaging with DAF-FM Diacetate

This protocol is based on the manufacturer's recommendations and published studies.

  • Prepare DAF-FM Diacetate Stock Solution: Dissolve DAF-FM diacetate in high-quality, anhydrous DMSO to a stock concentration of 5 mM.

  • Cell Preparation: Plate cells on glass-bottom dishes or appropriate imaging chambers and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare Loading Solution: Dilute the DAF-FM diacetate stock solution in a serum-free culture medium or a suitable buffer to a final working concentration of 1-10 μM.

  • Cell Loading: Remove the culture medium from the cells and add the loading solution. Incubate for 20-60 minutes at 37°C.

  • Wash and De-esterification: Wash the cells once with fresh medium or buffer. Add fresh, pre-warmed culture medium and incubate for an additional 15-30 minutes to ensure complete de-esterification.

  • Imaging: Image the cells using a fluorescence microscope with standard FITC filter sets (Excitation: ~495 nm, Emission: ~515 nm).

experimental_workflow Start Start Prepare_Stock Prepare Probe Stock Solution (in DMSO) Start->Prepare_Stock Plate_Cells Plate and Culture Cells Start->Plate_Cells Prepare_Loading Prepare Loading Solution (in serum-free medium) Prepare_Stock->Prepare_Loading Plate_Cells->Prepare_Loading Load_Cells Incubate Cells with Loading Solution Prepare_Loading->Load_Cells Wash_Cells Wash to Remove Excess Probe Load_Cells->Wash_Cells De-esterification Incubate for De-esterification Wash_Cells->De-esterification Image_Cells Fluorescence Microscopy Imaging De-esterification->Image_Cells End End Image_Cells->End

General experimental workflow for live cell imaging with AM ester-based nitric oxide probes.

Concluding Remarks

The choice of a fluorescent probe for nitric oxide detection is a critical decision that can significantly impact the outcome of an experiment. This compound offers the distinct advantage of red-shifted fluorescence, which is beneficial for minimizing autofluorescence and for multiplexing experiments. Its wide pH stability is another significant asset. However, researchers should also consider alternatives like DAF-FM, which boasts a higher quantum yield upon binding to NO, potentially offering a brighter signal. For applications requiring different spectral properties or specific chemical reactivity, probes based on BODIPY or other novel scaffolds may be more suitable.

Ultimately, the optimal probe selection depends on the specific experimental requirements, including the cell or tissue type, the expected concentration of nitric oxide, and the imaging instrumentation available. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to best suit their scientific inquiries.

References

A Researcher's Guide to Nitric Oxide Quantification: Is Diaminorhodamine-M the Right Tool?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) is crucial for understanding its multifaceted role in physiological and pathological processes. The choice of a detection agent is paramount for obtaining reliable and quantifiable data. This guide provides a comprehensive comparison of Diaminorhodamine-M (DAR-M) with other common fluorescent probes for quantitative NO measurements, supported by experimental data and detailed protocols.

This compound: An Overview

This compound, specifically Diaminorhodamine-4M (DAR-4M), is a fluorescent probe designed for the detection of nitric oxide. It operates on a turn-on fluorescence mechanism. In its native state, DAR-4M is virtually non-fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent triazole derivative, DAR-4M T. This reaction results in a significant increase in fluorescence intensity, which can be measured to determine the presence and relative concentration of NO.

For intracellular measurements, the cell-permeable acetoxymethyl (AM) ester form, DAR-4M AM, is used. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR-4M inside, ready to react with intracellular NO.

Comparative Analysis of Fluorescent NO Probes

The suitability of this compound for quantitative NO measurements is best understood in comparison to other widely used probes, primarily the diaminofluoresceins (DAFs), such as DAF-2 and DAF-FM.

Quantitative Data Summary

The table below summarizes the key quantitative parameters of DAR-4M and its main alternatives.

ParameterDiaminorhodamine-4M (DAR-4M)Diaminofluorescein-2 (DAF-2)Diaminofluorescein-FM (DAF-FM)
Excitation Max (λex) ~560 nm[1]~495 nm[2]~495 nm[3]
Emission Max (λem) ~575 nm[1]~515 nm[2]~515 nm[3]
Fluorescence Quantum Yield (Φ) of NO Adduct Not explicitly stated, but an ~840-fold increase in fluorescence quantum efficiency is reported[4]Not explicitly stated~0.81[5][6][7]
Molar Extinction Coefficient (ε) of NO Adduct Not explicitly statedNot explicitly stated73,000 - 84,000 M⁻¹cm⁻¹[3][8]
Detection Limit ~10 nM[4]~5 nM[2]~3 nM[7]
Optimal pH Range 4 - 12[1]pH-sensitive, less efficient below pH 7[9]> 5.5[3][7]
Key Advantages - Wide pH range of operation[1]- Red-shifted spectra minimize cellular autofluorescence[1]- Photostable- Widely cited in literature- High sensitivity[7]- High quantum yield[5][6][7]- More photostable than DAF-2[7]
Key Limitations & Interferences - Lower sensitivity than DAF probes- Potential interference from other reactive nitrogen species (RNS)[10][11]- Interference from dehydroascorbic acid (DHA) and Ca²⁺ reported[9][12]- pH sensitivity[9]- Lower photostability- Interference from dehydroascorbic acid (DHA)[12]- Potential for nuclear permeation and high background signal[9]

The Question of "Quantitative" Measurement

While probes like this compound provide a fluorescent signal that correlates with NO levels, achieving true absolute quantification in cellular systems is challenging. Several factors contribute to this complexity:

  • Indirect Detection: These probes do not react directly with NO. Instead, they react with NO oxidation products, such as dinitrogen trioxide (N₂O₃), which are formed in the presence of oxygen.[3] This means the resulting fluorescence is dependent on both the concentration of NO and the local oxygen tension.

  • Specificity and Interference: Studies have shown that DAR-4M may not be entirely specific for NO and can react with other reactive nitrogen species (RNS).[10][11] This can lead to an overestimation of NO levels. Furthermore, compounds like dehydroascorbic acid (DHA), the oxidized form of vitamin C, have been shown to react with both DAF and DAR probes, creating a fluorescent product that is spectrally similar to the NO adduct.[12]

  • Probe Concentration: The intracellular concentration of the probe can be difficult to control and may vary between cell types and experimental conditions, affecting the fluorescence signal.

  • Environmental Factors: The fluorescence yield of DAR-4M can be influenced by the presence of other oxidants in the sample, making quantitative comparisons between different samples potentially unreliable.[10]

For these reasons, while this compound is a valuable tool for detecting changes in NO production (i.e., semi-quantitative analysis), it should be used with caution for determining absolute NO concentrations. It is often recommended for the qualitative assessment of reactive nitrogen species.[10][11]

Experimental Protocols

Below are detailed methodologies for the detection of intracellular and extracellular nitric oxide using this compound.

Intracellular NO Detection using DAR-4M AM
  • Reagent Preparation:

    • Prepare a stock solution of DAR-4M AM in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of DAR-4M AM in 0.317 mL of DMSO to obtain a 5 mM stock solution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation and Loading:

    • Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy).

    • On the day of the experiment, remove the culture medium and wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4.

    • Prepare a working solution of DAR-4M AM by diluting the stock solution in the buffer to a final concentration of 5-10 µM.

    • Incubate the cells with the DAR-4M AM working solution for 30-60 minutes at 37°C.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with fresh buffer to remove any excess probe.

    • Add fresh buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for the complete de-esterification of the probe by intracellular esterases.

  • NO Stimulation and Measurement:

    • If applicable, add the experimental compounds (e.g., NO synthase agonists or inhibitors) to the cells.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~560 nm and emission detection at ~575 nm.

Extracellular NO Detection using DAR-4M
  • Reagent Preparation:

    • Prepare a stock solution of DAR-4M in DMSO (e.g., 5 mM).

    • Store the stock solution at -20°C, protected from light.

  • Experimental Setup:

    • Prepare the cell-free or extracellular solution to be analyzed in a suitable vessel (e.g., 96-well plate).

    • Dilute the DAR-4M stock solution in the experimental buffer to a final concentration of 5-10 µM.

  • Measurement:

    • Add the DAR-4M working solution to the samples.

    • Measure the fluorescence intensity at excitation ~560 nm and emission ~575 nm over time.

Visualizing the Process

Signaling Pathway and Detection Mechanism

NO_Detection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-4M_AM_ext DAR-4M AM (Cell-Permeable) DAR-4M_AM_int DAR-4M AM DAR-4M_AM_ext->DAR-4M_AM_int Passive Diffusion DAR-4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR-4M_AM_int->DAR-4M Hydrolysis Esterases Intracellular Esterases Esterases->DAR-4M_AM_int DAR-4M_T DAR-4M T (Highly Fluorescent) DAR-4M->DAR-4M_T NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 Oxygen (O₂) O2->N2O3 N2O3->DAR-4M

Intracellular NO detection mechanism of DAR-4M AM.
Experimental Workflow for Intracellular NO Measurement

Experimental_Workflow A 1. Cell Seeding (e.g., on glass-bottom dish) B 2. Cell Culture (Allow cells to adhere and grow) A->B C 3. Probe Loading (Incubate with DAR-4M AM working solution) B->C D 4. Washing (Remove excess probe) C->D E 5. De-esterification (Allow hydrolysis of AM ester) D->E F 6. Stimulation (Add experimental compounds) E->F G 7. Fluorescence Measurement (Microscopy, Plate Reader, etc.) F->G H 8. Data Analysis (Quantify fluorescence intensity) G->H

A typical workflow for intracellular NO measurement.

Conclusion

This compound is a valuable fluorescent probe for the detection of nitric oxide, offering distinct advantages over traditional fluorescein-based probes like DAF-2. Its red-shifted excitation and emission spectra are particularly useful for minimizing interference from cellular autofluorescence, and its ability to function over a broad pH range makes it versatile for various experimental conditions.

However, for truly quantitative measurements, researchers must be aware of its limitations. The indirect detection mechanism and potential for cross-reactivity with other reactive nitrogen species mean that this compound is more suited for semi-quantitative analysis—detecting relative changes in NO production rather than determining absolute concentrations. When choosing a probe, researchers should consider the specific requirements of their experimental system, including the expected NO concentration, the cellular environment, and the instrumentation available. For robust quantitative data, it is often advisable to complement fluorescence-based methods with other techniques, such as chemiluminescence-based assays.

References

Diaminorhodamine-M vs. Green Fluorescent NO Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the precise detection of nitric oxide (NO) is paramount to understanding its diverse physiological and pathological roles. For researchers and drug development professionals, the choice of a fluorescent probe for NO detection can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Diaminorhodamine-M (DAR-M) probes, specifically Diaminorhodamine-4M (DAR-4M), with commonly used green fluorescent NO probes, such as Diaminofluorescein-FM (DAF-FM), highlighting the distinct advantages of the rhodamine-based counterpart.

Key Performance Advantages of this compound

This compound emerges as a superior choice for many experimental applications due to its unique photophysical properties. The primary advantages of DAR-4M over green fluorescent probes like DAF-FM include its emission in the orange-red spectrum, which minimizes interference from cellular autofluorescence, its exceptional photostability, and its broad pH stability. These features translate to a higher signal-to-noise ratio and more reliable quantification of NO in complex biological environments.

Green fluorescent probes, while sensitive, often suffer from spectral overlap with the natural fluorescence of cellular components, such as flavins and NADH, complicating data interpretation. Furthermore, their fluorescence is often pH-sensitive, limiting their use in acidic organelles or environments.[1] Diaminorhodamine-4M, with its rhodamine core, circumvents these limitations, offering a more robust and versatile tool for nitric oxide research.[1]

Quantitative Comparison of Probe Performance

To facilitate an objective evaluation, the following table summarizes the key photophysical and performance characteristics of DAR-4M AM and the widely used green fluorescent probe, DAF-FM diacetate.

FeatureDiaminorhodamine-4M (DAR-4M AM)Diaminofluorescein-FM (DAF-FM diacetate)Advantage of DAR-4M
Excitation Maximum ~560 nm~495 nmLess phototoxicity and deeper tissue penetration with longer wavelength excitation.
Emission Maximum ~575 nm (Orange-Red)~515 nm (Green)Avoids cellular autofluorescence, leading to a better signal-to-noise ratio.[1]
Quantum Yield (after NO reaction) 0.42[2]~0.81[3][4]While lower, the significant increase from a near-zero baseline provides excellent contrast.
Fluorescence Increase (upon NO reaction) ~840-fold[5]~160-fold[3][4]Greater fold-increase results in higher sensitivity for detecting small changes in NO concentration.
Detection Limit ~7 nM[5]~3 nM[4]Comparable high sensitivity for detecting low physiological NO concentrations.
pH Stability Stable over a wide pH range (4-12)[1][2]Fluorescence decreases in acidic conditions (effective above pH 5.5)[1][4]Reliable for use in various cellular compartments, including acidic organelles.[1]
Photostability HighModerate, prone to photobleaching[3][4]Allows for longer-term imaging experiments with minimal signal degradation.
Cell Permeability Yes (AM ester form)[2]Yes (diacetate form)[3][6]Both can be readily loaded into live cells.

Signaling Pathway and Detection Mechanism

Both this compound and diaminofluorescein-based probes operate on a similar chemical principle. The non-fluorescent probe, in its cell-permeable ester form (AM or diacetate), readily crosses the cell membrane. Intracellular esterases cleave the ester groups, trapping the probe inside the cell. In the presence of nitric oxide and oxygen, the probe's vicinal diamines undergo a nitrosation reaction, leading to the formation of a highly fluorescent triazole derivative. This "turn-on" fluorescence provides a direct measure of NO production.

NO_Detection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe_AM Cell-Permeable Probe (DAR-4M AM / DAF-FM DA) Probe Non-fluorescent Probe (DAR-4M / DAF-FM) Probe_AM->Probe Diffusion & Cleavage Esterases Intracellular Esterases Probe->Esterases Fluorescent_Probe Highly Fluorescent Triazole Product Probe->Fluorescent_Probe Nitrosation Esterases->Probe NO Nitric Oxide (NO) NO->Fluorescent_Probe O2 Oxygen (O2) O2->Fluorescent_Probe

Mechanism of intracellular nitric oxide detection by fluorescent probes.

Experimental Protocols

Live-Cell Imaging of Intracellular Nitric Oxide

This protocol provides a general guideline for the detection of NO in cultured cells using either DAR-4M AM or DAF-FM diacetate. Optimal conditions, including probe concentration and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically.

Materials:

  • DAR-4M AM or DAF-FM diacetate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Balanced salt solution (e.g., HBSS or PBS)

  • Cultured cells on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets

Stock Solution Preparation:

  • Prepare a 1-5 mM stock solution of the probe in anhydrous DMSO.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

Cell Staining and Imaging Workflow:

Experimental_Workflow A 1. Prepare Working Solution Dilute stock probe to 1-10 µM in buffer. B 2. Cell Loading Incubate cells with working solution for 20-60 min at 37°C. A->B C 3. Wash Remove excess probe by washing cells with fresh buffer. B->C D 4. De-esterification Incubate for an additional 15-30 min to allow for complete probe activation. C->D E 5. Induce NO Production (Optional) Treat cells with agonist/inhibitor to modulate NO levels. D->E F 6. Image Acquisition Capture fluorescence images using appropriate excitation/emission wavelengths. E->F

References

A Head-to-Head Comparison: Diaminorhodamine-M Fluorescence vs. Chemiluminescence for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the choice of detection methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques: the fluorescent probe Diaminorhodamine-M (DAR-M) and the gold-standard chemiluminescence method. We present a detailed analysis of their performance, supported by experimental data and protocols, to facilitate an informed decision for your specific research needs.

Nitric oxide, a fleeting yet crucial signaling molecule, governs a myriad of physiological and pathological processes. Its accurate quantification is therefore essential for advancing our understanding of its roles in health and disease. While both DAR-M fluorescence and chemiluminescence are powerful tools for NO detection, they operate on distinct principles and offer different advantages and limitations.

Performance at a Glance: A Quantitative Comparison

The selection of an appropriate NO detection method hinges on key performance indicators such as sensitivity, specificity, and the chemical species detected. The following table summarizes the quantitative data available for DAR-M and chemiluminescence-based NO detection.

Performance MetricThis compound (DAR-M)Chemiluminescence
Detection Limit ~10 nMpM range[1][2]
Detected Species Reactive nitrogen species (not specific to NO)[3]Gaseous •NO[4][5]
Principle FluorescenceLight emission from a chemical reaction[6]
pH Dependence Less dependent, usable in a wider range (pH 4-12)[7]Not a direct factor in the gas-phase reaction
Cell Permeability DAR-4M AM is cell-permeableNot applicable for direct intracellular measurement
Interferences Can react with other reactive nitrogen species and compounds, leading to non-specific signals[1][2][3][8]. Autofluorescence from tissues can also interfere[7].Requires conversion of NO metabolites to gaseous NO, which can be a source of variability. Sample matrix can sometimes interfere[9][10].

Unveiling the Mechanisms: Signaling and Experimental Workflows

To better understand the application of these techniques, it is crucial to visualize their underlying mechanisms and the workflow involved in a comparative experiment.

DAR_M_NO_Detection DAR-M (non-fluorescent) DAR-M (non-fluorescent) Intermediate Reactive Nitrogen Intermediate DAR-M (non-fluorescent)->Intermediate Reacts with NO Nitric Oxide (NO) + O₂ NO->Intermediate DAR-M-T (fluorescent) Triazolo-rhodamine (Highly Fluorescent) Intermediate->DAR-M-T (fluorescent) Forms

Caption: Reaction pathway of this compound (DAR-M) with nitric oxide.

Comparison_Workflow cluster_Sample NO-Generating System cluster_DARM DAR-M Fluorescence Detection cluster_Chemi Chemiluminescence Detection Sample e.g., Cell Culture, Enzyme Assay, NO Donor Solution Add_DARM Add DAR-M AM (for cells) or DAR-M (cell-free) Sample->Add_DARM Collect_Headspace Collect Headspace Gas or Convert Aqueous NO Metabolites to Gas Sample->Collect_Headspace Incubate Incubate Add_DARM->Incubate Measure_Fluorescence Measure Fluorescence (Excitation: ~560 nm, Emission: ~575 nm) Incubate->Measure_Fluorescence Inject_Gas Inject Gas into Chemiluminescence Analyzer Collect_Headspace->Inject_Gas Measure_Signal Measure Chemiluminescence Signal Inject_Gas->Measure_Signal

Caption: Experimental workflow for comparing DAR-M and chemiluminescence.

In-Depth Experimental Protocols

Detailed and standardized protocols are critical for reproducible and reliable results. Below are representative methodologies for both DAR-M fluorescence and chemiluminescence NO detection.

This compound (DAR-M) Fluorescence Protocol for Cellular NO Detection

This protocol is adapted for the use of the cell-permeable DAR-4M AM ester.

  • Cell Preparation: Culture cells to the desired confluency in a suitable medium. For suspension cells, adjust the cell density as required.

  • Probe Loading:

    • Prepare a stock solution of DAR-4M AM in DMSO. The final concentration for cell loading is typically between 5-10 µM.[11]

    • Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS), pH 7.4.

    • Add the DAR-4M AM loading solution to the cells and incubate for a specified period (e.g., 30-60 minutes) at 37°C in the dark. Intracellular esterases will cleave the AM ester, trapping the NO-reactive DAR-M inside the cells.[11]

  • Wash: Remove the loading solution and wash the cells gently with the buffered saline solution to remove any extracellular probe.

  • Experimental Treatment: Add the experimental compounds (e.g., NO donors, inhibitors) to the cells in the buffered saline solution.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

    • The excitation maximum for the NO-reacted product (DAR-4M T) is approximately 560 nm, and the emission maximum is around 575 nm.[7][11]

    • Acquire images or data at appropriate time points to monitor the change in fluorescence, which corresponds to NO production.

Chemiluminescence Protocol for NO Detection from Aqueous Samples

This protocol outlines the general steps for measuring NO from biological fluids or cell culture supernatants.

  • Sample Preparation:

    • Collect the aqueous sample (e.g., plasma, tissue homogenate, cell culture medium).

    • To measure total NOx (nitrite and nitrate), a reducing agent is required to convert these stable end products back to NO gas. Common reducing agents include vanadium(III) chloride in hydrochloric acid or an iodide/iodine solution.[12][13]

  • System Setup:

    • Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This typically involves a reaction chamber where the sample is mixed with the reducing agent and an ozone generator.

    • The system should be purged with an inert gas (e.g., nitrogen) to remove any atmospheric NO.

  • Reaction and Detection:

    • Inject a known volume of the prepared sample into the reaction chamber containing the reducing agent. The chamber is often heated to facilitate the conversion of NOx to NO gas.

    • The generated NO gas is then carried by the inert gas stream into the detection chamber.

    • In the detection chamber, the NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*).[4][14]

    • As the excited NO₂* returns to its ground state, it emits photons (chemiluminescence).[4]

    • A photomultiplier tube detects this light emission, and the resulting electrical signal is proportional to the amount of NO in the sample.[10][14]

  • Quantification:

    • Calibrate the instrument using standards of known nitrite or nitrate concentrations.

    • The concentration of NO metabolites in the original sample can then be calculated based on the calibration curve.

Concluding Remarks

The choice between this compound fluorescence and chemiluminescence for nitric oxide detection is not a one-size-fits-all decision. Chemiluminescence stands out for its exceptional sensitivity and specificity for gaseous NO, making it the preferred method for precise quantification of total NOx in biological fluids.[4][5][9][12] However, it is an indirect method for assessing cellular NO production.

On the other hand, DAR-M offers the advantage of visualizing NO production within living cells and tissues with good spatial resolution.[11] Researchers must be cognizant of its potential for non-specific reactions with other reactive nitrogen species, which can lead to an overestimation of NO levels.[3] Therefore, results obtained with fluorescent probes should ideally be validated with a more specific method like chemiluminescence, especially in complex biological systems.[1][2][15]

Ultimately, a thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will empower researchers to select the most appropriate tool to answer their specific scientific questions regarding the intricate world of nitric oxide signaling.

References

A Critical Review of Fluorescent Probes for Nitric Oxide Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transient and reactive nature of nitric oxide (NO) makes its direct detection and quantification in biological systems a significant challenge. Fluorescent probes have emerged as indispensable tools for real-time imaging of NO in living cells and tissues, providing invaluable insights into its diverse physiological and pathological roles. This guide offers a critical comparison of the most commonly employed fluorescent probes for nitric oxide imaging, with a focus on their performance, supporting experimental data, and detailed methodologies to aid researchers in selecting the optimal tool for their specific needs.

Comparative Analysis of Fluorescent Probes for Nitric Oxide

The selection of an appropriate fluorescent probe for nitric oxide detection is contingent on several key performance indicators. These include quantum yield (Φ), which dictates the brightness of the probe upon reaction with NO; the limit of detection (LOD), indicating the lowest concentration of NO that can be reliably measured; selectivity against other reactive nitrogen and oxygen species (RNS/ROS); and photostability, which determines the probe's resistance to photobleaching during imaging. This section provides a comparative overview of the major classes of NO probes.

Diaminofluorescein (DAF) Probes: DAF-2 and its cell-permeable diacetate form, DAF-2 DA, have been the most widely used probes for NO detection.[1][2] They react with an oxidized form of NO, N₂O₃, to form a highly fluorescent triazole product.[3][4] DAF-FM, a derivative of DAF-2, exhibits improved sensitivity and photostability.[5] While readily available and easy to use, DAF probes can suffer from pH sensitivity and potential interference from other biological molecules like dehydroascorbic acid.[1][6]

Rhodamine-Based Probes: This class of probes, including the diaminorhodamine (DAR) series, offers advantages over DAF probes, such as longer excitation and emission wavelengths, which minimize cellular autofluorescence and photodamage.[7] They generally exhibit good photostability and can be functional in a wider pH range.[7] Newer rhodamine derivatives have been developed with rapid response times and high selectivity.[8][9]

BODIPY-Based Probes: Boron-dipyrromethene (BODIPY) dyes are known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[10][11] BODIPY-based NO probes often operate via a photoinduced electron transfer (PeT) mechanism, where the fluorescence is quenched in the absence of NO and "turns on" upon reaction.[12][13] These probes have shown high sensitivity and selectivity in cellular imaging.[14][15]

Copper-Based Probes: Unlike the organic dye-based probes that typically react with oxidized forms of NO, copper(II)-based fluorescent probes can directly detect NO radical.[16][17][18] This reaction involves the reduction of Cu(II) to Cu(I) by NO, leading to the release of a fluorescent ligand.[16][18] This mechanism offers high selectivity for NO over other RNS and ROS.[16] These probes are particularly useful for studying NO in environments where its oxidation may be limited.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters of selected fluorescent probes for nitric oxide imaging to facilitate a direct comparison.

Probe FamilySpecific ProbeQuantum Yield (Φ)Limit of Detection (LOD)Response TimeExcitation Max (nm)Emission Max (nm)Reference
Diaminofluorescein DAF-20.005 (DAF-2) -> 0.92 (DAF-2T)~5 nM>10 min491513[4][19]
DAF-FM~0.005 -> ~0.81~3 nM-495515[5]
Rhodamine-Based DAR-4M-~7 nM-558574[20]
ROPD-68.2 nM2.5 min-581[9][20]
dRB-OPD-1.7 nM40 s-590[15]
SiRNO0.23 (upon reaction)14 nM30 min-672[8]
BODIPY-Based DAMBO-PH0.002 -> 0.74----[21]
RBA0.87 (upon reaction)10 nM~10 s--[13]
BDT0.06 -> 0.5535 nM≤0.1 s--[22][23]
Copper-Based CuFL-Nanomolar rangeRapid--[16]
NZ-Cu2+-12.9 nM60 s439640[24]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding and applying these fluorescent probes effectively.

Nitric Oxide Signaling Pathway in Endothelial Cells

Nitric oxide produced by endothelial nitric oxide synthase (eNOS) plays a critical role in vascular homeostasis. The following diagram illustrates the canonical NO signaling pathway in endothelial cells.

NitricOxideSignaling cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO catalyzed by eNOS eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses and activates CaM Ca2+/Calmodulin CaM->eNOS activates Agonists Agonists (e.g., Acetylcholine) Receptor Receptor Agonists->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca2_release Ca2+ Release ER->Ca2_release triggers Ca2_release->CaM activates cGMP cGMP sGC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation leads to

Caption: Canonical nitric oxide signaling pathway in endothelial and smooth muscle cells.

General Experimental Workflow for NO Imaging

The following diagram outlines a typical workflow for imaging intracellular nitric oxide using a cell-permeable fluorescent probe.

ExperimentalWorkflow start Start: Cell Culture probe_loading Load cells with cell-permeable fluorescent probe (e.g., DAF-2 DA) start->probe_loading incubation Incubate for de-esterification (if applicable) and probe uptake probe_loading->incubation wash Wash cells to remove excess probe incubation->wash stimulation Stimulate cells to induce NO production (optional) wash->stimulation imaging Image cells using fluorescence microscopy stimulation->imaging analysis Analyze fluorescence intensity to quantify NO levels imaging->analysis end End: Data Interpretation analysis->end

Caption: General workflow for intracellular nitric oxide imaging with fluorescent probes.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. This section provides methodologies for the synthesis of a copper-based probe and the application of DAF-2 DA for live-cell imaging.

Synthesis of a Copper(II)-Based Fluorescent Probe (CuFL)

This protocol describes the synthesis of a fluorescein-based copper(II) complex for direct NO detection.[25]

Materials:

  • Starting materials for the fluorescein-based ligand (FL) synthesis (specifics depend on the chosen synthetic route).

  • Copper(II) chloride (CuCl₂).

  • Solvents (e.g., methanol, dichloromethane).

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Ligand (FL) Synthesis: The fluorescein-based ligand is synthesized through a multi-step process. A detailed, seven-step reaction procedure can be found in the supplementary information of the cited literature, with an approximate overall yield of 20%.[25] This synthesis typically requires about 9 days to complete.

  • Probe (CuFL) Preparation: The final CuFL probe is prepared by complexing the synthesized FL ligand with CuCl₂. This is typically done in situ by combining equimolar amounts of the ligand and CuCl₂ in a suitable buffer immediately before use in cell imaging experiments.

Live-Cell Imaging of Nitric Oxide Using DAF-2 DA

This protocol outlines the general steps for detecting intracellular NO in cultured cells using the cell-permeable probe DAF-2 DA.[2][6][26]

Materials:

  • Cultured cells of interest.

  • DAF-2 DA (4,5-diaminofluorescein diacetate) stock solution (e.g., 5 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~515 nm).

  • (Optional) NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase inhibitor (e.g., L-NAME) for positive and negative controls.

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of DAF-2 DA in cell culture medium or a suitable buffer. A final concentration of 5-10 µM is commonly used.[26]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DAF-2 DA working solution to the cells and incubate for 20-60 minutes at 37°C in the dark. The incubation time may need to be optimized for different cell types.

  • Washing: After incubation, remove the DAF-2 DA solution and wash the cells two to three times with warm PBS or culture medium to remove any extracellular probe.

  • De-esterification: Add fresh, pre-warmed culture medium to the cells and incubate for an additional 15-30 minutes at 37°C. This allows intracellular esterases to cleave the acetate groups from DAF-2 DA, trapping the active DAF-2 probe inside the cells.

  • Stimulation (Optional): To observe changes in NO production, cells can be treated with an NO donor as a positive control or a stimulus known to induce endogenous NO production. For a negative control, cells can be pre-treated with an NOS inhibitor.

  • Imaging: Mount the imaging dish on the fluorescence microscope. Acquire images using the appropriate filter set for fluorescein. Time-lapse imaging can be performed to monitor dynamic changes in NO levels.

  • Data Analysis: Quantify the fluorescence intensity of the cells or specific regions of interest using image analysis software. The change in fluorescence intensity is proportional to the amount of NO produced.

Note: It is crucial to include appropriate controls in all experiments, such as unstained cells (to assess autofluorescence), cells treated with an NO scavenger, and cells treated with an NOS inhibitor to confirm the specificity of the fluorescent signal to nitric oxide.[1]

Conclusion

The field of fluorescent probes for nitric oxide imaging has seen significant advancements, offering a diverse toolkit for researchers. The choice of probe should be carefully considered based on the specific experimental requirements, including the desired sensitivity, temporal resolution, and the biological system under investigation. While classic probes like DAF-2 remain valuable, newer generations of rhodamine, BODIPY, and copper-based probes provide enhanced performance characteristics that can overcome some of the limitations of earlier probes. By understanding the principles of each probe class and employing rigorous experimental design, researchers can effectively harness the power of fluorescence imaging to unravel the complex roles of nitric oxide in health and disease.

References

Assessing the Photostability of Diaminorhodamine-M Against Other Common Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Photostability, the ability of a fluorophore to resist photochemical destruction upon light exposure, is a critical performance metric. This guide provides an objective comparison of the photostability of Diaminorhodamine-M (DAR-M), a well-regarded nitric oxide probe, against other widely used fluorophores.

This document summarizes quantitative photostability data from various sources, details the experimental protocols for assessing this key parameter, and provides visual representations of experimental workflows and relevant biological pathways.

Quantitative Photostability Comparison

The photostability of a fluorophore is often quantified by its photobleaching halftime (t1/2), the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination, and its photobleaching quantum yield (Φb), which represents the fraction of absorbed photons that lead to irreversible photodegradation. The following table collates available data for this compound and other common fluorophores. It is crucial to note that direct comparisons of photostability should be made with caution, as the experimental conditions, such as illumination source, power density, and the local chemical environment, significantly influence photobleaching rates.

FluorophorePhotobleaching Halftime (t1/2)Photobleaching Quantum Yield (Φb)Experimental Conditions
This compound (DAR-4M) Described as "photo-stable" compared to fluorescein-based probes.[1]Data not availableSpecific quantitative data from comparative studies is limited.
Fluorescein (FITC) Subject to rapid photobleaching.3.1 x 10-5In microscopy, not a single-exponential process.[2]
Rhodamine B Generally more photostable than fluorescein.[3]1.8 x 10-6In ethanol.[4]
Cy5 Susceptible to photobleaching, which can be mitigated with photostabilizing agents.[5][6]Data not availablePhotobleaching is a known issue in single-molecule studies.
Alexa Fluor 488 Highly photostable.Data not availableGenerally more photostable than FITC.[7]
Alexa Fluor 568 Higher photostability than FITC.[8][9][10][11]Data not availableDemonstrated to be more photostable in immunocytochemistry.[8][9][10][11]
Alexa Fluor 647 Very photostable.[12]Data not availableMore resistant to photobleaching than Cy5.[7]

Experimental Protocols for Assessing Fluorophore Photostability

A standardized protocol is essential for the accurate assessment and comparison of fluorophore photostability. The following methodology outlines a general approach for quantifying photobleaching.

I. Sample Preparation
  • Fluorophore Solution: Prepare a stock solution of the fluorophore in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in an appropriate buffer (e.g., PBS, pH 7.4). The final concentration should be optimized to provide a strong fluorescence signal without significant self-quenching.

  • Mounting: For microscopic evaluation, mount a small volume of the fluorophore solution on a microscope slide. A coverslip is placed over the solution and sealed to prevent evaporation. For cuvette-based measurements, the solution is placed in a quartz cuvette.

II. Instrumentation and Image/Data Acquisition
  • Microscope/Spectrofluorometer Setup:

    • Use a consistent illumination source (e.g., mercury arc lamp, laser of a specific wavelength).

    • Set the excitation and emission wavelengths appropriate for the fluorophore.

    • Fix the illumination intensity (power density) for the duration of the experiment. This can be controlled using neutral density filters.

    • Define a region of interest (ROI) for data acquisition.

  • Time-Lapse Imaging/Measurement:

    • Acquire an initial image or fluorescence intensity reading (t=0).

    • Continuously illuminate the sample.

    • Acquire images or readings at regular time intervals until the fluorescence intensity has significantly decreased (e.g., to less than 10% of the initial intensity).

III. Data Analysis
  • Quantify Fluorescence Intensity: For each time point, measure the mean fluorescence intensity within the ROI.

  • Background Correction: Subtract the background fluorescence from each measurement.

  • Normalization: Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Determine Photobleaching Halftime (t1/2): Plot the normalized fluorescence intensity as a function of time. The t1/2 is the time at which the intensity drops to 50% of the initial value.

  • Calculate Photobleaching Quantum Yield (Φb) (Advanced): This requires more complex measurements of the photon flux and the number of fluorophores in the observation volume and is typically performed in specialized laboratories.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in photostability assessment and the application of these fluorophores, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solution Prepare Fluorophore Solution mount_sample Mount Sample prep_solution->mount_sample setup_instrument Instrument Setup (Microscope/Spectrofluorometer) mount_sample->setup_instrument acquire_initial Acquire Initial Fluorescence (t=0) setup_instrument->acquire_initial continuous_illumination Continuous Illumination acquire_initial->continuous_illumination time_lapse Time-Lapse Measurement continuous_illumination->time_lapse quantify Quantify Intensity time_lapse->quantify background Background Correction quantify->background normalize Normalize Data background->normalize calculate Calculate t1/2 normalize->calculate

Caption: Experimental workflow for assessing fluorophore photostability.

nitric_oxide_pathway cluster_cell Cellular Environment NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Arginine L-Arginine L_Arginine->NOS DAR_M This compound (Non-fluorescent) NO->DAR_M Reaction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation DAR_M_T Triazolorhodamine (Fluorescent) DAR_M->DAR_M_T Oxidation cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Response Physiological Response PKG->Physiological_Response

Caption: Nitric oxide signaling pathway and detection by this compound.

References

Comparative analysis of Diaminorhodamine-M and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Diaminorhodamine-4M and its Derivatives as Fluorescent Probes for Nitric Oxide Detection

Introduction

Diaminorhodamine-M, predominantly represented in scientific literature as Diaminorhodamine-4M (DAR-4M), and its cell-permeable derivative, DAR-4M acetoxymethyl ester (DAR-4M AM), are prominent fluorescent probes utilized for the detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes, making its accurate detection essential for researchers in various biomedical fields. This guide provides a comparative analysis of DAR-4M and its AM derivative, with a focus on their performance against alternative fluorescent probes, particularly the widely used diaminofluorescein (DAF) series. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate fluorescent probe for their experimental needs.

Principle of Nitric Oxide Detection

Diaminorhodamine-based probes operate on a fluorescence turn-on mechanism. In their native state, these molecules are weakly fluorescent. However, in the presence of nitric oxide and oxygen, the vicinal diamino groups on the rhodamine scaffold undergo a nitrosation reaction to form a highly fluorescent and stable triazole derivative. This reaction leads to a significant increase in the fluorescence quantum yield, allowing for the sensitive detection of NO.

The acetoxymethyl (AM) ester form, DAR-4M AM, is a cell-permeable version of the probe. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR-4M inside and making it available to react with intracellularly generated NO.[1]

Performance Comparison: Diaminorhodamine-4M vs. Alternatives

The selection of a fluorescent NO probe is critical and depends on the specific experimental conditions, such as the pH of the environment and the potential for autofluorescence. Below is a comparative overview of DAR-4M and its primary alternatives, the DAF series of probes.

Quantitative Data Summary
PropertyDiaminorhodamine-4M (DAR-4M)Diaminofluorescein-2 (DAF-2)Diaminofluorescein-FM (DAF-FM)
Excitation Max (λex) ~560 nm~495 nm~495 nm
Emission Max (λem) ~575 nm~515 nm~515 nm
Fluorescence Color Orange-RedGreenGreen
Detection Limit Not explicitly stated, but comparable sensitivity to DAF-FM~5 nMSlightly more sensitive than DAF-2
Optimal pH Range 4 - 12Neutral to slightly alkaline6 - 7
Cell Permeability No (Cell-impermeable)No (Cell-impermeable)No (Cell-impermeable)
Cell-Permeable Form DAR-4M AMDAF-2 Diacetate (DAF-2 DA)DAF-FM Diacetate (DAF-FM DA)
Photostability Generally higher than fluorescein-based probesLowerLower

Key Advantages of Diaminorhodamine-4M:

  • Wider pH Stability: DAR-4M is effective over a broad pH range (4-12), making it suitable for studies in acidic environments where the fluorescence of fluorescein-based probes like DAF-2 is significantly quenched.[1][2]

  • Reduced Interference from Autofluorescence: The longer excitation and emission wavelengths of DAR-4M (orange-red fluorescence) help to minimize interference from the natural autofluorescence of cells and tissues, which typically occurs in the green region of the spectrum.[2]

  • Higher Photostability: Rhodamine-based dyes like DAR-4M are generally more photostable than fluorescein-based dyes, allowing for longer imaging experiments with less signal degradation.

Considerations for Use:

While DAR-4M offers significant advantages, it's important to note that like other diaminophenyl-based probes, it technically detects dinitrogen trioxide (N₂O₃), which is formed from the reaction of NO with oxygen.[2] Furthermore, some studies suggest that the fluorescence of DAR-4M can be potentiated by other reactive nitrogen species in the presence of NO, which could affect the quantitative interpretation of results.

Experimental Protocols

General Protocol for Intracellular Nitric Oxide Detection using DAR-4M AM

This protocol provides a general guideline for the use of DAR-4M AM to detect intracellular NO in cultured cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • DAR-4M AM solution (typically 5 mM in DMSO)

  • Cultured cells on a suitable imaging plate or coverslip

  • Balanced salt solution or cell culture medium without phenol red

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) for positive and negative controls, respectively.

  • Fluorescence microscope with appropriate filter sets for rhodamine dyes (e.g., excitation ~560 nm, emission ~580 nm).

Procedure:

  • Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.

  • Loading with DAR-4M AM:

    • Prepare a working solution of DAR-4M AM in a balanced salt solution or serum-free medium. The final concentration typically ranges from 5 to 10 µM.

    • Remove the culture medium from the cells and wash once with the balanced salt solution.

    • Incubate the cells with the DAR-4M AM working solution for 20-30 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with the balanced salt solution to remove any extracellular probe.

  • Incubation: Add fresh balanced salt solution or medium to the cells and incubate for an additional 10-20 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Experimental Treatment: Treat the cells with the experimental compounds (e.g., stimulants to induce NO production, inhibitors). Include positive and negative controls.

  • Fluorescence Imaging: Acquire fluorescence images using a fluorescence microscope. It is recommended to perform a time-course experiment to monitor the change in fluorescence intensity.

Visualizations

Nitric Oxide Detection Pathway

NO_Detection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR_4M_AM_ext DAR-4M AM (Cell-Permeable) DAR_4M_AM_int DAR-4M AM DAR_4M_AM_ext->DAR_4M_AM_int Passive Diffusion DAR_4M DAR-4M (Non-fluorescent) DAR_4M_AM_int->DAR_4M Cleavage Esterases Intracellular Esterases Esterases->DAR_4M_AM_int Triazole Triazole Derivative (Highly Fluorescent) DAR_4M->Triazole NO_O2 NO + O₂ NO_O2->Triazole Reaction

Caption: Mechanism of intracellular NO detection using DAR-4M AM.

Experimental Workflow for Intracellular NO Detection

Experimental_Workflow A 1. Seed Cells B 2. Load with DAR-4M AM (5-10 µM, 20-30 min) A->B C 3. Wash to Remove Extracellular Probe B->C D 4. Incubate for De-esterification (10-20 min) C->D E 5. Apply Experimental Treatment D->E F 6. Acquire Fluorescence Images E->F

Caption: A typical experimental workflow for measuring intracellular NO.

References

The Unseen Signal: Validating Diaminorhodamine-M Specificity Without Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the precise detection of reactive nitrogen species (RNS) is paramount for understanding a myriad of physiological and pathological processes. Diaminorhodamine-M (DAR-M), a fluorescent probe, has emerged as a valuable tool for visualizing these transient molecules. However, ensuring the specificity of the fluorescent signal is a critical challenge. While the conventional approach involves the use of scavengers to quench competing reactive species, an alternative methodology focusing on the inherent reactivity of the probe in a scavenger-free environment offers a direct and insightful means of validation. This guide provides a comparative analysis of validating DAR-M signal specificity by forgoing the use of scavengers, supported by experimental data and detailed protocols.

Unmasking Specificity: A Head-to-Head Comparison

The traditional method of validating fluorescent probe specificity relies on the addition of scavengers, molecules that selectively react with and neutralize specific reactive species. If the fluorescent signal diminishes in the presence of a particular scavenger, it is inferred that the probe was reacting with that species.

Conversely, the "no-scavenger" approach involves systematically exposing the probe to a panel of individual reactive oxygen and nitrogen species (ROS/RNS) in a controlled, cell-free environment. The resulting fluorescence intensity directly indicates the probe's reactivity towards each species. This method provides a direct assessment of the probe's inherent chemical properties, rather than relying on the indirect effect of a scavenger.

FeatureNo-Scavenger Validation (Direct Reactivity Assessment)Traditional Scavenger-Based Validation
Principle Directly measures the fluorescence response of DAR-M to a panel of individual ROS/RNS. Specificity is determined by a significant signal increase only in the presence of the target analyte (e.g., NO donors).Infers specificity by observing the reduction of the fluorescent signal in the presence of a scavenger for a particular reactive species.
Information Gained Provides a quantitative profile of DAR-M's reactivity with various species. Establishes the probe's intrinsic selectivity.Suggests the contribution of a specific reactive species to the overall signal in a complex biological system.
Potential for Artifacts Minimizes artifacts related to scavenger reactivity, off-target effects, or incomplete scavenging.Scavengers themselves can have off-target effects or may not be 100% efficient, leading to ambiguous results[1].
Experimental System Primarily conducted in cell-free systems to isolate the chemical interactions between the probe and reactive species.Can be applied in both cell-free and cellular systems.
Interpretation Straightforward interpretation: a strong signal indicates high reactivity, while a weak or no signal indicates low or no reactivity.Interpretation can be complex, as a lack of signal reduction does not definitively rule out a reaction, and a reduction may not be solely due to scavenging of the intended target.

The Chemistry of Detection: DAR-M's Signaling Pathway

This compound (specifically, its derivative DAR-4M) is a non-fluorescent molecule that, upon reaction with certain reactive nitrogen species, is converted into a highly fluorescent triazole form. This reaction is not entirely specific to nitric oxide (NO) but is indicative of the presence of RNS. It is crucial to understand that DAR-4M's fluorescence can be potentiated by other oxidants[2][3].

This compound (Non-fluorescent) This compound (Non-fluorescent) Fluorescent Triazole Product Fluorescent Triazole Product This compound (Non-fluorescent)->Fluorescent Triazole Product Reaction Reactive Nitrogen Species (e.g., from NO donors) Reactive Nitrogen Species (e.g., from NO donors) Reactive Nitrogen Species (e.g., from NO donors)->Fluorescent Triazole Product Reacts with Other Oxidants (e.g., Peroxynitrite) Other Oxidants (e.g., Peroxynitrite) Other Oxidants (e.g., Peroxynitrite)->Fluorescent Triazole Product Potentiates reaction

Caption: DAR-M signaling pathway.

Experimental Protocol: Direct Reactivity Assessment of DAR-M

This protocol outlines the key steps for validating DAR-M signal specificity without the use of scavengers by directly assessing its reactivity with various ROS/RNS.

Materials:

  • This compound (DAR-M) probe (e.g., DAR-4M)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorometric plate reader (Excitation/Emission suitable for DAR-M, e.g., ~560 nm/~575 nm)

  • Sources of various reactive oxygen and nitrogen species:

    • Nitric oxide (NO) donors (e.g., SNAP, spermine NONOate)

    • Peroxynitrite (ONOO⁻)

    • Superoxide (O₂⁻) generator (e.g., xanthine/xanthine oxidase)

    • Hydrogen peroxide (H₂O₂)

    • Hydroxyl radical (•OH) generator (e.g., Fenton reagent)

Procedure:

  • Probe Preparation: Prepare a stock solution of DAR-M in DMSO and dilute to the final working concentration in PBS immediately before use.

  • Plate Setup:

    • To individual wells of the 96-well plate, add the DAR-M working solution.

    • Add different ROS/RNS generating systems to designated wells. Include a control well with only the DAR-M probe in PBS.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product of DAR-M.

  • Data Analysis:

    • Subtract the background fluorescence of the control well (DAR-M in PBS only) from all other readings.

    • Plot the fluorescence intensity against each reactive species to generate a reactivity profile.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare DAR-M working solution C Add DAR-M to 96-well plate A->C B Prepare ROS/RNS generating systems D Add different ROS/RNS to wells B->D C->D E Incubate at 37°C D->E F Measure fluorescence E->F G Subtract background F->G H Generate reactivity profile G->H

Caption: Experimental workflow for direct reactivity assessment.

Interpreting the Results: A Clearer Picture of Specificity

The primary advantage of the no-scavenger approach is the clarity of the results. A significant increase in fluorescence in the presence of a specific NO donor, coupled with minimal to no signal from other ROS and RNS, provides strong evidence for the probe's preferential reactivity. Studies have shown that while DAR-4M reacts with NO donors, it does not show a significant change in fluorescence intensity with superoxide, hydrogen peroxide, peroxynitrite, or nitroxyl alone[2][3]. This direct evidence is often more compelling than the indirect observations from scavenger-based experiments.

References

How does Diaminorhodamine-M performance compare in different cell lines?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Performance of Diaminorhodamine-M in Cellular Imaging

For researchers and professionals in drug development, selecting the appropriate fluorescent probe is critical for accurately visualizing and quantifying biological processes. This guide provides a detailed comparison of Diaminorhodamine-4M (DAR-4M AM), a fluorescent probe for nitric oxide (NO), and offers insights into its performance and application in various cell lines.

Introduction to Diaminorhodamine-4M (DAR-4M AM)

Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a cell-permeable probe designed for the detection of intracellular nitric oxide (NO). Upon entering the cell, it is hydrolyzed by intracellular esterases to its cell-impermeable form, Diaminorhodamine-4M (DAR-4M). In the presence of NO, the non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative (DAR-4M T), which emits a distinct orange fluorescence. This reaction allows for the sensitive detection and imaging of NO production in living cells.

One of the key advantages of DAR-4M is its utility across a broad pH range, from 4 to 12, making it a robust choice for various cellular environments.[1][2] This is a significant improvement over other NO probes, such as DAF-2 and DAF-FM, which are more pH-sensitive. Additionally, its orange fluorescence helps to mitigate issues with green autofluorescence often encountered in biological samples.[1][2]

Performance Comparison: DAR-4M AM vs. DAF-FM DA

FeatureDiaminorhodamine-4M AM (DAR-4M AM)4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA)
Target Analyte Nitric Oxide (NO)Nitric Oxide (NO)
Excitation Max. ~560 nm~495 nm
Emission Max. ~575 nm~515 nm
Fluorescence Color OrangeGreen
pH Range 4 - 12>5.5
Cell Permeability Yes (AM ester form)Yes (diacetate form)
Detection Limit ~10 nM~5 nM (for DAF-2)
Relative Fluorescence Yield Markedly higher than DAF-FM in cell-free systems[3]Lower than DAR-4M in cell-free systems[3]
Specificity Reacts with reactive nitrogen species (RNS), not specific to NO[3]Also reacts with other reactive nitrogen species
Cytotoxicity Low cytotoxicity observed around 10 µM[1]Generally low cytotoxicity at working concentrations

Experimental Protocols

The following is a general protocol for staining cultured cells with DAR-4M AM. Optimal conditions, including probe concentration and incubation time, may vary depending on the cell line and experimental setup and should be determined empirically.

Materials:

  • DAR-4M AM solution (e.g., 5 mM stock in DMSO)

  • Adherent or suspension cells cultured in appropriate medium

  • Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBSS)

  • Cell culture plates or chamber slides

  • Fluorescence microscope with appropriate filters

Staining Procedure for Adherent Cells:

  • Cell Seeding: Seed cells on a suitable culture surface (e.g., chamber slides, glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of DAR-4M AM at a final concentration of 5-10 µM in serum-free medium or an appropriate buffer.[1]

  • Cell Washing: Carefully remove the culture medium and wash the cells twice with PBS or another appropriate buffer.

  • Probe Loading: Add the DAR-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells two to three times with PBS or buffer to remove any excess probe.

  • Imaging: Add fresh buffer or medium to the cells and observe them using a fluorescence microscope equipped with filters suitable for rhodamine dyes (Excitation/Emission: ~560/~575 nm).

Staining Procedure for Suspension Cells:

  • Cell Harvesting: Harvest cells and centrifuge at a low speed (e.g., 500 x g for 3 minutes).

  • Cell Washing: Discard the supernatant and resuspend the cell pellet in PBS or another appropriate buffer. Wash the cells twice by centrifugation and resuspension.

  • Cell Concentration: Resuspend the cells in buffer to a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.

  • Probe Loading: Add the DAR-4M AM working solution (final concentration of 5-10 µM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells to remove the loading solution, and wash the cell pellet twice with fresh buffer.

  • Imaging: Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy or flow cytometry.

Visualization of Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the nitric oxide detection mechanism of DAR-4M and a typical experimental workflow for cellular imaging.

NO_Detection_Mechanism cluster_cell Intracellular Space DAR-4M_AM DAR-4M AM (Cell-Permeable) DAR-4M DAR-4M (Non-fluorescent) DAR-4M_AM->DAR-4M Hydrolysis DAR-4M_T DAR-4M T (Fluorescent) DAR-4M->DAR-4M_T Reaction Esterases Esterases Esterases->DAR-4M_AM NO Nitric Oxide (NO) NO->DAR-4M

Caption: Mechanism of intracellular nitric oxide detection by DAR-4M AM.

Experimental_Workflow Cell_Culture 1. Culture Cells (e.g., HeLa, HepG2) Prepare_Probe 2. Prepare DAR-4M AM Working Solution (5-10 µM) Cell_Culture->Prepare_Probe Wash_Cells_1 3. Wash Cells with Buffer Prepare_Probe->Wash_Cells_1 Load_Probe 4. Incubate Cells with Probe (30-60 min, 37°C) Wash_Cells_1->Load_Probe Wash_Cells_2 5. Wash to Remove Excess Probe Load_Probe->Wash_Cells_2 Image_Cells 6. Fluorescence Imaging (Ex/Em: ~560/~575 nm) Wash_Cells_2->Image_Cells

Caption: General experimental workflow for staining cells with DAR-4M AM.

References

A Head-to-Head Battle for Nitric Oxide Detection: Diaminorhodamine-M vs. Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the choice of detection methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques: the fluorescent probe Diaminorhodamine-M (DAR-4M) and electrochemical NO sensors. We delve into their fundamental principles, present a quantitative performance benchmark, and offer detailed experimental protocols to inform your selection process.

Nitric oxide, a fleeting yet vital signaling molecule, plays a crucial role in a myriad of physiological and pathological processes. Its accurate and sensitive detection is therefore essential for advancing our understanding of its biological significance. While various methods exist, fluorescent probes and electrochemical sensors have emerged as powerful tools for real-time and quantitative NO measurement.

This guide directly compares the capabilities of this compound, a popular fluorescent indicator for NO, with the direct amperometric measurement offered by electrochemical sensors. By understanding their respective strengths and limitations, researchers can make an informed decision tailored to their specific experimental needs.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and electrochemical NO sensors based on reported data. It is important to note that the performance of electrochemical sensors can vary significantly depending on the specific electrode material, membrane coating, and sensor design.

FeatureThis compound (DAR-4M)Electrochemical NO Sensors
Principle of Detection Fluorescence enhancement upon reaction with an oxidation product of NO.Direct amperometric measurement of current from NO oxidation or reduction.[1]
Limit of Detection (LOD) ~5-10 nM[2][3][4][5][6]pM to low nM range[1]
Temporal Resolution Seconds to minutes (reaction rate dependent).Milliseconds to seconds (real-time).[7]
Selectivity Can react with other reactive nitrogen species and dehydroascorbic acid.[8]High selectivity can be achieved with specific membranes and catalytic coatings to minimize interference from other electroactive species like nitrite, dopamine, and ascorbic acid.[1]
Spatial Resolution High (subcellular imaging possible with microscopy).Lower (dependent on the size of the electrode tip).
Quantification Relative quantification of fluorescence intensity. Absolute quantification requires calibration with NO donors.Direct, quantitative measurement of NO concentration.
In Vivo Application Well-suited for cell-based assays and tissue imaging.Suitable for in vivo measurements in tissues and biological fluids.[9]
Equipment Requirement Fluorescence microscope or plate reader.Potentiostat and data acquisition system.

Unveiling the Detection Mechanisms

The fundamental difference between these two methods lies in their approach to detecting the elusive NO molecule.

This compound: This fluorescent probe operates on an indirect detection mechanism. In its native state, DAR-4M is non-fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a chemical reaction to form a highly fluorescent triazole derivative.[2][3] The intensity of the emitted fluorescence is proportional to the amount of NO that has reacted, allowing for a semi-quantitative assessment of NO levels. For intracellular measurements, its cell-permeable acetoxymethyl ester form, DAR-4M AM, is used, which is hydrolyzed by intracellular esterases to the active probe.[3]

G This compound NO Detection Pathway NO NO Reaction_Intermediate Reaction with N2O3 NO->Reaction_Intermediate O2 O2 O2->Reaction_Intermediate DAR4MT Triazolo-rhodamine (Fluorescent) Reaction_Intermediate->DAR4MT DAR4M This compound (Non-fluorescent) DAR4M->Reaction_Intermediate Fluorescence Fluorescence DAR4MT->Fluorescence

Figure 1. Signaling pathway of NO detection by this compound.

Electrochemical NO Sensors: These sensors provide a direct and real-time measurement of NO. They consist of a working electrode, a reference electrode, and a counter electrode.[5] A specific potential is applied to the working electrode, causing the direct oxidation or reduction of NO molecules at its surface. This electron transfer generates a current that is directly proportional to the concentration of NO.[1] The use of permselective membranes and catalytic coatings on the electrode surface is crucial for enhancing selectivity and minimizing interference from other electroactive molecules present in biological samples.[1]

G Electrochemical NO Sensor Workflow NO_Sample NO in Biological Sample Sensor Electrochemical Sensor (Working, Reference, Counter Electrodes) NO_Sample->Sensor Oxidation NO Oxidation/Reduction at Working Electrode Sensor->Oxidation Potential Applied Potential Potential->Sensor Current Generated Current (pA/nA) Oxidation->Current Data Data Acquisition & Analysis Current->Data

Figure 2. Experimental workflow for electrochemical NO detection.

Detailed Experimental Protocols

To facilitate the practical application of these techniques, we provide standardized protocols for the detection of NO in cell cultures.

Protocol 1: Fluorescent Detection of NO using this compound AM

Materials:

  • This compound AM (DAR-4M AM) stock solution (e.g., 5 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells of interest cultured in appropriate plates (e.g., 96-well plate or on coverslips)

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or stimulant for endogenous NO production

  • Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission ~560/575 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For imaging, plate cells on glass-bottom dishes or coverslips.

  • Probe Loading:

    • Prepare a working solution of DAR-4M AM by diluting the stock solution in HBSS to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the DAR-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. This allows the probe to enter the cells and be hydrolyzed to the active DAR-4M.

  • Washing: After incubation, remove the loading solution and wash the cells twice with fresh HBSS to remove any extracellular probe.

  • NO Stimulation:

    • Add HBSS or the desired experimental buffer to the cells.

    • To induce NO production, add the NO donor or stimulant at the desired concentration. Include a negative control group without the stimulant.

  • Fluorescence Measurement:

    • For Plate Reader: Measure the fluorescence intensity at different time points after stimulation using an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.

    • For Microscopy: Capture fluorescence images at desired time points using the appropriate filter set.

  • Data Analysis: Quantify the change in fluorescence intensity over time relative to the baseline and the negative control.

Protocol 2: Electrochemical Detection of NO in Cell Culture Supernatant

Materials:

  • Electrochemical NO sensor (e.g., a commercial ISO-NOP sensor)

  • Potentiostat and data acquisition software

  • Calibration solutions of known NO concentrations (prepared from an NO donor like SNAP or by bubbling NO gas into a deoxygenated solution)

  • Cell culture and stimulant for NO production

  • Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

Procedure:

  • Sensor Calibration:

    • Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a calibration curve by measuring the sensor's response to a series of known NO concentrations.

  • Cell Culture and Stimulation:

    • Culture cells in a suitable dish or flask.

    • Prior to measurement, replace the culture medium with a physiological buffer.

    • Position the tip of the NO sensor in the buffer, close to the cell layer, without touching the cells. . Allow the baseline current to stabilize.

    • Add the stimulant to induce NO release and record the sensor's current response in real-time.

  • Data Acquisition:

    • Record the amperometric signal (current in pA or nA) over time using the potentiostat and data acquisition software.

  • Data Analysis:

    • Convert the measured current signal to NO concentration using the calibration curve.

    • Analyze the dynamics of NO release, including the peak concentration, duration, and rate of production.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and electrochemical NO sensors hinges on the specific research question and experimental constraints.

This compound is an excellent choice for:

  • High-resolution imaging: Visualizing NO production within specific cells or subcellular compartments.

  • High-throughput screening: Assessing the effects of multiple compounds on NO production in a plate-based format.

  • Qualitative or semi-quantitative analysis: When the primary goal is to determine the presence or relative change in NO levels.

Electrochemical NO sensors are superior for:

  • Real-time, quantitative measurements: Obtaining precise concentrations of NO as it is produced.

  • In vivo studies: Monitoring dynamic changes in NO levels in living tissues and organisms.

  • High temporal resolution: Capturing rapid fluctuations in NO signaling.

Ultimately, a comprehensive understanding of both methodologies will empower researchers to select the most appropriate tool to unravel the intricate roles of nitric oxide in health and disease. In some instances, a combination of both techniques may provide the most complete picture, with electrochemical sensors providing quantitative, real-time data and fluorescent probes offering valuable spatial information.

References

A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1][2] Its transient nature and low physiological concentrations, however, make its direct detection in living cells a significant challenge.[3][4] Fluorescent probes have emerged as indispensable tools for real-time monitoring of NO dynamics with high spatiotemporal resolution. This guide provides a comprehensive comparison of alternative fluorescent probes for nitric oxide detection in living cells, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable probe for their specific applications.

Overview of Fluorescent NO Probes

The most commonly used fluorescent probes for nitric oxide detection can be broadly categorized into three main classes: diaminofluorescein (DAF) derivatives, rhodamine-based probes, and copper-based sensors. Each class operates on a distinct chemical mechanism, offering a unique set of advantages and limitations in terms of sensitivity, selectivity, and photostability.

Performance Comparison of Key Fluorescent NO Probes

The selection of an appropriate fluorescent probe is paramount for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of popular NO probes to facilitate an informed decision.

Probe FamilySpecific ProbeDetection MechanismExcitation Max (nm)Emission Max (nm)Detection LimitKey AdvantagesKey Limitations
Diaminofluorescein (DAF) DAF-2N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole.[5][6][7]~485-495[8][9]~515-538[8][9]2-5 nM[7][8][9]High sensitivity, commercially available.pH-dependent fluorescence, potential for auto-fluorescence, reacts with N₂O₃ not directly with NO.[5]
DAF-FMImproved version of DAF-2 with better performance at physiological pH.[8][10]~495[8]~515[8]Not explicitly stated, but improved sensitivity over DAF-2.[10]Higher fluorescence intensity and stability at pH ≥ 6 compared to DAF-2.[8][10]Similar mechanism to DAF-2, potential for interferences.
Rhodamine-Based DAR-1, DAR-2Similar to DAFs, based on the N-nitrosation of an o-phenylenediamine moiety attached to a rhodamine fluorophore.~560~575Not explicitly stated.More photostable than DAFs, longer excitation/emission wavelengths reduce autofluorescence.Potential for interference from other cellular metabolites.[2]
ROPDCationic rhodamine probe with an o-phenylenediamine (OPD) NO-trapper.[1][2]Not explicitly stated.~581[2]Not explicitly stated.High selectivity and sensitivity, fast response, stable over a wide pH range.[1][2]Relatively new, less established than DAFs.
dRB-OPDRhodamine-deoxylactam-based probe with an o-phenylenediamino reaction site.[11]Not explicitly stated.Not explicitly stated.Not explicitly stated.Fast response (<40s), high selectivity over various interfering species.[11]Relatively new, less established than DAFs.
Copper-Based Cu(II)-FLReduction of Cu(II) to Cu(I) by NO, leading to the release of the fluorescent ligand.[12][13]Not explicitly stated.Not explicitly stated.Nanomolar concentrations.[12]Directly detects NO, not its oxidation products; irreversible reaction.[12][13]Synthesis can be complex.[14]
Cu₂(FL2E)Cell-trappable probe where ester moieties are cleaved by intracellular esterases, trapping the probe inside the cell.[15][16]Not explicitly stated.Not explicitly stated.Not explicitly stated.Cell-trappable for intracellular NO detection, rapid and selective response.[15][16]Synthesis can be complex.

Signaling Pathways and Detection Mechanisms

To effectively utilize these probes, a fundamental understanding of the cellular pathways of NO production and the probes' detection mechanisms is crucial.

Endogenous Nitric Oxide Production

Nitric oxide is endogenously synthesized by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The activation of these enzymes is a key event in many signaling cascades.

cluster_0 Cell Membrane cluster_1 Cytosol Signal Signal Receptor Receptor Signal->Receptor e.g., Agonist NOS nNOS / eNOS / iNOS Receptor->NOS Activation L-Arginine L-Arginine NO NO L-Arginine->NO NOS O₂, NADPH L-Citrulline L-Citrulline

Caption: Simplified pathway of endogenous nitric oxide (NO) production.

Probe Detection Mechanisms

The different classes of probes employ distinct strategies to report the presence of NO.

cluster_DAF DAF-based Probes cluster_Cu Copper-based Probes DAF DAF (Weakly Fluorescent) DAF-T DAF-Triazole (Highly Fluorescent) DAF->DAF-T reacts with N₂O₃ N2O3 N₂O₃ NO NO NO->N2O3 O₂ O2 O₂ Cu_Probe Cu(II)-Ligand (Non-fluorescent) Cu_I Cu(I) + Fluorescent Ligand Cu_Probe->Cu_I NO reduces Cu(II) NO_Cu NO

Caption: Detection mechanisms of DAF-based and Copper-based NO probes.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are generalized protocols for using fluorescent NO probes in living cells. Note: Optimal conditions may vary depending on the cell type and experimental setup.

General Workflow for Intracellular NO Detection

Start Start Cell_Culture 1. Culture cells to desired confluency Start->Cell_Culture Probe_Loading 2. Load cells with cell-permeable probe (e.g., DAF-FM DA) Cell_Culture->Probe_Loading Incubation 3. Incubate to allow for de-esterification Probe_Loading->Incubation Wash 4. Wash cells to remove excess probe Incubation->Wash Stimulation 5. Stimulate cells to induce NO production Wash->Stimulation Imaging 6. Acquire fluorescence images using microscopy Stimulation->Imaging Analysis 7. Quantify fluorescence intensity changes Imaging->Analysis End End Analysis->End

Caption: General experimental workflow for intracellular NO detection.

Detailed Protocol for DAF-FM DA Staining
  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of DAF-FM diacetate (DAF-FM DA) in anhydrous DMSO.[17] The final working concentration typically ranges from 1-10 µM.[17]

  • Cell Loading: Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add the DAF-FM DA working solution to the cells.

  • Incubation: Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C to allow for the de-esterification of DAF-FM DA by intracellular esterases, which traps the DAF-FM inside the cells.[10][17]

  • Washing: After incubation, wash the cells gently with the physiological buffer to remove any extracellular probe.[18]

  • Stimulation and Imaging: Replace the buffer with fresh medium or buffer. If applicable, add the stimulus to induce NO production. Immediately begin acquiring fluorescence images using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~515 nm).[17]

Detailed Protocol for Copper-Based Probe (CuFL) Staining
  • Cell Preparation: Plate cells on imaging dishes.[14]

  • Probe Preparation: Prepare the CuFL probe as described in the relevant literature.[14]

  • Cell Treatment: Treat the cells with the CuFL probe.[14]

  • Stimulation of NO Synthases: Induce NO production in the cells using appropriate stimuli.[14]

  • Imaging: Perform fluorescence microscopy to visualize the NO-dependent fluorescence increase.[14]

Considerations for Probe Selection and Experimental Design

  • Specificity: While many probes exhibit good selectivity for NO over other reactive nitrogen and oxygen species, it is crucial to include appropriate controls, such as NOS inhibitors (e.g., L-NAME) or NO scavengers (e.g., cPTIO), to confirm the specificity of the fluorescent signal.[19]

  • Photostability: For long-term imaging experiments, photostability is a critical factor. Rhodamine-based probes generally offer better photostability compared to fluorescein-based probes like DAF-2.

  • pH Sensitivity: The fluorescence of DAF-based probes can be influenced by changes in intracellular pH. Probes like DAF-FM and rhodamine-based probes are designed to be less sensitive to pH fluctuations in the physiological range.[2][10]

  • Direct vs. Indirect Detection: Copper-based probes offer the advantage of directly detecting NO, whereas DAF-based probes react with an oxidation product of NO.[12][13] The choice between these will depend on the specific research question.

  • Cellular Localization: Consider the subcellular localization of NO production and choose a probe that can access that compartment. Cell-permeable diacetate forms of probes are used for intracellular detection.[10]

Conclusion

The detection of nitric oxide in living cells remains a dynamic field of research, with a growing arsenal of fluorescent probes offering ever-improving sensitivity, selectivity, and ease of use. This guide provides a comparative overview of the most prominent classes of NO probes, their performance characteristics, and the experimental considerations for their successful application. By carefully selecting the appropriate probe and employing rigorous experimental design, researchers can gain valuable insights into the complex roles of nitric oxide in cellular signaling and disease.

References

Safety Operating Guide

Proper Disposal Procedures for Diaminorhodamine-M (DAR-4M)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Diaminorhodamine-M (DAR-4M), a fluorescent probe used for the detection of nitric oxide. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for its safe handling and disposal.

PropertyValue
Molecular Formula C₂₅H₂₆N₄O₃
Molecular Weight 430.5 g/mol
Appearance Solid
Solubility Soluble in DMSO
Excitation Maximum (λex) ~560 nm
Emission Maximum (λem) ~575 nm

II. Personal Protective Equipment (PPE) and Handling

Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working with the powdered form or in a poorly ventilated area, use a NIOSH-approved respirator.

Handling Precautions:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

III. Step-by-Step Disposal Protocol

The disposal of this compound and its waste must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural guide.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Container Management

  • The waste container must be made of a material compatible with the chemical and any solvents used.

  • Keep the container tightly sealed when not in use.

  • Label the container with "Hazardous Waste" and the full chemical name: "this compound Waste." Include the date of initial waste accumulation.

Step 3: Storage of Waste

  • Store the hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage.

  • Ensure the storage area is away from incompatible materials.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste contents.

Important Considerations:

  • Dilute Solutions: Even dilute solutions containing this compound should be treated as hazardous waste and not be poured down the drain.

  • Empty Containers: "Empty" containers that held the solid form of this compound should also be disposed of as hazardous waste, as they may retain chemical residue.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate this compound Waste (Solid or Solution) B->C D Segregate into Labeled Hazardous Waste Container C->D E Store Waste Container in Designated Area D->E F Contact EHS for Waste Pickup E->F G End: Proper Disposal by EHS F->G

Caption: Disposal Workflow for this compound.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

Safeguarding Your Research: A Comprehensive Guide to Handling Diaminorhodamine-M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Diaminorhodamine-M, a fluorescent probe often utilized for the detection of nitric oxide. By adhering to these procedures, you can ensure the integrity of your experiments and the safety of your laboratory personnel.

Immediate Safety and Handling Protocols

This compound, often available as Diaminorhodamine-4M (DAR-4M) or its acetoxymethyl ester (DAR-4M AM), is classified as an irritant. Direct contact can cause irritation to the eyes, respiratory system, and skin. It is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

A comprehensive personal protective equipment strategy is your first line of defense. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood.To avoid inhalation of any dust or aerosols.

Operational Plan: From Receipt to Use

A systematic approach to the entire lifecycle of this compound in the laboratory will minimize risks and ensure accurate experimental outcomes.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • If the compound is supplied in a dimethyl sulfoxide (DMSO) solution, be aware that DMSO is a combustible liquid and should be stored away from heat and open flames.

Preparation of Solutions:

  • All handling of the solid compound or concentrated stock solutions should be performed in a chemical fume hood.

  • To prepare a working solution, slowly add the desired amount of solvent to the vial containing the this compound powder.

  • If using a stock solution in DMSO, be aware that DMSO can facilitate the absorption of other chemicals through the skin.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound, particularly those in DMSO, should be collected in a separate, labeled hazardous waste container for flammable liquids. Do not pour down the drain.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be disposed of as solid hazardous waste.

Disposal Procedure:

  • Segregate waste into the appropriate, clearly labeled containers.

  • Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Experimental Protocol: Detection of Intracellular Nitric Oxide using DAR-4M AM

This protocol provides a detailed methodology for a common application of this compound.

Materials:

  • DAR-4M AM stock solution (e.g., 5 mM in DMSO)

  • Cultured cells (e.g., endothelial cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Nitric oxide (NO) inducer (e.g., a cytokine or pharmacological agent)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).

  • Loading of DAR-4M AM:

    • Prepare a working solution of DAR-4M AM by diluting the stock solution in cell culture medium or a suitable buffer to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DAR-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove any extracellular probe.

  • NO Stimulation: Add fresh culture medium containing the desired NO inducer to the cells. An untreated control group should be run in parallel.

  • Fluorescence Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (excitation ~560 nm, emission ~575 nm).

    • Acquire images at various time points to monitor the increase in fluorescence intensity, which corresponds to the production of intracellular NO.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store DonPPE Don PPE Store->DonPPE PrepareSolution Prepare Solution in Fume Hood DonPPE->PrepareSolution ConductExp Conduct Experiment PrepareSolution->ConductExp SegregateWaste Segregate Waste ConductExp->SegregateWaste StoreWaste Store Waste Safely SegregateWaste->StoreWaste ArrangeDisposal Arrange Professional Disposal StoreWaste->ArrangeDisposal

Safe Handling and Disposal Workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.